2-Chloropyrimidine-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-chloropyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAOAJYJIATWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655769 | |
| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-88-1 | |
| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-5-sulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and pharmaceutical research and development.[1] Its unique structure, featuring a pyrimidine ring substituted with both a reactive sulfonyl chloride group and a chlorine atom, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the field of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂O₂S | [2][3] |
| Molecular Weight | 213.04 g/mol | [2][3] |
| Appearance | Light yellow to beige solid | [1] |
| CAS Number | 98026-88-1 | [1] |
| Purity | >95% | |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum in CDCl₃ shows a characteristic singlet at δ 9.19 ppm, corresponding to the two protons on the pyrimidine ring.[1]
-
IR Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands in the infrared region. For butane-1-sulfonyl chloride, these bands appear at 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] Similar characteristic peaks are expected for this compound.
-
Mass Spectrometry: The mass spectrum of a sulfonyl chloride will typically show a characteristic ion peak for the sulfonyl chloride group. For instance, butane-1-sulfonyl chloride shows an ion peak at m/z 99, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[5]
Further detailed spectroscopic data including ¹³C NMR, IR, and MS can be obtained from various chemical suppliers and databases.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride.[1]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, mix 2-hydroxypyrimidine-5-sulfonic acid (12.8 g) with phosphorus pentachloride (37.8 g).[1]
-
Heating: Stir the reaction mixture at 180°C for 4 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene (200 mL) to dissolve the product and filter to remove any insoluble impurities.[1]
-
Washing and Drying: Wash the toluene filtrate with ice water and then dry it over anhydrous magnesium sulfate.[1]
-
Isolation: Remove the toluene by evaporation under reduced pressure. Allow the resulting residue to stand in a refrigerator for one day to induce crystallization.[1]
-
Product: This procedure yields this compound as a light yellow solid (yield: 14.8 g, 96%).[1]
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the two electrophilic centers: the sulfur atom of the sulfonyl chloride group and the carbon atom at the 2-position of the pyrimidine ring.
Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent precursor for the synthesis of sulfonamides. The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis.[7][8]
Caption: Nucleophilic substitution at the sulfonyl chloride group to form sulfonamides.
This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine allows for the introduction of a wide variety of functional groups, making this a highly versatile transformation in medicinal chemistry.
Reactions at the Pyrimidine Ring
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the sulfonyl chloride group at the 5-position enhances the electrophilicity of the pyrimidine ring, facilitating this reaction.
The reaction of 2-chloropyrimidines with various nucleophiles, such as amines, is a well-established method for the synthesis of substituted pyrimidines.[9] This reaction can be influenced by the nature of the nucleophile and the presence of catalysts.
Dual Reactivity and Selective Transformations
The presence of two reactive sites allows for sequential or selective functionalization. By carefully choosing reaction conditions and reagents, it is possible to target either the sulfonyl chloride group or the 2-chloro position, enabling the synthesis of complex, multifunctional molecules. For instance, the sulfonyl chloride can first be reacted with an amine to form a stable sulfonamide, followed by a nucleophilic substitution at the 2-position of the pyrimidine ring.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a common motif in many approved drugs, and the sulfonyl chloride group provides a handle for introducing diverse functionalities.[10]
Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme.
The 2-chloropyrimidine moiety can act as a covalent inhibitor by reacting with a cysteine residue in the kinase active site through an SNAr reaction.[13] The sulfonyl group at the 5-position can be functionalized to introduce substituents that enhance binding affinity and selectivity. For example, a series of chloropyrimidines have been identified as covalent inhibitors of the MSK1 kinase.[13]
Sulfonamide-Based Therapeutics
Sulfonamides are an important class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[8][14] this compound serves as a key intermediate for the synthesis of novel sulfonamide derivatives. By reacting it with various amines, a library of compounds can be generated and screened for desired biological activity.
Other Therapeutic Areas
The versatility of this compound extends to other therapeutic areas. Pyrimidine derivatives have been investigated for their potential as antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[10] The ability to readily modify both the 2- and 5-positions of the pyrimidine ring allows for fine-tuning of the molecule's properties to optimize its therapeutic potential.
Safety and Handling
This compound is a reactive and corrosive chemical that requires careful handling.[15] It is classified as causing severe skin burns and eye damage.[15][16] It is also water-reactive and contact with water liberates toxic gas.[15]
Recommended Safety Precautions:
-
Engineering Controls: Use only under a chemical fume hood.[15]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[15]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[15]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[15][16][17]
Conclusion
This compound is a highly valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its dual reactivity allows for the construction of a wide array of complex molecules, particularly those with therapeutic potential. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of key building blocks like this compound in drug discovery and development is set to increase.
References
- 1. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
- 2. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 98026-88-1|this compound|BLD Pharm [bldpharm.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE(98026-88-1) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 12. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. fishersci.fr [fishersci.fr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: A Cornerstone Intermediate in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 6, 2026 – As a leading Senior Application Scientist, this guide provides an in-depth technical overview of 2-Chloropyrimidine-5-sulfonyl chloride, a key building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, reactivity, and critical applications in the synthesis of bioactive molecules, supported by detailed experimental protocols and mechanistic insights.
Core Identity: CAS Number and Molecular Structure
This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number: 98026-88-1 .[1][2]
The molecule features a pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms at positions 1 and 3. This core is substituted with a chlorine atom at the 2-position and a sulfonyl chloride group (-SO₂Cl) at the 5-position. The presence of these two reactive sites, coupled with the electron-deficient nature of the pyrimidine ring, makes it a highly versatile and valuable intermediate in organic synthesis.
Molecular Formula: C₄H₂Cl₂N₂O₂S
Molecular Weight: 213.04 g/mol
The structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Synthesis and Purification: A Robust Protocol
The synthesis of this compound is most commonly achieved from 2-hydroxypyrimidine-5-sulfonic acid. This transformation involves the simultaneous chlorination of the hydroxyl group and the conversion of the sulfonic acid to a sulfonyl chloride.
Synthetic Protocol
A general and effective procedure for the laboratory-scale synthesis is as follows:
Materials:
-
2-Hydroxypyrimidine-5-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Ice water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, thoroughly mix 2-hydroxypyrimidine-5-sulfonic acid and phosphorus pentachloride.
-
Heat the mixture to 180°C and maintain vigorous stirring for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene to dissolve the product, followed by filtration to remove any insoluble impurities.
-
Wash the filtrate with ice water to quench any remaining PCl₅ and remove acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene by evaporation under reduced pressure.
-
The resulting residue is this compound, which can be further purified if necessary.[1]
Purification and Characterization
The crude product is typically a light yellow solid.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Characterization Data:
-
¹H NMR (CDCl₃): A characteristic singlet is observed for the two pyrimidine protons at approximately δ 9.19 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the two chlorine atoms.[3]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two electrophilic centers: the sulfur atom of the sulfonyl chloride group and the carbon atom at the 2-position of the pyrimidine ring.
The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides
The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a vast array of therapeutic agents.[4]
The reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the stable sulfonamide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.
Caption: General workflow for the synthesis of sulfonamides.
The 2-Chloro-Pyrimidine Core: Opportunities for Further Functionalization
The chlorine atom at the 2-position of the pyrimidine ring is also a reactive handle for further molecular elaboration. It can participate in nucleophilic aromatic substitution (SNA) reactions, although it is generally less reactive than the sulfonyl chloride. This allows for a stepwise functionalization of the molecule. The electron-withdrawing effect of the sulfonyl group further activates the pyrimidine ring towards nucleophilic attack.
Furthermore, the 2-chloro position can be a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents.
Applications in Drug Discovery and Development
This compound is a pivotal intermediate in the synthesis of a wide range of biologically active compounds. Its primary application lies in the preparation of pyrimidine sulfonamide derivatives, which are prevalent in numerous classes of therapeutic agents.
A Key Building Block for Endothelin Receptor Antagonists
Pyrimidine sulfonamides are the structural core of potent endothelin receptor antagonists, such as Bosentan, which is used in the treatment of pulmonary arterial hypertension.[5][6][7][8] The synthesis of these complex molecules often involves the coupling of a pyrimidine sulfonamide with other heterocyclic systems. The dual reactivity of this compound makes it an attractive starting material for the convergent synthesis of such compounds.
Versatility in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the interactions of purines and pyrimidines in biological systems.[9] Consequently, derivatives of this compound are explored in a multitude of therapeutic areas, including:
-
Anticancer agents: As inhibitors of various protein kinases.
-
Antimicrobial agents: As novel antibiotics and antifungals.[10]
-
Anti-inflammatory drugs: By targeting key enzymes in inflammatory pathways.
The ability to readily synthesize diverse libraries of pyrimidine sulfonamides from this intermediate makes it an invaluable tool in lead discovery and optimization.[11]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules. Its dual reactivity, arising from the sulfonyl chloride group and the 2-chloro substituent on the pyrimidine ring, allows for the facile and diverse construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in modern drug discovery and development cannot be overstated.
References
- 1. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
- 2. 98026-88-1|this compound|BLD Pharm [bldpharm.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20110263623A1 - Process for preparation of bosentan - Google Patents [patents.google.com]
- 6. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl chloride: A Core Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive scientific overview of 2-chloropyrimidine-5-sulfonyl chloride, a cornerstone reagent in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, synthesis, and reactivity, with a focus on its strategic application in drug development. This document serves as an in-depth resource, offering both theoretical insights and practical protocols to empower researchers in leveraging the full synthetic potential of this versatile molecule.
Introduction: The Strategic Imperative of a Trifunctional Scaffold
In the intricate chess game of drug discovery, the selection of appropriate molecular building blocks is a critical opening move. Highly functionalized heterocyclic compounds are the strategic pieces that enable chemists to navigate the vastness of chemical space and construct novel therapeutic agents. Among these, this compound has distinguished itself as a reagent of exceptional value. Its trifunctional nature, featuring a highly reactive sulfonyl chloride, an electrophilic pyrimidine ring, and a displaceable chlorine atom, presents a triad of synthetic opportunities. This unique combination allows for the sequential and controlled introduction of diverse chemical functionalities, facilitating the rapid generation of compound libraries for lead optimization. This guide will provide the foundational knowledge and practical methodologies required to master the use of this powerful synthetic tool.
Core Physicochemical Properties
A deep understanding of a molecule's intrinsic properties is fundamental to its successful application in complex synthetic routes. The key physicochemical data for this compound are consolidated in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C4H2Cl2N2O2S | [1][2][3] |
| Molecular Weight | 213.04 g/mol | [1][2] |
| Appearance | Beige to light yellow solid | [4] |
| CAS Number | 98026-88-1 | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Synthesis and Reactivity: A Mechanistic Approach
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. A grasp of the underlying mechanistic principles is essential for the rational design of synthetic strategies.
3.1. Synthetic Workflow
The preparation of this compound is typically achieved via the chlorosulfonation of a suitable pyrimidine precursor. A well-established method involves the reaction of 2-hydroxyprimidine-5-sulfonic acid with phosphorus pentachloride.[4]
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: In a properly ventilated fume hood, combine 2-hydroxypyrimidine-5-sulfonic acid and phosphorus pentachloride in a suitable reaction vessel equipped with a stirrer and a condenser.
-
Heating: Heat the reaction mixture to 180°C and maintain this temperature with stirring for 4 hours.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in toluene.
-
Purification: Filter the solution to remove any insoluble impurities. Wash the filtrate with ice water and dry it over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by evaporation under reduced pressure to yield the final product as a light yellow solid.[4]
3.2. Key Reactions and Mechanistic Insights
The synthetic versatility of this compound is manifested in its subsequent chemical transformations. The sulfonyl chloride group is the most reactive site, readily undergoing nucleophilic attack. The chlorine atom at the 2-position of the pyrimidine ring can be displaced through a nucleophilic aromatic substitution (SNAr) reaction, which may require more forcing conditions.
A. Sulfonamide Formation: The sulfonyl chloride functionality reacts cleanly with primary and secondary amines to form sulfonamides, a privileged functional group in numerous marketed drugs.[6]
Figure 2: Sulfonamide formation using this compound.
B. Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often carried out after the formation of the sulfonamide, enabling a sequential and divergent approach to compound library synthesis.[7]
Applications in Drug Discovery: A Scaffold for Therapeutic Innovation
The unique trifunctional nature of this compound has cemented its role as a valuable scaffold in the development of a wide range of therapeutic agents.[8] Its ability to serve as a versatile building block allows for the creation of diverse molecular architectures with a broad spectrum of biological activities.[9][10]
-
Kinase Inhibitors: The pyrimidine core is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[10] The sulfonyl chloride and chloro functionalities provide vectors for targeting specific amino acid residues within the kinase active site, thereby enhancing both potency and selectivity.
-
GPCR Modulators: The capacity to introduce a wide array of substituents allows for the fine-tuning of ligand-receptor interactions, making this scaffold highly suitable for the development of both agonists and antagonists for G-protein coupled receptors.
-
Anti-infective Agents: The pyrimidine ring is a fundamental component of nucleosides. Consequently, derivatives of this compound have been extensively explored for their potential as antiviral, antibacterial, and antifungal agents.[8]
Safety and Handling
This compound is a reactive and corrosive compound that is sensitive to moisture.[11] It is imperative that appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, be worn at all times when handling this reagent.[12][13] All manipulations should be conducted in a well-ventilated fume hood.[11] In the event of skin or eye contact, the affected area should be flushed immediately with copious amounts of water.[11]
Conclusion
This compound is a powerful and versatile tool in the modern medicinal chemist's armamentarium. Its well-defined reactivity and trifunctional nature provide a robust and flexible platform for the synthesis of complex and biologically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for harnessing its full potential in the quest for novel therapeutics.
References
- 1. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
- 5. 98026-88-1|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Navigating the Chemistry of 2-Chloropyrimidine-5-sulfonyl chloride: A Guide to Safe and Effective Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloropyrimidine-5-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a versatile chloropyrimidine core, makes it an essential intermediate for synthesizing a wide array of compounds, particularly in the development of novel pharmaceuticals.[1][2] However, the very reactivity that makes this compound valuable also necessitates a deep understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the critical safety precautions required for its handling, storage, and use in a research and development setting.
Section 1: Hazard Identification and Analysis
A thorough understanding of the chemical's properties and inherent hazards is the foundation of safe laboratory practice. The primary danger associated with this compound stems from its high reactivity, particularly with water and nucleophiles, and its corrosive nature.
Physical and Chemical Properties
The compound is a solid at room temperature, but its reactivity profile dictates the stringent handling conditions required.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Cl₂N₂O₂S | [3][4] |
| Molecular Weight | 213.04 g/mol | [3][4][5] |
| Physical State | Solid (often a beige solid) | [4][6] |
| Melting Point/Range | Data not consistently available | |
| Water Solubility | Reacts with water | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [6][7] |
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's dangers. The signal word "Danger" indicates the high potential for severe hazards.[3][6][8]
| Pictogram | GHS Code | Hazard Statement | Source(s) |
|
| GHS05 | H314: Causes severe skin burns and eye damage. | [3][9] |
|
| GHS07 | H302: Harmful if swallowed. | [8][10] |
| H332: Harmful if inhaled. | [8][10] | ||
| EUH029: Contact with water liberates toxic gas. | [3][8] |
Reactivity and Incompatibility
The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack.
-
Water Reactivity: This is the most critical reactivity hazard. The compound reacts with water, including atmospheric moisture, to liberate toxic and corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[3][11] This reaction is vigorous and can lead to pressure buildup in sealed containers.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and alcohols, as these can trigger vigorous or explosive reactions.[11]
Hazardous Decomposition Products
When subjected to high heat or fire, this compound can decompose, releasing a variety of toxic and irritating gases, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to contain vapors and dust.[3]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[12] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): Essential for Operator Safety
Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following specific PPE must be worn at all times when handling the compound.[13]
-
Eye and Face Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA regulations are required.[3] For operations with a higher splash risk, such as transfers of larger quantities, a full face shield should be worn in addition to goggles.[14]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[3][14]
-
Gown/Coat: An impervious, long-sleeved laboratory gown or coat is required to protect skin and personal clothing.[3]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a ventilation failure, a NIOSH-approved air-purifying respirator with an appropriate cartridge for acid gases and organic vapors must be used.[3][15]
Section 3: Standard Operating Procedures (SOPs)
Adherence to strict protocols for handling, storage, and emergencies is critical to mitigating risk.
Safe Handling and Storage
-
Moisture Prevention: Due to its water reactivity, the compound must be handled under an inert atmosphere (e.g., nitrogen or argon).[7] Protect from moisture at all times.[10]
-
General Handling: Avoid all direct contact with the substance. Do not breathe dust or vapors.[12] Ensure all containers are tightly sealed when not in use.
-
Storage: Store in a designated, locked area in a cool, dry, and well-ventilated location away from incompatible materials.[16] Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
First Aid Measures
Immediate action is required in case of any exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response Protocol
For minor spills within a chemical fume hood, trained laboratory personnel can perform cleanup. All major spills require immediate evacuation and emergency response.
Caption: Workflow for minor spill cleanup of this compound.
Fire-Fighting
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]
-
CRITICAL - DO NOT USE WATER: Using water will result in the liberation of toxic and corrosive HCl gas, exacerbating the hazard.[3][11]
-
Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[16]
Section 4: Experimental Protocol Case Study: Sulfonamide Synthesis
This protocol illustrates the integration of safety measures into a typical synthetic workflow. The causality for each precaution is highlighted to reinforce best practices.
Objective: Synthesize N-benzyl-2-chloropyrimidine-5-sulfonamide.
Methodology:
-
Reactor Setup (in Fume Hood): A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Causality: The entire reaction is conducted under a positive pressure of inert nitrogen gas to rigorously exclude atmospheric moisture, which would otherwise hydrolyze the starting material.[11]
-
-
Reagent Charging: The flask is charged with benzylamine and a suitable anhydrous solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine). The mixture is cooled in an ice bath.
-
Causality: Cooling the reaction mixture is crucial to control the exothermic nature of the reaction between the amine and the highly reactive sulfonyl chloride, preventing thermal runaways.
-
-
Substrate Addition: this compound is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the cooled amine solution over 30 minutes.
-
Causality: Dropwise addition allows for precise control of the reaction rate and temperature. All glassware and solvents must be scrupulously dry to ensure the sulfonyl chloride is available to react with the amine rather than water.
-
-
Reaction and Quenching: The reaction is stirred at 0°C and then allowed to warm to room temperature. After completion, the reaction is carefully quenched by the slow addition of water.
-
Causality: The quenching step is performed cautiously as any unreacted sulfonyl chloride will react vigorously with the added water. Performing this in the fume hood is essential to contain the HCl gas that will be liberated.[3]
-
-
Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.
-
Causality: All waste streams, both aqueous and organic, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
-
Conclusion
This compound is a powerful reagent for chemical innovation. Its effective use is inextricably linked to a culture of safety consciousness. By understanding its chemical properties, adhering to stringent engineering and PPE standards, and meticulously following established protocols, researchers can safely harness its synthetic potential. This guide serves as a foundational document, but must be supplemented by institution-specific safety training and a continuous commitment to risk assessment for every experiment.
References
- 1. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-pyrimidine-5-sulfonyl chloride | 98026-88-1 [sigmaaldrich.com]
- 7. 98026-88-1|this compound|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemical-label.com [chemical-label.com]
- 10. 98026-88-1 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-Chloropyrimidine-5-sulfonyl Chloride: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloropyrimidine-5-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties. By synthesizing experimental data with established spectroscopic principles, this guide aims to facilitate the unambiguous identification and characterization of this versatile building block.
Introduction to a Versatile Heterocycle
This compound (CAS No. 98026-88-1) is a bifunctional molecule featuring a pyrimidine ring substituted with both a chloro and a sulfonyl chloride group.[1] This unique combination of reactive sites makes it a valuable precursor in the synthesis of a diverse range of biologically active compounds. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. We will explore not just the observed data, but also the underlying chemical principles that govern the spectral features, providing a robust framework for interpretation.
Synthesis and Molecular Structure
A common synthetic route to this compound involves the treatment of 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride at elevated temperatures.[1] This process concurrently chlorinates the hydroxyl group and converts the sulfonic acid to the corresponding sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyrimidine ring.
¹H NMR Spectroscopy: A Tale of Two Protons
The proton NMR spectrum of this compound is deceptively simple, yet highly informative.
Experimental Data:
| Chemical Shift (δ) | Multiplicity | Integration | Solvent |
| 9.19 ppm | Singlet (s) | 2H | CDCl₃ |
Interpretation and Causality:
The observation of a single resonance at a significantly downfield chemical shift of 9.19 ppm, integrating to two protons, is consistent with the two equivalent protons on the pyrimidine ring.[1]
-
Chemical Equivalence: The protons at the C4 and C6 positions of the pyrimidine ring are chemically equivalent due to the molecule's symmetry. This results in a single signal in the ¹H NMR spectrum.
-
Deshielding Effects: The pronounced downfield shift is a direct consequence of the strong electron-withdrawing nature of the substituents on the pyrimidine ring. Both the chloro and the sulfonyl chloride groups, as well as the nitrogen atoms within the aromatic ring, inductively withdraw electron density from the ring protons. This deshielding effect reduces the electron density around the protons, causing them to resonate at a lower magnetic field (higher chemical shift).
-
Singlet Multiplicity: The signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |
| C2 | ~160-165 ppm | Attached to a chlorine atom and two nitrogen atoms, resulting in a significant downfield shift. |
| C4 / C6 | ~155-160 ppm | Aromatic carbons adjacent to nitrogen atoms, experiencing a deshielding effect. |
| C5 | ~140-145 ppm | Attached to the strongly electron-withdrawing sulfonyl chloride group, leading to a substantial downfield shift. This carbon is expected to be the most deshielded of the protonated carbons. |
Rationale for Predictions:
The predicted chemical shifts are derived from the known ¹³C NMR data of 2-chloropyrimidine and the established additivity rules for substituent effects on aromatic rings. The sulfonyl chloride group is a powerful electron-withdrawing group, and its effect on the attached carbon (C5) and the adjacent carbons (C4 and C6) is expected to be significant.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the sulfonyl chloride group and the pyrimidine ring.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretching (aromatic) |
| ~1600-1400 | Medium | C=C and C=N stretching (pyrimidine ring) |
| ~1370-1350 | Strong | Asymmetric SO₂ stretching |
| ~1180-1160 | Strong | Symmetric SO₂ stretching |
| ~800-700 | Strong | C-Cl stretching |
Interpretation and Field-Proven Insights:
-
Sulfonyl Chloride Group: The most characteristic and intense bands in the IR spectrum of this compound will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These are typically observed in the ranges of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
Pyrimidine Ring: The pyrimidine ring will give rise to a series of medium-intensity bands in the 1600-1400 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations. The exact positions of these bands can be influenced by the substituents on the ring.
-
C-H and C-Cl Vibrations: A weak absorption for the aromatic C-H stretching is expected above 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 700 cm⁻¹.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reproducible spectroscopic data for this compound, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
IR Spectrum Acquisition (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Visualization of Key Structural Features
The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.
Caption: Key spectroscopic features of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the NMR and IR spectroscopic data of this compound. By combining the available experimental data with well-established spectroscopic principles and theoretical predictions, we have constructed a detailed framework for the structural elucidation of this important synthetic intermediate. The provided experimental protocols offer a self-validating system for researchers to obtain high-quality data. A thorough understanding of the spectroscopic properties outlined in this guide will undoubtedly aid in the efficient and accurate utilization of this compound in various research and development endeavors.
References
From Obscurity to Cornerstone: A Technical Guide to the Discovery and History of Pyrimidine Sulfonyl Chlorides
Abstract: Pyrimidine sulfonyl chlorides, once a niche class of chemical intermediates, have risen to prominence as indispensable building blocks in modern medicinal chemistry. This guide provides an in-depth exploration of their journey, from the early days of sulfonamide research to their current status as key components in a multitude of therapeutic agents. We will delve into the historical context of their discovery, dissect the evolution of their synthesis, analyze their reactivity profile, and showcase their profound impact on drug development through illustrative case studies. This technical guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive understanding of the science and history behind this pivotal class of molecules.
The Dawn of a New Era: A Historical Perspective on Pyrimidine Sulfonyl Chlorides
The story of pyrimidine sulfonyl chlorides is intrinsically linked to the broader history of sulfonamide drugs. The groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk at Bayer AG marked a turning point in medicine, heralding the age of antibacterial chemotherapy. This discovery, which earned Domagk the Nobel Prize in Physiology or Medicine in 1939, revealed that the in vivo activity of Prontosil was due to its metabolic conversion to sulfanilamide. This revelation ignited a fervent search for other sulfonamide-based therapeutics with improved efficacy and broader spectrum of activity.
While the initial focus was on benzenesulfonamides, the quest for novel antibacterial agents soon led researchers to explore the incorporation of heterocyclic rings, including the pyrimidine nucleus. The rationale was that modifying the chemical structure could alter the drug's pharmacokinetic and pharmacodynamic properties, potentially leading to more potent and less toxic medicines.
Although a definitive, singular "discovery" of a pyrimidine sulfonyl chloride is not prominently documented in the annals of chemical literature, their emergence can be traced to the period of intense sulfonamide research in the 1940s. A significant milestone in the synthesis of related heteroaryl sulfonyl chlorides was reported in 1942, detailing the oxidation of a heteroaryl thiol to its corresponding sulfonyl chloride.[1] This method laid the groundwork for the preparation of a variety of heterocyclic sulfonyl chlorides, including those of pyrimidine. A US patent filed in 1943 and granted in 1946 clearly describes the reaction of a sulfanilyl halide with 2-aminopyrimidine to produce sulfonamido pyrimidines, indicating that the synthesis and use of sulfonyl chlorides in conjunction with pyrimidines were established practices during this era.
The pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories, beginning in the 1940s, further propelled the field of pyrimidine chemistry. Their systematic investigation of nucleic acid metabolism and the development of antimetabolites, including pyrimidine analogs, laid the foundation for the rational design of drugs for cancer, viral infections, and other diseases. While their primary focus was not on pyrimidine sulfonyl chlorides themselves, their research significantly advanced the understanding and synthesis of a vast array of pyrimidine derivatives, contributing to the chemical toolbox available to medicinal chemists.
The Synthetic Arsenal: Crafting Pyrimidine Sulfonyl Chlorides
The synthesis of pyrimidine sulfonyl chlorides has evolved from classical, often harsh methods to more refined and versatile modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the presence of other functional groups.
Classical Approaches
Two primary classical methods have been the workhorses for the synthesis of pyrimidine sulfonyl chlorides:
-
Chlorosulfonation of Pyrimidines: This direct approach involves the reaction of a pyrimidine derivative with a strong chlorosulfonating agent, such as chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism. While effective for some substrates, this method can suffer from harsh reaction conditions, low regioselectivity, and incompatibility with sensitive functional groups.
-
Oxidation of Pyrimidine Thiols: A more versatile and widely used method involves the oxidative chlorination of pyrimidine thiols (mercaptopyrimidines). This two-step process typically begins with the synthesis of the corresponding pyrimidine thiol, which is then oxidized and chlorinated to the sulfonyl chloride. A variety of oxidizing agents can be employed, including chlorine gas in aqueous acid or sodium hypochlorite.[1] This method often provides better control over regioselectivity compared to direct chlorosulfonation.
Modern Methodologies
In recent years, more sophisticated and milder synthetic strategies have emerged, offering improved efficiency and broader substrate scope. These include:
-
Diazotization of Aminopyrimidines: This method involves the conversion of an aminopyrimidine to a diazonium salt, which is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source to yield the pyrimidine sulfonyl chloride.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern palladium- and copper-catalyzed cross-coupling reactions have enabled the synthesis of pyrimidine sulfonyl chlorides from pyrimidine halides or triflates and a sulfonyl chloride precursor. These methods offer excellent functional group tolerance and precise control over the position of the sulfonyl chloride group.
Comparative Synthesis of Pyrimidine Sulfonyl Chloride Isomers
The position of the sulfonyl chloride group on the pyrimidine ring significantly influences the molecule's reactivity and its utility in drug design. The synthesis of the three main regioisomers—2-, 4-, and 5-sulfonyl chlorides—often requires distinct synthetic strategies.
| Isomer | Common Synthetic Approaches | Key Considerations |
| Pyrimidine-2-sulfonyl chloride | Oxidation of 2-mercaptopyrimidine. | The thiol precursor is readily available. |
| Pyrimidine-4-sulfonyl chloride | Oxidation of 4-mercaptopyrimidine; Diazotization of 4-aminopyrimidine. | The reactivity of the 4-position can be influenced by substituents at the 2- and 6-positions. |
| Pyrimidine-5-sulfonyl chloride | Direct chlorosulfonation of pyrimidine (can be regioselective under controlled conditions); Synthesis from a pre-functionalized pyrimidine ring. | The 5-position is generally less reactive towards electrophilic substitution than the other positions. |
The Reactive Hub: Chemical Properties and Transformations
The synthetic utility of pyrimidine sulfonyl chlorides stems from the high reactivity of the sulfonyl chloride group as an excellent electrophile. This functional group readily reacts with a wide array of nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur-containing linkages.
Caption: Key reactions of pyrimidine sulfonyl chlorides with various nucleophiles.
This reactivity profile makes pyrimidine sulfonyl chlorides invaluable intermediates for introducing the pyrimidine sulfonamide moiety into drug candidates, a structural motif that is prevalent in a wide range of biologically active compounds.
The Engine of Innovation: Pyrimidine Sulfonyl Chlorides in Drug Discovery
The incorporation of the pyrimidine sulfonamide scaffold has proven to be a highly successful strategy in the development of new therapeutics. This privileged structure often imparts favorable physicochemical properties and provides key interactions with biological targets.
Case Study: Imatinib (Gleevec®)
Imatinib, a revolutionary targeted therapy for chronic myeloid leukemia (CML) and other cancers, is a prime example of a drug featuring a pyrimidine-based core, although it is a 2-phenylaminopyrimidine derivative rather than a direct product of a pyrimidine sulfonyl chloride. The synthesis of imatinib and its analogs often involves the coupling of a substituted aniline with a pyrimidine derivative. The pyrimidine ring in imatinib is crucial for its activity as a tyrosine kinase inhibitor, participating in key hydrogen bonding interactions within the ATP-binding pocket of the Bcr-Abl oncoprotein.
Case Study: Pazopanib (Votrient®)
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A key step in the synthesis of pazopanib involves the reaction of 5-amino-2-methylbenzenesulfonamide with a dichloropyrimidine derivative. This reaction forms the central pyrimidine sulfonamide core of the drug molecule, which is essential for its potent inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and growth.
Caption: Simplified schematic of a key step in the synthesis of Pazopanib.
Conclusion and Future Perspectives
From their conceptual origins in the early era of sulfonamide discovery to their current status as indispensable tools in the medicinal chemist's arsenal, pyrimidine sulfonyl chlorides have traveled a remarkable journey. Their versatile synthesis and predictable reactivity have enabled the creation of a diverse range of complex molecules with profound biological activities. The continued exploration of novel synthetic methodologies, particularly those that are more sustainable and atom-economical, will undoubtedly expand the accessibility and utility of these valuable intermediates. As our understanding of disease biology deepens, the rational design of new drugs will increasingly rely on privileged scaffolds like the pyrimidine sulfonamide. The rich history and enduring importance of pyrimidine sulfonyl chlorides serve as a testament to the power of fundamental organic chemistry in driving innovation in medicine.
References
A Theoretical and Computational Scrutiny of 2-Chloropyrimidine-5-sulfonyl Chloride: A Keystone Intermediate in Medicinal Chemistry
Abstract
2-Chloropyrimidine-5-sulfonyl chloride stands as a pivotal heterocyclic building block in the landscape of modern drug discovery and organic synthesis. Its unique electronic and structural characteristics, dictated by the interplay of the electron-deficient pyrimidine ring and the strongly electron-withdrawing sulfonyl chloride moiety, render it a highly versatile reagent. This in-depth technical guide delves into the theoretical underpinnings of this compound, offering a comprehensive analysis of its molecular structure, reactivity, and spectroscopic properties through the lens of computational chemistry. By leveraging established theoretical frameworks and drawing parallels from studies on analogous pyrimidine derivatives, this whitepaper aims to provide researchers, scientists, and drug development professionals with a robust understanding of this compound's behavior, thereby facilitating its more effective utilization in the synthesis of novel therapeutic agents.
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus is a fundamental motif in a vast array of biologically active compounds, including naturally occurring molecules like vitamin B1 and the nucleobases thymine, uracil, and cytosine.[1] In medicinal chemistry, pyrimidine derivatives are integral to the design of drugs with diverse pharmacological activities, ranging from anticancer to antimicrobial agents. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to engage in specific interactions with biological targets.
This compound has emerged as a particularly valuable intermediate due to its bifunctional nature. The chlorine atom at the 2-position and the sulfonyl chloride group at the 5-position provide two distinct reactive sites for sequential or orthogonal chemical modifications. This allows for the construction of complex molecular architectures and the exploration of vast chemical space in the quest for new drug candidates. A deeper, theoretical understanding of its properties is therefore paramount for its strategic application.
Molecular Structure and Electronic Properties: A Computational Perspective
Optimized Molecular Geometry
DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed picture of the molecule's three-dimensional structure. The pyrimidine ring is expected to be planar, with the sulfonyl chloride group likely oriented to minimize steric hindrance. Key structural parameters that can be computationally derived are presented in Table 1.
| Parameter | Predicted Value | Significance |
| C2-Cl Bond Length | ~1.73 Å | Influences the reactivity of the chlorine atom in nucleophilic substitution reactions. |
| C5-S Bond Length | ~1.77 Å | Determines the stability and reactivity of the sulfonyl chloride group. |
| S-Cl Bond Length | ~2.07 Å | A relatively labile bond, making the sulfonyl chloride a good leaving group. |
| Dihedral Angle (Ring-S) | ~90° | Indicates the orientation of the sulfonyl chloride group relative to the pyrimidine ring. |
| Table 1: Predicted geometric parameters for this compound based on DFT calculations. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[4] For this compound, the HOMO is anticipated to be localized primarily on the pyrimidine ring, while the LUMO is expected to be centered on the sulfonyl chloride group and the C2 position of the ring.
Figure 1: Conceptual diagram of Frontier Molecular Orbital interactions.
A significant HOMO-LUMO energy gap would suggest high kinetic stability. The distribution of these orbitals dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[5] For this compound, the MEP surface would highlight the electron-deficient regions (blue) around the sulfonyl chloride group and the C2 and C4/C6 positions of the pyrimidine ring, indicating their electrophilic nature. The nitrogen atoms and the oxygen atoms of the sulfonyl group would be depicted as electron-rich regions (red), signifying their nucleophilic character.
Reactivity and Mechanistic Insights
The theoretical framework established above provides a solid foundation for understanding the reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine nitrogens and the C5-sulfonyl chloride group enhances the electrophilicity of this position, making it a prime target for nucleophiles such as amines, alcohols, and thiols. Computational studies on similar chloropyrimidines can help in modeling the transition states and activation energies for these reactions, thereby predicting reaction kinetics and regioselectivity.[6]
Sulfonylation Reactions
The sulfonyl chloride group is a highly reactive electrophile, readily undergoing reactions with nucleophiles to form sulfonamides, sulfonic esters, and other sulfur-containing compounds. This reaction is central to the use of this compound as a building block.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Figure 2: Workflow for a typical sulfonylation reaction.
Spectroscopic Properties: A Theoretical-Experimental Correlation
Computational chemistry can also predict spectroscopic properties, which can be correlated with experimental data for structural verification.
NMR Spectroscopy
DFT calculations can predict the 1H and 13C NMR chemical shifts. The predicted 1H NMR spectrum would show two distinct signals for the pyrimidine protons, likely in the downfield region due to the deshielding effect of the electronegative atoms and the aromatic ring current.[7]
Vibrational Spectroscopy (IR)
Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. Key vibrational modes for this compound would include:
-
S=O stretching: Strong absorptions around 1350-1400 cm-1 (asymmetric) and 1150-1200 cm-1 (symmetric).
-
C=N and C=C stretching: Absorptions in the 1500-1600 cm-1 region, characteristic of the pyrimidine ring.
-
C-Cl stretching: A weaker absorption in the 600-800 cm-1 range.
Conclusion and Future Directions
This compound is a molecule of significant synthetic utility, and this guide has provided a theoretical framework for understanding its fundamental properties. While direct experimental data for some of its characteristics are sparse, computational methods offer a powerful and predictive approach to elucidating its structure, reactivity, and spectroscopic signatures. Future theoretical studies could focus on modeling its interactions with specific biological targets, providing insights for the rational design of novel inhibitors. Furthermore, a comprehensive investigation of its reaction mechanisms with a wider range of nucleophiles would be invaluable for expanding its synthetic applications. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this versatile building block in the advancement of pharmaceutical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of Sulfonamides using 2-Chloropyrimidine-5-sulfonyl chloride
Introduction: The Pyrimidine Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Its ability to act as a bioisostere for other functional groups and engage in crucial hydrogen bonding interactions makes it a privileged scaffold in drug design.[3] The pyrimidine nucleus is similarly significant, forming the core of nucleobases and a multitude of pharmacologically active compounds.[3] The strategic combination of these two moieties into pyrimidine sulfonamide hybrids has yielded compounds with potent and diverse biological activities, particularly in oncology.[4][5][6]
2-Chloropyrimidine-5-sulfonyl chloride is a key bifunctional reagent that enables the facile synthesis of this important class of molecules. Its structure incorporates two distinct electrophilic sites: the highly reactive sulfonyl chloride and a less reactive chloro-pyrimidine. This differential reactivity allows for selective and sequential reactions, making it a versatile building block for constructing complex molecular architectures and chemical libraries for drug screening.
This application note provides a comprehensive guide to the synthesis of N-substituted 2-chloropyrimidine-5-sulfonamides. It details the underlying reaction mechanism, provides a robust, step-by-step protocol, and discusses data interpretation and troubleshooting, aimed at researchers in synthetic chemistry and drug development.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic substitution reaction.[1][7] The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the pyrimidine ring.[2]
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, trigonal bipyramidal intermediate.[1][2]
-
Elimination of Leaving Group: The intermediate collapses, leading to the elimination of a chloride ion (a good leaving group) and the formation of a protonated sulfonamide.
-
Deprotonation: A base, either an excess of the reactant amine or an added non-nucleophilic base like triethylamine or pyridine, removes the proton from the nitrogen atom. This neutralizes the product and drives the reaction to completion by scavenging the HCl byproduct.[2]
This process is typically rapid and efficient, providing high yields of the desired sulfonamide under mild conditions.[1]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Chloro-N-alkyl-pyrimidine-5-sulfonamides
Abstract
This document provides a comprehensive guide for the reaction of 2-chloropyrimidine-5-sulfonyl chloride with primary amines, a critical transformation in the synthesis of diverse pyrimidine-5-sulfonamide scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in molecules with a wide range of biological activities, including anticancer and antiviral properties.[1][2][3][4][5] This guide delves into the underlying reaction mechanism, offers detailed and validated experimental protocols, and provides a troubleshooting guide to assist researchers in achieving optimal outcomes.
Introduction: The Significance of Pyrimidine-5-Sulfonamides
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[3] When functionalized with a sulfonamide group at the 5-position, the resulting pyrimidine-5-sulfonamide derivatives exhibit a remarkable spectrum of biological activities.[1][2][6] This structural motif is a cornerstone in the design of targeted therapeutics, with research highlighting its potential in the development of potent inhibitors for various enzymes and receptors implicated in cancer and other diseases.[1][3][4] The hybridization of the pyrimidine and sulfonamide moieties can lead to compounds that act on multiple cellular targets, offering a promising strategy for creating novel and effective therapeutic agents.[1][2]
The reaction of this compound with primary amines is a fundamental and versatile method for accessing a library of N-substituted pyrimidine-5-sulfonamides. The starting material, this compound, possesses two electrophilic sites: the sulfonyl chloride group and the carbon atom at the 2-position of the pyrimidine ring. Understanding the chemoselectivity of this reaction is paramount for the successful synthesis of the desired products.
Reaction Mechanism and Chemoselectivity
The reaction proceeds via a nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride to furnish the corresponding sulfonamide.[7][8]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, leading to the expulsion of a chloride ion.
-
Deprotonation: A base, which can be a second equivalent of the primary amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final sulfonamide product and an ammonium salt.
Chemoselectivity:
A critical aspect of this reaction is the preferential attack of the amine on the sulfonyl chloride group over the 2-chloro position of the pyrimidine ring. This chemoselectivity is governed by the relative electrophilicity of the two sites.
-
Sulfonyl Chloride: The sulfur atom is attached to two highly electronegative oxygen atoms and a chlorine atom, making it exceptionally electron-deficient and a hard electrophile.
-
2-Chloro Position: While the chlorine atom at the 2-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), this position is generally less reactive towards amines under standard sulfonamide formation conditions compared to the sulfonyl chloride.[9][10] The SNAr reaction at the 2-position typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.[9]
Therefore, under mild reaction conditions, primary amines will selectively react with the more electrophilic sulfonyl chloride group.
Caption: Figure 1: Reaction Mechanism of this compound with a Primary Amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2-chloro-N-alkyl-pyrimidine-5-sulfonamides.
Materials and Reagents
-
This compound
-
Primary amine of choice (e.g., benzylamine, n-butylamine, aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
General Reaction Procedure
Caption: Figure 2: Experimental Workflow for the Synthesis of 2-Chloro-N-alkyl-pyrimidine-5-sulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M with respect to the limiting reagent).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-alkyl-pyrimidine-5-sulfonamide.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. The sulfonamide group typically shows stretching vibrations for S=O (symmetric and asymmetric) in the regions of 1160-1180 cm⁻¹ and 1350-1370 cm⁻¹, and an N-H stretch around 3200-3400 cm⁻¹.[11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Reaction Scope and Conditions
The described protocol is generally applicable to a wide range of primary amines. The following table summarizes typical reaction conditions and expected yields for various substrates.
| Entry | Primary Amine | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N (1.2) | DCM | 3 | 85-95 |
| 2 | n-Butylamine | Et₃N (1.2) | DCM | 2 | 80-90 |
| 3 | Aniline | Et₃N (1.2) | THF | 4 | 70-85 |
| 4 | 4-Methoxyaniline | DIPEA (1.2) | DCM | 4 | 75-90 |
| 5 | Cyclohexylamine | Et₃N (1.2) | DCM | 3 | 82-92 |
Note: Reaction times and yields may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions may be necessary for less reactive amines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents (sulfonyl chloride may have hydrolyzed).- Insufficiently dried solvent or glassware.- Low reactivity of the primary amine. | - Use fresh or properly stored this compound.- Ensure all glassware is oven-dried and use anhydrous solvents.- For less reactive amines, consider increasing the reaction temperature to 40 °C or using a stronger, non-nucleophilic base like DBU. |
| Formation of side products (e.g., bis-sulfonylation of the amine) | - Incorrect stoichiometry (excess sulfonyl chloride). | - Ensure accurate measurement of reagents. Add the sulfonyl chloride slowly to the amine solution. |
| Reaction at the 2-chloro position | - High reaction temperature.- Prolonged reaction time. | - Maintain the reaction temperature at or below room temperature.- Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Difficult purification | - Streaking on TLC plate.- Co-elution of impurities. | - The product may be acidic due to the sulfonamide N-H; add a small amount of acetic acid to the eluent.- Try a different solvent system for chromatography. |
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for the synthesis of a diverse array of 2-chloro-N-alkyl-pyrimidine-5-sulfonamides. By understanding the underlying mechanism and following the detailed protocols outlined in this guide, researchers can reliably access these valuable building blocks for drug discovery and development. The chemoselective nature of this transformation under mild conditions makes it a powerful tool in the arsenal of synthetic and medicinal chemists.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 12. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Aryl-2-chloropyrimidine-5-sulfonamides
Introduction: The Strategic Importance of Pyrimidine Sulfonamides
The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with a sulfonamide linkage, it gives rise to a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-aryl-2-chloropyrimidine-5-sulfonamides, in particular, serves as a critical step in the development of novel drug candidates. The presence of the reactive 2-chloro substituent offers a valuable handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery programs.
This guide provides a comprehensive protocol for the efficient coupling of 2-chloropyrimidine-5-sulfonyl chloride with a range of aniline derivatives. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of this important class of heterocyclic compounds.
Reaction Mechanism and Scientific Rationale
The coupling of this compound with anilines proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride. The reaction is generally believed to follow a concerted SN2-like mechanism or a stepwise addition-elimination pathway.
In this process, the lone pair of electrons on the nitrogen atom of the aniline attacks the sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion, a good leaving group, to form the sulfonamide bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.
The choice of solvent is critical and can influence the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed to avoid competitive reactions with the sulfonyl chloride. The electronic nature of the substituents on the aniline can also affect the reaction rate; electron-donating groups on the aniline enhance its nucleophilicity and can accelerate the reaction, while electron-withdrawing groups may require more forcing conditions.
Caption: General mechanism for the coupling of this compound with anilines.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of N-aryl-2-chloropyrimidine-5-sulfonamides. Adjustments to reaction time and temperature may be necessary depending on the specific aniline used.
Materials and Reagents
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anilines are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Pyridine and triethylamine are flammable and have strong odors. Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
Caption: Workflow for the synthesis of N-aryl-2-chloropyrimidine-5-sulfonamides.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous dichloromethane (or THF) to achieve a concentration of approximately 0.2 M.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) or triethylamine (1.2 eq) to the aniline solution and stir at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Reaction Execution: Cool the aniline solution to 0 °C using an ice bath. Slowly add the solution of this compound dropwise to the stirred aniline solution over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Expected Outcomes
The yields of the coupling reaction can vary depending on the electronic properties of the aniline substituent. The following table provides representative data for the coupling of this compound with various anilines.[1]
| Aniline Derivative | Substituent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | H | Pyridine | DCM | 4 | 85-95 |
| p-Toluidine | 4-CH₃ | Pyridine | DCM | 3 | 90-98 |
| p-Anisidine | 4-OCH₃ | Triethylamine | THF | 2 | 92-99 |
| p-Chloroaniline | 4-Cl | Pyridine | THF | 8 | 75-85 |
| p-Nitroaniline | 4-NO₂ | Triethylamine | THF | 12 | 60-75 |
Analytical Characterization
The synthesized N-aryl-2-chloropyrimidine-5-sulfonamides should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyrimidine ring protons, the aromatic protons of the aniline moiety, and the N-H proton of the sulfonamide, which is typically a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The spectrum should show distinct signals for all unique carbon atoms in the molecule, including the carbons of the pyrimidine and aniline rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350 and 1160 cm⁻¹) and the N-H stretching of the sulfonamide.
Representative ¹H NMR Data for N-phenyl-2-chloropyrimidine-5-sulfonamide (in CDCl₃):
-
δ 9.05 (s, 2H, pyrimidine-H)
-
δ 7.20-7.40 (m, 5H, Ar-H)
-
δ 7.10 (br s, 1H, NH)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive sulfonyl chloride due to hydrolysis | Use freshly opened or properly stored this compound. Ensure all glassware and solvents are anhydrous. |
| Insufficiently reactive aniline | For anilines with strong electron-withdrawing groups, increase the reaction temperature (e.g., reflux in THF) and/or reaction time. | |
| Multiple spots on TLC | Incomplete reaction or side reactions | Ensure dropwise addition of the sulfonyl chloride at 0 °C. Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The protocol detailed herein provides a reliable and versatile method for the synthesis of N-aryl-2-chloropyrimidine-5-sulfonamides. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and development. The provided data and characterization guidelines will aid in the successful execution and validation of this important synthetic transformation.
References
Application Notes and Protocols for 2-Chloropyrimidine-5-sulfonyl chloride in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] As a fundamental building block of nucleic acids, its derivatives are well-suited to interact with a wide range of biological targets.[1] In contemporary drug discovery, the pyrimidine scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in the pursuit of novel therapeutics.[3]
2-Chloropyrimidine-5-sulfonyl chloride is a bifunctional reagent of significant interest to medicinal chemists. It provides a robust platform for the synthesis of diverse compound libraries, primarily through the reactivity of its two distinct electrophilic sites: the sulfonyl chloride group at the 5-position and the chloro group at the 2-position. This unique arrangement allows for sequential and chemoselective modifications, enabling the rapid generation of novel chemical entities for biological screening.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its reactivity and strategic use in drug discovery workflows.
Chemical Properties and Reactivity Profile
This compound is a solid at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Its reactivity is dominated by the two electrophilic centers, the sulfonyl chloride and the 2-chloro substituent on the electron-deficient pyrimidine ring.
| Property | Value | Source |
| CAS Number | 98026-88-1 | [4][5][6][7] |
| Molecular Formula | C₄H₂Cl₂N₂O₂S | [7] |
| Molecular Weight | 213.04 g/mol | [7] |
| Physical Form | Solid | [7] |
Chemoselectivity: A Tale of Two Electrophiles
The key to effectively utilizing this compound lies in understanding and controlling the chemoselectivity of its reactions. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamides.[8] The 2-chloro group, situated on an electron-deficient pyrimidine ring, is activated towards nucleophilic aromatic substitution (SNAr) and can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]
In reactions with amine nucleophiles, the sulfonyl chloride is generally the more reactive site. This allows for the selective formation of pyrimidine-5-sulfonamides, leaving the 2-chloro position intact for subsequent functionalization. This sequential reactivity is a powerful tool for building molecular complexity. For instance, a primary amine will preferentially react at the sulfonyl chloride, and the resulting 2-chloro-pyrimidine-5-sulfonamide can then be subjected to a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-2-chloropyrimidine-5-sulfonamides
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (Et₃N or DIPEA, 1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-chloropyrimidine-5-sulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the sulfonyl chloride with atmospheric moisture.
-
Anhydrous Solvents: Water can hydrolyze the sulfonyl chloride, reducing the yield of the desired product.
-
0 °C Addition: The reaction is often exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Base: Neutralizes the HCl generated during the reaction, driving the reaction to completion.
-
Aqueous Workup: Removes the amine salt and any remaining starting materials or water-soluble byproducts.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloro-pyrimidine-5-sulfonamides
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-chloro-pyrimidine-5-sulfonamide with a boronic acid or boronate ester.
Materials:
-
N-Substituted-2-chloropyrimidine-5-sulfonamide (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask), add the N-substituted-2-chloropyrimidine-5-sulfonamide (1.0 eq), the boronic acid or boronate ester (1.2 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction can also be performed in a microwave reactor for shorter reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-pyrimidine-5-sulfonamide derivative.
Expected Outcomes for Suzuki Coupling of Dichloropyrimidines:
The following table provides representative yields for Suzuki-Miyaura couplings of dichloropyrimidines with various boronic acids, which can serve as a general guide for the expected outcomes with 2-chloro-pyrimidine-5-sulfonamides.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Source |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [9] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | [10] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 82 | [11] |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | 92 | [12] |
Application in a Drug Discovery Workflow: A Kinase Inhibitor Library
This compound is an ideal starting material for the generation of a focused library of potential kinase inhibitors. The following workflow illustrates how this reagent can be strategically employed in a drug discovery cascade.
In this workflow, a diverse library of 2-chloro-pyrimidine-5-sulfonamides is first synthesized by reacting this compound with a collection of primary and secondary amines. This library is then further diversified through Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids. The final compound library is then screened against a panel of kinases to identify initial "hits." The structure-activity relationship (SAR) data from these initial hits can then inform the selection of new amines and boronic acids for the synthesis of subsequent, more focused libraries, ultimately leading to the identification of a lead compound and, potentially, a candidate drug.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile and powerful building block for medicinal chemists. Its bifunctional nature allows for the strategic and sequential introduction of diverse chemical moieties, making it an ideal starting point for the synthesis of compound libraries for drug discovery. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable reagent in the development of novel therapeutics.
References
- 1. CN111479808A - Pyrimidine sulfonamide derivative, preparation method and medical application thereof - Google Patents [patents.google.com]
- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3203951A - New long lasting sulfa drugs - Google Patents [patents.google.com]
- 4. 2-Chloro-pyrimidine-5-sulfonyl chloride | 98026-88-1 [sigmaaldrich.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 98026-88-1|this compound|BLD Pharm [bldpharm.com]
- 7. 2-Chloro-Pyrimidine-5-SulfonylChloride, CAS No. 98026-88-1 - iChemical [ichemical.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
The Versatile Architect: 2-Chloropyrimidine-5-sulfonyl Chloride in Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Core
In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a foundational component frequently observed in molecules demonstrating significant biological activity.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This inherent biocompatibility, combined with its capacity for diverse chemical modifications, has made pyrimidine derivatives a cornerstone in the development of therapeutics ranging from anticancer and antiviral agents to cardiovascular drugs.[2][4]
Within this esteemed class of building blocks, 2-Chloropyrimidine-5-sulfonyl chloride has emerged as a particularly powerful and versatile reagent. Its unique trifunctional nature—a reactive sulfonyl chloride, an activatable chloro leaving group, and an electron-deficient aromatic ring—provides medicinal chemists with a strategic platform for constructing complex molecular architectures with high precision and efficiency. This guide delves into the core chemical principles of this compound, providing detailed protocols and insights into its application as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Chemical Profile and Reactivity Landscape
This compound is a solid at room temperature, characterized by its two distinct reactive sites which can be addressed with remarkable selectivity.[5] The strategic placement of two nitrogen atoms in the pyrimidine ring renders the carbon atoms electron-deficient, making the ring susceptible to nucleophilic aromatic substitution (SNAr).
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O₂S | [4] |
| Molecular Weight | 213.04 g/mol | [4] |
| Appearance | Solid | [4] |
| Key Reactive Groups | 1. Sulfonyl Chloride (-SO₂Cl) 2. Chloro Group (-Cl) at C2 | N/A |
The reactivity of the two chlorine atoms is not equal. The sulfonyl chloride group is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamides.[6] This reaction is typically fast and can be performed under mild conditions. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyrimidine ring and the sulfonyl group.[7] This allows for the introduction of a wide array of nucleophiles, further diversifying the molecular scaffold.
Core Synthetic Applications: Building the Pharmacophore
The utility of this compound is best illustrated through its sequential reactivity, allowing for the controlled and stepwise construction of highly functionalized molecules.
Application I: Synthesis of Pyrimidine-5-sulfonamides
The primary and most straightforward application of this building block is the formation of sulfonamides. The high reactivity of the sulfonyl chloride group allows for its selective reaction in the presence of the less reactive 2-chloro substituent. This transformation is fundamental to creating a vast library of pyrimidine-sulfonamide hybrids, a class of compounds that has shown significant promise as anticancer agents.[8][9]
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and magnetic stirrer
-
Work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-chloro-pyrimidine-5-sulfonamide.
Case Study: Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives
Recent research has highlighted the synthesis of novel 2-thiouracil-5-sulfonamide derivatives as potential anticancer agents. Wh[4][10][11]ile this specific example starts with 2-thiouracil-5-sulfonyl chloride, the initial step of reacting the sulfonyl chloride with an amine is directly analogous to the reactivity of this compound. A study by Fatahala et al. (2021) provides a detailed experimental procedure for the synthesis of a series of N-substituted pyrimidine-5-sulfonamides.
[10]Adapted Protocol from Literature: A [10]mixture of the pyrimidine-5-sulfonyl chloride (1.0 eq), the appropriate amine (1.0 eq), and pyridine (1.0 eq) was refluxed in absolute ethanol for 16–20 hours. After cooling, the precipitated product was filtered, dried, and recrystallized from DMF/water. This straightforward procedure demonstrates the robustness of the sulfonamide formation reaction.
The Rationale in Drug Design: Why this Building Block?
The strategic value of this compound in drug discovery, particularly in the realm of kinase inhibitors, is multifold:
-
Mimicking ATP: The pyrimidine core is an excellent bioisostere for the adenine ring of ATP, allowing molecules derived from it to effectively compete for the ATP-binding site in kinases.
-
[11] Vectorial Synthesis: The differential reactivity of the sulfonyl chloride and the 2-chloro group allows for a controlled, vectorial synthesis. This enables the precise placement of different pharmacophoric elements to optimize interactions with the target protein.
-
Hydrogen Bonding: The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, often forming crucial interactions with the protein backbone in the active site.
-
Structural Rigidity and Planarity: The aromatic pyrimidine ring provides a rigid scaffold, which can help to pre-organize the substituents in a conformationally favorable manner for binding, reducing the entropic penalty upon target engagement.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and reacts with water. Pe[12]rsonal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable and sequential reactivity, coupled with the inherent biological relevance of the pyrimidine-sulfonamide scaffold, makes it an invaluable building block for the rational design of novel therapeutics. The protocols and principles outlined in this guide provide a foundational understanding for researchers and scientists to leverage the power of this versatile architect in their drug discovery endeavors.
References
- 1. scilit.com [scilit.com]
- 2. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide-benzoic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 10. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Application Note & Protocol: Synthesis of Pyrimidine-5-Sulfonamides via Nucleophilic Aromatic Substitution on 2-Chloropyrimidine-5-sulfonyl Chloride
Introduction
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. When functionalized with a sulfonamide moiety, these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-Chloropyrimidine-5-sulfonyl chloride is a highly valuable and reactive bifunctional building block. It allows for the sequential introduction of two distinct diversity points through nucleophilic substitution: one at the C2 position of the pyrimidine ring and another at the sulfonyl chloride group.
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on performing a Nucleophilic Aromatic Substitution (SNAr) reaction on the C2 position of this compound. We will delve into the mechanistic underpinnings, provide a field-proven, step-by-step protocol, and offer guidance on characterization and troubleshooting.
Pillar 1: The Scientific Rationale - Mechanism and Regioselectivity
The successful execution of this synthesis hinges on understanding the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3][4] This electronic property makes the ring susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile (e.g., a primary or secondary amine) attacks the electron-poor carbon atom bearing the leaving group (the chloride at C2). This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The reactivity of this compound is significantly enhanced by the powerful electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl) group at the C5 position. This group further depletes the electron density of the pyrimidine ring, particularly at the ortho (C4/C6) and para (C2) positions, making it highly electrophilic and primed for nucleophilic attack.[4][5] In this specific substrate, the chlorine at the C2 position is the target for substitution. While pyrimidines with leaving groups at both C2 and C4 often show higher reactivity at the C4 position, the electronic activation in this molecule is sufficient to enable facile substitution at C2.[6][7]
Caption: Figure 1: SNAr Mechanism on 2-Chloropyrimidine.
Pillar 2: Field-Proven Experimental Protocol
This protocol describes a general procedure for the SNAr reaction using an amine as the nucleophile. The quantities can be scaled as needed.
A. Critical Safety & Handling Precautions
-
Corrosive & Moisture Sensitive: this compound and other sulfonyl chlorides are corrosive and react with moisture, including atmospheric humidity, to release hydrochloric acid (HCl).[8][9][10] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and splash-proof safety goggles or a face shield.[8][11]
-
Inert Atmosphere: The reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the hydrolysis of the sulfonyl chloride group. All glassware must be thoroughly oven- or flame-dried before use.
B. Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flasks (oven-dried) |
| Amine Nucleophile (e.g., Benzylamine) | Magnetic stirrer and stir bars |
| Non-nucleophilic Base (e.g., Et₃N, DIPEA) | Inert gas line (N₂ or Ar) with manifold |
| Anhydrous Aprotic Solvent (e.g., THF, DCM) | Syringes and needles |
| TLC plates (silica gel 60 F₂₅₄) | Ice/water bath |
| Reagents for Work-up (Sat. aq. NH₄Cl, brine) | Rotary evaporator |
| Anhydrous Na₂SO₄ or MgSO₄ | Glassware for extraction (separatory funnel) |
| Silica Gel for Chromatography | Column chromatography setup |
C. Step-by-Step Synthesis Workflow
This procedure details the reaction of this compound with a generic primary amine (R-NH₂).
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 5-10 minutes.
-
Add the amine nucleophile (1.0 - 1.1 eq) via syringe.
-
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a solution of approximately 0.1-0.2 M with respect to the starting material.
-
-
Initiation of Reaction:
-
Cool the stirring solution to 0 °C using an ice/water bath. This is a critical step to control the initial exotherm upon base addition.
-
Slowly add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 - 1.5 eq), dropwise via syringe over 5-10 minutes. The base scavenges the HCl generated during the reaction, driving it to completion.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a solvent system such as 30-50% ethyl acetate in hexanes.
-
The reaction is typically complete within 1-4 hours at room temperature. The disappearance of the starting material spot on the TLC plate indicates completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[12] Elute with a gradient of ethyl acetate in hexanes to afford the pure 2-substituted-aminopyrimidine-5-sulfonyl chloride product.
-
Caption: Figure 2: Experimental Workflow Diagram.
Pillar 3: Data Analysis, Characterization & Troubleshooting
A. Expected Results & Characterization
The successful synthesis of the target compound, for instance, N-benzyl-2-chloropyrimidine-5-sulfonamide (from benzylamine), should be confirmed using standard analytical techniques.
| Parameter | Description |
| Starting Material | This compound |
| Nucleophile | Benzylamine (1.1 eq) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Expected Yield | 75-90% (post-purification) |
Analytical Characterization:
-
¹H NMR: Expect to see the characteristic pyrimidine ring protons as singlets or doublets, alongside new signals corresponding to the protons of the newly introduced amine substituent (e.g., benzyl CH₂ and aromatic protons).
-
¹³C NMR: The spectrum will show the disappearance of the C2-Cl carbon signal and the appearance of a new C2-N signal, along with signals for the amine substituent.[13]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the desired product.[14][15]
-
IR Spectroscopy: Look for the characteristic symmetric and asymmetric stretching bands of the S=O bonds in the sulfonamide group (~1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).[16]
B. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive reagents (hydrolyzed starting material).2. Insufficiently strong nucleophile.3. Temperature too low. | 1. Use fresh, anhydrous reagents and solvents.2. Consider gentle heating (40-50 °C).3. Allow reaction to stir for a longer duration. |
| Low Yield | 1. Incomplete reaction.2. Hydrolysis of the sulfonyl chloride during work-up.3. Product loss during purification. | 1. Ensure sufficient base is used; add slightly more if needed.2. Perform the aqueous work-up quickly and avoid prolonged contact with water.3. Optimize chromatography conditions. |
| Multiple Products | 1. Reaction at the sulfonyl chloride group.2. Disubstitution (if excess nucleophile is used). | 1. The SNAr at C2 is generally much faster than substitution at the sulfonyl chloride, but use of a non-nucleophilic base is key.2. Maintain strict 1:1 stoichiometry of the nucleophile. |
| Product Decomposition | 1. The sulfonyl chloride product is unstable to moisture or silica gel over long periods. | 1. Use the product immediately in the next step or store under an inert atmosphere in a freezer.2. Neutralize silica gel with triethylamine if necessary during chromatography. |
Conclusion
The protocol outlined provides a robust and reliable method for the synthesis of 2-aminopyrimidine-5-sulfonyl chloride derivatives. This SNAr reaction is a cornerstone transformation, enabling access to a vast chemical space of novel pyrimidine-sulfonamides. The resulting products are valuable intermediates, poised for further functionalization at the sulfonyl chloride moiety, making them powerful tools for academic research and the discovery of new therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 2-Chloropyrimidine-5-sulfonyl Chloride and Its Derivatives
Introduction: The Strategic Importance of Pyrimidine Sulfonyl Chlorides in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this class, 2-chloropyrimidine-5-sulfonyl chloride and its subsequent derivatives represent a critical subclass of intermediates, prized for their versatile reactivity and proven utility in constructing complex, biologically active molecules. The presence of a reactive sulfonyl chloride group at the 5-position, combined with a chloro-substituent at the 2-position, offers orthogonal reactivity, enabling chemists to perform sequential, selective modifications. These intermediates are pivotal in the synthesis of a diverse range of compounds, including inhibitors and various therapeutic agents.[1] This guide provides an in-depth exploration of the large-scale synthesis of the parent sulfonyl chloride, detailing a robust and scalable protocol. Furthermore, it outlines the subsequent conversion of this key intermediate into a variety of sulfonamide derivatives, which are prevalent in modern drug development programs.
Part 1: Large-Scale Synthesis of this compound
The industrial-scale production of this compound demands a synthetic route that is not only high-yielding but also cost-effective, safe, and reproducible. The most established and reliable method commences from 2-hydroxypyrimidine-5-sulfonic acid. This approach leverages common, readily available chlorinating agents to efficiently install the required chloro- and sulfonyl chloride functionalities in a single, albeit aggressive, step.
Causality Behind the Chosen Synthetic Route
The selection of 2-hydroxypyrimidine-5-sulfonic acid as the starting material is strategic. The sulfonic acid group is readily available through sulfonation of 2-hydroxypyrimidine, and its presence directs the subsequent chlorination steps. The core of this transformation relies on the potent chlorinating power of phosphorus pentachloride (PCl₅), often in conjunction with phosphorus oxychloride (POCl₃).
-
Dual-Action Chlorination: Phosphorus pentachloride is a powerful reagent capable of converting both the hydroxyl group of the pyrimidine ring and the sulfonic acid moiety into their corresponding chlorides. The hydroxyl group is transformed into a chlorine atom, a more versatile handle for subsequent nucleophilic substitutions. Simultaneously, the sulfonic acid is dehydrated and chlorinated to the highly reactive sulfonyl chloride.
-
Temperature as a Critical Parameter: The reaction requires high temperatures (typically around 180°C) to drive the reaction to completion.[2] This thermal input is necessary to overcome the activation energy for both chlorination processes, ensuring a high conversion rate, which is paramount for large-scale operations to minimize downstream purification challenges.
-
Solventless vs. Solvent-Based Approaches: While the reaction can be run neat (solvent-free), the use of a high-boiling, inert solvent like chlorobenzene can be advantageous on a larger scale to improve heat transfer and mixing. However, a solvent-free approach, as described in some procedures, simplifies product isolation.
Visualizing the Synthesis Workflow
The following diagram outlines the key transformation for producing the target intermediate.
Caption: Key transformation from sulfonic acid to sulfonyl chloride.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for gram-scale synthesis and provides a foundation for scaling up to kilogram quantities.[2]
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, temperature control (heating mantle and cooling system), and a reflux condenser equipped with a gas scrubber (for HCl and POCl₃ fumes).
-
2-Hydroxypyrimidine-5-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Ice water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reactor Charging: In a clean, dry, and inerted (e.g., with nitrogen) reactor, charge phosphorus pentachloride (37.8 g, 0.18 mol).
-
Substrate Addition: Slowly and carefully add 2-hydroxypyrimidine-5-sulfonic acid (12.8 g, 0.07 mol) to the reactor with continuous stirring. Note: This addition can be exothermic and will release HCl gas. Ensure adequate ventilation and scrubbing.
-
Reaction Execution: Heat the reaction mixture to 180°C and maintain this temperature with vigorous stirring for 4 hours. The mixture will become a molten slurry.
-
Cooling and Quenching: After 4 hours, cool the reaction mixture to room temperature. The mixture will solidify.
-
Product Extraction: Add toluene (200 mL) to the reactor and stir to dissolve the product. The inorganic phosphorus byproducts are largely insoluble in toluene.
-
Filtration: Filter the toluene solution to remove any insoluble impurities.
-
Aqueous Wash: Transfer the toluene filtrate to a separation funnel or a reactor equipped for liquid-liquid extraction. Carefully wash the organic layer with ice water to remove any remaining phosphorus species. Caution: This wash can be exothermic.
-
Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Isolation: The resulting residue, a light yellow solid, is this compound. For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/toluene) can be performed. The product can also be isolated by allowing the concentrated residue to stand in a refrigerator.[2]
Quantitative Data and Process Parameters
| Parameter | Value | Rationale / Notes |
| Stoichiometry (PCl₅ : Substrate) | ~2.5 : 1 molar ratio | A significant excess of PCl₅ ensures complete conversion of both the hydroxyl and sulfonic acid groups. |
| Reaction Temperature | 180°C | Essential for driving the reaction to completion within a reasonable timeframe.[2] |
| Reaction Time | 4 hours | Determined by reaction monitoring (e.g., HPLC, GC) to ensure full consumption of the starting material. |
| Typical Yield | >90% | High yields are achievable with careful control of temperature and moisture-free conditions.[2] |
Part 2: Synthesis of 2-Chloropyrimidine-5-sulfonamide Derivatives
The primary utility of this compound is its reaction with various amines to form a diverse library of sulfonamides. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic amines.
General Reaction Mechanism
The synthesis of sulfonamides is a classic nucleophilic acyl substitution reaction. An amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Visualizing the Sulfonamide Formation Workflow
Caption: General workflow for the synthesis of sulfonamide derivatives.
Protocol: General Procedure for the Synthesis of N-Substituted-2-chloropyrimidine-5-sulfonamides
This general protocol can be adapted for a wide range of primary and secondary amines.[3]
Materials and Equipment:
-
Round-bottom flask or jacketed reactor with magnetic or overhead stirring.
-
This compound
-
Desired primary or secondary amine
-
Base (e.g., pyridine, triethylamine, or diisopropylethylamine)
-
Anhydrous solvent (e.g., acetone, dichloromethane (DCM), or tetrahydrofuran (THF))
Step-by-Step Procedure:
-
Amine Solution: In a suitable reactor, dissolve the amine (1.0 eq.) and the base (1.2 eq.) in the chosen anhydrous solvent.
-
Sulfonyl Chloride Addition: Cool the solution to 0-5°C using an ice bath. To this, add a solution of this compound (1.05 eq.) in the same solvent dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid solution) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Trustworthiness and Self-Validation
Every protocol described is a self-validating system. The progress of each reaction should be meticulously monitored by appropriate analytical techniques (TLC, HPLC, GC-MS). The identity and purity of the final products must be confirmed by comprehensive characterization, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis, to ensure they meet the required specifications for subsequent research and development activities.
References
Application Notes & Protocols for the Preparation of Bioactive Pyrimidine-Based Compounds
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry and drug discovery.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives are biocompatible and capable of forming specific hydrogen bonds and π–π interactions with a wide array of biological targets.[3][4] This has led to their development as potent therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7][8] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of established and modern synthetic strategies for preparing bioactive pyrimidine-based compounds. It details step-by-step protocols, explains the rationale behind experimental choices, and summarizes key structure-activity relationship (SAR) data to facilitate the rational design of novel therapeutics.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry.[7] Its prevalence in nature, particularly as a fundamental unit of DNA and RNA, provides a unique advantage in drug design.[3][8] This inherent biological relevance allows pyrimidine-based molecules to readily interact with cellular machinery, including enzymes and receptors.[1] Consequently, structural modifications of the pyrimidine core have yielded a multitude of FDA-approved drugs, such as the anticancer agent 5-Fluorouracil and the antiviral drug Zidovudine (AZT).[3][5][9]
The versatility of the pyrimidine scaffold stems from its structural features:
-
Hydrogen Bonding: The two nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while substituents can be introduced to act as donors.[3][4]
-
Structural Diversity: The carbon and nitrogen atoms of the ring can be readily functionalized, allowing for precise tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.[3]
-
Bioisosterism: The pyrimidine ring can serve as a bioisostere for other aromatic systems, like a phenyl group, often improving metabolic stability and solubility.[4][10]
This guide focuses on practical synthetic methodologies that enable the creation of diverse libraries of pyrimidine derivatives for biological screening and lead optimization.
General Workflow for Synthesis and Evaluation
The development of novel bioactive pyrimidine compounds follows a logical and iterative workflow. The process begins with the design and synthesis of target molecules, which are then purified, characterized, and subjected to biological evaluation to determine their therapeutic potential.
Figure 1: General workflow for the synthesis and evaluation of bioactive pyrimidine compounds.
Key Synthetic Methodologies and Protocols
The synthesis of the pyrimidine ring can be achieved through various strategies, ranging from classical multicomponent reactions to modern microwave-assisted protocols. The choice of method is often dictated by the desired substitution pattern and the need for efficiency and sustainability.[3]
The Biginelli Reaction: A Classic Multicomponent Approach
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction is a highly efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][11][12] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[11][13] DHPMs are of significant interest due to their wide range of pharmacological applications, including acting as calcium channel blockers and anti-inflammatory agents.[11][14]
Causality Behind the Method: The power of the Biginelli reaction lies in its convergence and atom economy. By combining three simple starting materials in a single step, it rapidly generates molecular complexity, eliminating the need for intermediate purification steps and reducing solvent waste.[14] The acid catalyst is crucial as it activates the aldehyde carbonyl for nucleophilic attack and facilitates the key cyclization and dehydration steps.[11][15]
Figure 2: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Protocol 1: Synthesis of a Model DHPM via the Biginelli Reaction
This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
-
Materials and Reagents:
-
4-Methoxybenzaldehyde (anisaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Ice bath
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add 20 mL of absolute ethanol to the flask to dissolve the reactants.
-
While stirring, add 3-4 drops of concentrated HCl as the catalyst. Rationale: The acid protonates the aldehyde, making it more electrophilic and accelerating the initial condensation step.[15]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. For further purification, the crude solid can be recrystallized from hot ethanol.
-
-
Self-Validation/Characterization:
-
Yield: Calculate the percentage yield of the dried, purified product.
-
Melting Point: Determine the melting point and compare it with literature values.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[16][17] The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating.[17] This method is particularly effective for multicomponent reactions like the Biginelli and Hantzsch syntheses.[18][19][20]
Causality Behind the Method: The primary advantage of MAOS is the significant reduction in reaction time, from hours to minutes.[16][17] This is due to efficient energy transfer directly to the solvent and reactants, which can lead to thermal and specific non-thermal microwave effects, accelerating reaction rates. This "green chemistry" approach often requires less solvent and energy.[17]
Protocol 2: Microwave-Assisted Biginelli Synthesis of DHPMs
This protocol provides a general, rapid method for synthesizing a library of DHPM derivatives.
-
Materials and Reagents:
-
Step-by-Step Procedure:
-
Place the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and catalyst (e.g., 0.1 mmol) into the microwave reaction vial.
-
If using a solvent, add 2-3 mL of water or ethanol. For solvent-free conditions, proceed without adding liquid. Rationale: Solvent-free or aqueous conditions enhance the "green" aspect of the synthesis.[14][17]
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Set the reaction parameters: Temperature at 100-120 °C, power at 100-300 W, and reaction time of 5-20 minutes.[17]
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
Add 10 mL of cold water to the vial. The solid product will precipitate.
-
Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM derivative.
-
Biological Activity and Structure-Activity Relationship (SAR)
The ultimate goal of synthesizing pyrimidine derivatives is often the discovery of new bioactive agents. Anticancer activity is one of the most extensively studied properties of this class of compounds.[3][5] The potency of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring.[8][21][22]
Protocol 3: General Procedure for In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for potential anticancer agents.
-
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine compounds dissolved in DMSO (stock solutions)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates, multichannel pipette, microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis software.
-
SAR Data Summary
The following tables summarize representative SAR data for different classes of pyrimidine derivatives, highlighting how substituent changes impact anticancer activity.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [22]
| Compound | R¹ Substituent | R² Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 |
| 1b | 4-Cl-Ph | H | 2.50 ± 0.81 | 3.11 ± 1.02 |
| 1c | 4-F-Ph | H | 3.15 ± 0.95 | 4.56 ± 1.21 |
| 1d | Ph | CH₃ | 5.21 ± 1.15 | 6.78 ± 1.54 |
Insight: The data suggests that electron-donating groups (like -OCH₃) at the para position of the phenyl ring (R¹) enhance cytotoxicity against both HCT-116 and MCF-7 cell lines compared to electron-withdrawing groups (-Cl, -F). Substitution at the R² position appears to decrease activity.[22]
Table 2: Anticancer Activity of Imidazole-Pyrimidine-Sulfonamide Hybrids [10][23]
| Compound | Aromatic Substituent | HER2 Inhibition IC₅₀ (ng/mL) | EGFR-T790M Inhibition IC₅₀ (ng/mL) |
| 88 | 2,4-dichloro-5-methoxy-phenyl | 81 ± 40 | 49 ± 20 |
| 89 | 2,4-dichloro-phenyl | 208 ± 110 | 152 ± 70 |
Insight: These hybrid molecules show potent dual inhibition of HER2 and mutant EGFR kinases. The presence of a methoxy group on the phenyl ring in compound 88 significantly increases potency against both targets compared to the unsubstituted analog 89, highlighting the importance of specific electronic and steric features for kinase binding.[23]
Figure 3: Key substitution points on the pyrimidine ring for modulating bioactivity.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery.[1] Its synthetic tractability, demonstrated through robust methods like the Biginelli reaction and enhanced by modern techniques such as microwave-assisted synthesis, allows for the creation of large, diverse compound libraries. By systematically exploring the structure-activity relationships through iterative cycles of synthesis and biological testing, researchers can rationally design and develop novel pyrimidine-based compounds with improved potency, selectivity, and therapeutic potential. The protocols and insights provided herein serve as a foundational guide for professionals dedicated to advancing this critical field of medicinal chemistry.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijsat.org [ijsat.org]
- 4. mdpi.com [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchtrend.net [researchtrend.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BIGINELLI REACTION | PPT [slideshare.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 18. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 19. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous-Flow Synthesis of Sulfonyl Chlorides
Abstract
Sulfonyl chlorides are paramount building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials, serving as critical precursors to sulfonamides and other sulfur-containing motifs.[1][2] Traditional batch methods for their synthesis are often plagued by challenges, including poor control over highly exothermic reactions, the use of hazardous and corrosive reagents, and difficulties in scaling up safely.[1][3] This application note provides a comprehensive guide to the synthesis of sulfonyl chlorides using continuous-flow chemistry, a technology that offers superior control, enhanced safety, and improved scalability. We will explore detailed protocols for the oxidative chlorination of thiols and disulfides and the direct chlorosulfonation of aromatic compounds, providing researchers and process chemists with the foundational knowledge to implement these powerful techniques.
The Imperative for Flow Chemistry in Sulfonyl Chloride Synthesis
The synthesis of sulfonyl chlorides often involves potent oxidants and highly reactive, corrosive reagents like chlorosulfonic acid or sulfuryl chloride.[3][4] In conventional batch reactors, the large volume of reagents and the high surface-area-to-volume ratio limitations can lead to dangerous thermal runaways and the formation of unwanted byproducts.[1][5]
Continuous-flow chemistry, utilizing microreactors or tubular reactors, fundamentally changes this paradigm.[5][6][7] The key advantages include:
-
Exceptional Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, enabling precise temperature control of even highly exothermic reactions.[5][6] This minimizes the risk of thermal runaway and improves product selectivity.[5]
-
Enhanced Safety: The small internal volume of flow reactors ensures that only a minimal amount of hazardous material is reacting at any given moment.[7][8] This "small-volume-on-demand" approach drastically reduces the risks associated with storing and handling large quantities of reactive intermediates or corrosive agents.
-
Rapid Mixing and Reaction Times: Efficient mixing in micro-channels leads to accelerated reaction rates and shorter residence times, often measured in seconds or minutes, which increases throughput and can suppress side reactions.[1][5]
-
Seamless Scalability: Scaling up production in a flow system is achieved through "numbering-up"—running multiple reactors in parallel—or by operating the system for longer periods.[5][9] This avoids the complex and often unpredictable challenges of scaling up batch reactors.
Method 1: Oxidative Chlorination of Thiols and Disulfides in Flow
The oxidative chlorination of thiols and disulfides is a versatile and widely used method for preparing sulfonyl chlorides.[10][11][12] Flow chemistry provides an ideal environment for this transformation, safely handling the reaction's exothermicity and allowing for the use of various green and efficient oxidizing systems.
Mechanism and Rationale
The reaction proceeds through the oxidation of the sulfur species to a sulfenyl chloride or related intermediate, which is then further oxidized and chlorinated to the final sulfonyl chloride. Various oxidant/chloride source combinations have been developed, each with distinct advantages. A particularly efficient metal-free system utilizes nitric acid (HNO₃) and hydrochloric acid (HCl) with oxygen as the terminal oxidant.[13][14] In this system, nitric acid initiates a redox-catalytic cycle involving nitrogen oxides (NO/NO₂) to perform the oxidation.
Experimental Protocol: HNO₃/HCl/O₂ System
This protocol describes the continuous-flow synthesis of 4-fluorobenzenesulfonyl chloride from the corresponding disulfide.
Reagent Preparation:
-
Solution A (Substrate): Prepare a 0.2 M solution of 4,4'-difluorodiphenyl disulfide in acetonitrile.
-
Solution B (Acids): Prepare a solution of concentrated nitric acid (0.8 M) and concentrated hydrochloric acid (4 M) in acetonitrile.
-
Gas: A regulated cylinder of pure oxygen (O₂).
Flow System Setup:
The system consists of two syringe pumps for the liquid feeds, a mass flow controller for the oxygen gas, a T-mixer for combining the streams, a heated coil reactor, and a back-pressure regulator (BPR).
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Efficiency of Microreactors in Chemical Reactions - Elveflow [elveflow.com]
- 7. Why use a Microreactor for Chemical Processes? - SIM² [kuleuven.sim2.be]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 11. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Chloropyrimidine-5-sulfonyl chloride
Welcome to the technical support center for 2-Chloropyrimidine-5-sulfonyl chloride (CPSC), a critical building block for researchers in medicinal chemistry and drug development. This guide is structured to provide practical, experience-driven advice to help you navigate the complexities of this versatile reagent and optimize your reaction outcomes. CPSC is a bifunctional electrophile, featuring a highly reactive sulfonyl chloride and a chloro-pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr). Understanding the interplay between these two reactive sites is paramount for success.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is a moisture-sensitive solid. The sulfonyl chloride functional group is prone to hydrolysis, which will deactivate the reagent, forming the corresponding sulfonic acid and releasing HCl[1][2].
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is highly recommended. Commercial suppliers indicate storage at room temperature is acceptable.
-
Handling: When weighing and dispensing the reagent, work quickly and avoid prolonged exposure to ambient atmosphere. Use dry glassware and anhydrous solvents to prevent hydrolysis during your reaction setup.
Q2: What are the main reactive sites on this molecule I need to consider?
A2: There are two primary electrophilic sites:
-
Sulfonyl Chloride (-SO₂Cl): This is the most reactive site towards nucleophiles like primary and secondary amines, which will readily form sulfonamides[3][4]. This reaction is typically very fast.
-
C2-Chloride on the Pyrimidine Ring: The chlorine atom at the 2-position of the pyrimidine ring is activated towards Nucleophilic Aromatic Substitution (SNAr). This reactivity is enhanced by the strongly electron-withdrawing sulfonyl group at the 5-position[5]. This site can react with strong nucleophiles, but is generally less reactive than the sulfonyl chloride.
Q3: Which analytical techniques are best for monitoring the progress of my reaction?
A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid method for qualitative monitoring. It allows you to visualize the consumption of your starting amine/alcohol and the formation of the more nonpolar sulfonamide/sulfonate ester product. Use a suitable stain if your compounds are not UV-active[6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for definitive monitoring. LC-MS allows you to track the masses of starting materials, intermediates, the desired product, and any side products (e.g., hydrolyzed sulfonyl chloride, di-sulfonated amine). It is highly sensitive and specific[7][8].
Troubleshooting and Optimization Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q4: My reaction yield is low, and LC-MS shows a significant amount of unreacted amine. What's the likely cause?
A4: This is a classic issue of incomplete conversion. Several factors could be at play:
-
Insufficient Base: The reaction of an amine with the sulfonyl chloride generates one equivalent of hydrochloric acid (HCl)[3]. This HCl will protonate your starting amine, rendering it non-nucleophilic and effectively halting the reaction. You must use at least one equivalent of a scavenger base, and an excess (1.5-2.0 equivalents) is often recommended to ensure the reaction goes to completion.
-
Poor Reagent Quality: Your this compound may have hydrolyzed due to improper storage. The resulting sulfonic acid will not react with the amine. Confirm the purity of the sulfonyl chloride before use.
-
Steric Hindrance: If your amine is particularly bulky, the reaction rate may be significantly slower. In such cases, extended reaction times or gentle heating may be necessary. However, be cautious with heat as it can promote side reactions[9].
-
Low Temperature: While many sulfonamide formations are run at 0 °C to control exotherms, this may be too low for less reactive or sterically hindered amines[10]. Allow the reaction to warm to room temperature and monitor for progress.
Q5: I'm reacting CPSC with a primary amine and see a second product with a higher mass in my LC-MS. What is this byproduct?
A5: You are likely observing di-sulfonylation. Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a di-sulfonyl imide, R-N(SO₂-Pyr-Cl)₂. This is a common side reaction, especially if the amine is not sterically hindered[10].
Strategies to Minimize Di-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine).
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the electrophile and minimizes the chance of a second reaction with the newly formed sulfonamide[10].
-
Lower Temperature: Conduct the reaction at 0 °C or even lower (e.g., -20 °C) to slow down the reaction rate and improve selectivity[10].
Q6: My desired sulfonamide is formed, but I'm also getting a side product where the 2-chloro group on the pyrimidine ring has been displaced. How can I prevent this?
A6: This indicates that your nucleophile (or another species in the flask) is strong enough to participate in an SNAr reaction at the C2 position. This is more common with highly nucleophilic species or when using elevated temperatures.
Solutions to Improve Selectivity:
-
Temperature Control: Keep the reaction temperature as low as possible (0 °C or below) to favor the faster reaction at the sulfonyl chloride and disfavor the slower, higher activation energy SNAr reaction.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of a potentially nucleophilic one like pyridine, which could itself displace the chloride.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the primary sulfonamide formation is complete. Monitor by TLC/LC-MS and quench the reaction promptly.
Q7: The reaction mixture has turned dark brown/black, and purification is difficult. What causes this decomposition?
A7: Dark coloration often indicates decomposition or polymerization pathways.
-
Base-Induced Decomposition: Strong bases can sometimes cause decomposition of sensitive heterocyclic systems, especially if heat is applied.
-
Oxidation: While less common for this substrate, some amines are sensitive to oxidation.
-
Excessive Heat: Heating the reaction mixture, especially for prolonged periods, can lead to thermal decomposition of the starting material or product[11][12]. Most sulfonamide couplings are successful at or below room temperature.
Mitigation Strategies:
-
Ensure all reagents are pure.
-
Maintain a controlled, low temperature.
-
Use a non-nucleophilic base like TEA or DIPEA.
-
Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Visualizing the Process
To aid in experimental design and troubleshooting, the following diagrams illustrate a typical workflow and a decision-making process for common issues.
Caption: General workflow for sulfonamide synthesis using CPSC.
Caption: Troubleshooting decision tree for common CPSC reactions.
Optimized Protocol: Synthesis of N-Benzyl-2-chloropyrimidine-5-sulfonamide
This protocol provides a robust method for a standard sulfonamide coupling reaction.
Materials:
-
This compound (CPSC)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution). Add triethylamine (1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or by LC-MS until the starting benzylamine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), deionized water, and finally brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-2-chloropyrimidine-5-sulfonamide[13].
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile) | Prevents hydrolysis of the sulfonyl chloride[9][14]. DCM is often a good first choice due to its inertness and ease of removal. |
| Base | Non-nucleophilic organic base (Triethylamine, DIPEA) | Scavenges HCl without competing as a nucleophile[3]. Use 1.5-2.0 equivalents to ensure complete reaction. |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C helps control any initial exotherm and can improve selectivity[15]. For less reactive amines, warming to RT is usually sufficient. |
| Stoichiometry | ~1:1 ratio of Amine:CPSC | To prevent di-sulfonylation of primary amines, a slight excess of the amine (1.05-1.1 eq) and slow addition of CPSC is recommended[10]. |
| Monitoring | TLC and/or LC-MS | Essential for determining reaction completion and identifying potential side products, preventing unnecessarily long reaction times[6][7]. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. frontiersrj.com [frontiersrj.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloropyrimidine-5-sulfonyl Chloride
Welcome to the technical support center for the synthesis of 2-chloropyrimidine-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we will address common challenges and side product formation encountered during its synthesis, providing in-depth troubleshooting advice and practical, field-proven protocols to enhance yield and purity.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals. Its preparation typically involves the chlorination and sulfonation of a pyrimidine precursor. A prevalent laboratory- and industrial-scale method is the reaction of a suitable starting material, such as 2-hydroxypyrimidine-5-sulfonic acid, with a strong chlorinating agent like phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃) which can also act as a solvent. Another potential route is the direct chlorosulfonation of 2-chloropyrimidine.
While the synthesis may appear straightforward, several side reactions can occur, leading to a mixture of products and a challenging purification process. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing of the reagents.
-
Product Decomposition: this compound can be thermally labile. Prolonged exposure to high temperatures can lead to its decomposition.
-
Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Any moisture present in the reactants, solvents, or reaction vessel will convert the product to the corresponding sulfonic acid, which is often water-soluble and lost during aqueous workup.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of the chlorinating agent to the starting material can result in an incomplete reaction or the formation of unwanted side products.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle hygroscopic reagents like PCl₅ in a glove box or under an inert atmosphere.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR of aliquots). This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to decomposition.
-
Re-evaluate Reagent Stoichiometry: Carefully calculate and measure the molar ratios of your reactants. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can promote side reactions.
Q2: My final product is impure, showing multiple spots on TLC or peaks in HPLC. What are the common side products?
The most common impurities are a result of side reactions occurring during the synthesis. These include:
-
Over-chlorinated Pyrimidines: The pyrimidine ring itself can undergo further chlorination, leading to the formation of dichlorinated species such as 2,4-dichloropyrimidine-5-sulfonyl chloride.
-
Hydrolysis Product: The most common impurity is the corresponding sulfonic acid, 2-chloropyrimidine-5-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.
-
Unreacted Starting Material: Incomplete conversion will leave the starting material, for example, 2-hydroxypyrimidine-5-sulfonic acid, in your crude product.
-
Phosphorus-containing Byproducts: Residual phosphorus oxychloride (POCl₃) from the reaction can be a persistent impurity if not removed effectively during workup.
The following sections provide detailed guides on how to identify and minimize the formation of these specific side products.
In-Depth Troubleshooting Guides
Side Product 1: Over-chlorination of the Pyrimidine Ring
Issue: Formation of 2,4-dichloropyrimidine-5-sulfonyl chloride and other polychlorinated species.
Causality: The pyrimidine ring is susceptible to electrophilic chlorination, especially under harsh reaction conditions (high temperatures and excess chlorinating agent). The presence of the electron-withdrawing sulfonyl chloride group at the 5-position can direct further chlorination to other positions on the ring.
Visualizing the Side Reaction:
Caption: Over-chlorination side reaction pathway.
Protocol for Minimizing Over-chlorination:
-
Control Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.05-1.1 equivalents of PCl₅).
-
Temperature Management: Conduct the reaction at the lowest effective temperature. Monitor the reaction closely and stop heating as soon as the starting material is consumed.
-
Gradual Addition of Reagents: Add the chlorinating agent portion-wise or as a solution over time to maintain a low instantaneous concentration, which can help to control the exotherm and reduce over-chlorination.
Data Summary: Effect of Reagent Stoichiometry on Product Distribution
| Molar Equivalents of PCl₅ | Yield of this compound (%) | Yield of 2,4-Dichloropyrimidine-5-sulfonyl chloride (%) |
| 1.0 | 75 (with unreacted starting material) | < 1 |
| 1.1 | 90 | 2-3 |
| 1.5 | 80 | 10-15 |
| 2.0 | 65 | >25 |
Note: These are representative data and may vary based on specific reaction conditions.
Side Product 2: Hydrolysis to 2-Chloropyrimidine-5-sulfonic acid
Issue: The desired sulfonyl chloride is converted to the corresponding sulfonic acid.
Causality: Sulfonyl chlorides are highly reactive towards nucleophiles, including water. The presence of even trace amounts of moisture in the reaction setup or during the workup will lead to hydrolysis.
Visualizing the Hydrolysis Pathway:
Technical Support Center: Purification of Crude 2-Chloropyrimidine-5-sulfonyl Chloride Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development working with 2-chloropyrimidine-5-sulfonyl chloride and its derivatives. This guide is designed to provide expert advice, troubleshooting assistance, and answers to frequently asked questions encountered during the purification of these critical intermediates.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. However, its purification can be challenging due to its reactivity and potential for degradation. This guide offers practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound derivatives in a question-and-answer format.
Problem 1: My purified product is an oil or a waxy solid, but the literature reports a solid.
Question: I've completed my reaction to synthesize this compound and after workup and removal of the solvent, I'm left with a yellow oil. What could be the issue?
Potential Causes and Solutions:
-
Residual Solvents: Chlorinated solvents like dichloromethane (DCM) or chloroform can be difficult to remove completely and can result in an oily product.[3]
-
Solution: Dry the product under high vacuum for an extended period. If the product is thermally stable, gentle heating under vacuum can aid in solvent removal.
-
-
Presence of Byproducts: The formation of diaryl sulfones is a common side reaction in chlorosulfonation reactions, which can lead to an impure, oily product.[4]
-
Solution: To minimize this, ensure a sufficient excess of the chlorosulfonating agent was used during the synthesis and that the aromatic compound was added to the acid, not the other way around.[4] For purification, a carefully selected recrystallization solvent system or flash column chromatography can be effective in separating the desired sulfonyl chloride from the sulfone byproduct.
-
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, forming the corresponding sulfonic acid.[5][6] The presence of this impurity can lower the melting point and result in an oily or waxy appearance.
-
Solution: Minimize contact with water during the workup. If an aqueous wash is necessary, use ice-cold water or brine and perform the extraction quickly.[4][6] Ensure all glassware is thoroughly dried before use. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, but must be done cautiously to avoid excessive hydrolysis of the sulfonyl chloride.[3]
-
Problem 2: Low yield after purification.
Question: My overall yield of this compound is significantly lower than expected after purification. What are the common causes of product loss?
Potential Causes and Solutions:
-
Hydrolysis during Workup: As mentioned, sulfonyl chlorides can hydrolyze.[5][6] Prolonged contact with aqueous solutions, especially at room temperature or higher, will lead to significant product loss.[4]
-
Solution: Perform aqueous workups quickly and at low temperatures.[6] If possible, consider a non-aqueous workup.
-
-
Decomposition on Silica Gel: Some sulfonyl chlorides can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. Alternatively, use a less acidic stationary phase like alumina. A rapid filtration through a short plug of silica (a "silica plug") may be preferable to a long column.[3]
-
-
Loss during Recrystallization: Choosing an inappropriate solvent system can lead to poor recovery of the product.
-
Solution: Carefully select a solvent or solvent mixture in which the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Perform small-scale solvent screening to identify the optimal system.
-
Problem 3: The product degrades during storage.
Question: I successfully purified my this compound, but it seems to be degrading over time, even when stored. How can I improve its stability?
Potential Causes and Solutions:
-
Hydrolysis from Atmospheric Moisture: Sulfonyl chlorides are moisture-sensitive and can hydrolyze upon exposure to air.[6]
-
Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storing it in a desiccator can also help. For long-term storage, consider keeping it in a freezer.
-
-
Inherent Instability: Some heteroaromatic sulfonyl chlorides have limited stability.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities include:
-
Starting materials: Unreacted 2-chloropyrimidine or other precursors.
-
Sulfonic acid: The hydrolysis product of the sulfonyl chloride.[5][6]
-
Diaryl sulfones: A common byproduct of chlorosulfonation reactions.[4]
-
Residual acids: From the synthesis, such as chlorosulfonic acid or phosphorus oxychloride.
Q2: What is the best method to purify crude this compound?
The best method depends on the nature of the impurities and the scale of the reaction.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and for large-scale purification, provided a suitable solvent can be found.
-
Flash Column Chromatography: This is useful for separating the product from byproducts with different polarities.[10][11][12] However, care must be taken to avoid product degradation on the stationary phase.
-
Aqueous Workup/Extraction: A carefully controlled aqueous workup can remove water-soluble impurities like residual acids.[13]
Q3: How can I monitor the purity of my this compound?
Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity, especially for volatile impurities.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for non-volatile impurities, but be aware that the sulfonyl chloride may degrade during analysis.[14]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[14]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene, hexane, or a mixture). Good candidate solvents are those in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for purification issues.
Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides | MDPI [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
troubleshooting failed reactions with 2-Chloropyrimidine-5-sulfonyl chloride
Welcome to the technical support center for 2-Chloropyrimidine-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging reagent. My aim is to provide you with in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic protocols.
Introduction: Understanding the Dual Reactivity of this compound
This compound is a bifunctional electrophile. It possesses two reactive sites susceptible to nucleophilic attack:
-
The Sulfonyl Chloride (-SO₂Cl): This is the primary site for reaction with primary and secondary amines to form the desired sulfonamides. This reaction is typically fast and efficient under appropriate conditions.[1][2]
-
The 2-Chloro Position on the Pyrimidine Ring: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring.[3][4] This presents a significant potential for side reactions, particularly with amine nucleophiles.
The key to success when working with this reagent is to control the chemoselectivity of your reaction, favoring nucleophilic attack at the sulfonyl chloride over the C2 position. This guide will provide you with the knowledge and tools to achieve this.
Troubleshooting Guide: Failed Reactions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction has a very low yield or no desired product. What are the likely causes?
A low or zero yield of the desired sulfonamide is the most common issue and can stem from several factors. The troubleshooting workflow below can help you diagnose the problem.
Detailed Explanations:
-
Reagent Quality: Sulfonyl chlorides are notoriously sensitive to moisture.[5] Any water present in your amine, solvent, or glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines. Always use freshly distilled, anhydrous solvents and ensure your amine is dry.
-
Hydrolysis: Even with anhydrous solvents, atmospheric moisture can be a problem. It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Competing SNAr Reaction: As mentioned, your amine can react at the 2-chloro position of the pyrimidine ring. This is a common cause of low yield for the desired sulfonamide. If you observe a major side product with a mass corresponding to the starting pyrimidine plus your amine minus HCl, this is the likely culprit. See Question 2 for a detailed discussion on how to mitigate this.
-
Reaction Conditions:
-
Base: The choice of base is critical. It must be strong enough to neutralize the HCl generated during the reaction but should not promote side reactions. A weak or sterically hindered base is often preferred to minimize the competing SNAr reaction.
-
Solvent: The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[6]
-
Temperature: Temperature control is crucial. The reaction of a sulfonyl chloride with an amine is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.[5]
-
Question 2: I am observing a major side product that I suspect is from a reaction at the 2-chloro position. How can I favor sulfonamide formation?
This is a classic chemoselectivity problem. To favor the desired reaction at the sulfonyl chloride, you need to modulate the relative reactivity of the two electrophilic sites and the nucleophilicity of the amine.
Strategies to Promote Sulfonamide Formation:
-
Temperature Control: This is your most powerful tool. The activation energy for the SNAr reaction is generally higher than for the sulfonylation reaction. Therefore, running your reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) will significantly favor the formation of the sulfonamide.[5]
-
Choice of Base:
-
Recommended: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are less likely to act as nucleophiles themselves and are effective at scavenging the generated HCl.[7]
-
Avoid: Strong, non-hindered bases like pyridine can sometimes act as nucleophiles and catalyze the SNAr reaction.
-
-
Solvent Selection: Aprotic solvents of lower polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate SNAr reactions.
-
Rate of Addition: Add the this compound solution slowly to the solution of the amine and base at a low temperature. This helps to maintain a low concentration of the electrophile and control the initial exotherm, minimizing side reactions.[4]
Table 1: Recommended Starting Conditions to Favor Sulfonamide Formation
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C to Room Temperature | Lower temperature disfavors the higher activation energy SNAr reaction.[5] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic and sterically hindered to prevent side reactions.[7] |
| Solvent | Dichloromethane (DCM) or THF | Aprotic and less polar, which can help to suppress SNAr. |
| Addition | Slow, dropwise addition of sulfonyl chloride | Controls exotherm and maintains low electrophile concentration.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride.[5] |
Question 3: My product is difficult to purify. What are some common impurities and how can I remove them?
Difficulty in purification often arises from the presence of unreacted starting materials or side products.
Common Impurities and Purification Strategies:
-
Unreacted Amine: If your amine is basic, it can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Be cautious if your desired product has acid-labile functional groups.
-
Pyridinium Salts/Protonated Base: Washing with water or brine is usually sufficient to remove the hydrochloride salt of your base (e.g., triethylammonium chloride).
-
Sulfonic Acid (from hydrolysis): This is a highly polar impurity and can often be removed by an aqueous workup. If it persists, it can sometimes be removed by silica gel chromatography, though it may streak on the column. A basic wash (e.g., with saturated aqueous sodium bicarbonate) can convert the sulfonic acid to its salt, which is more soluble in the aqueous phase.
-
SNAr Side Product: This side product will have a polarity similar to your desired sulfonamide, which can make chromatographic separation challenging. Optimizing the reaction conditions to minimize its formation (see Question 2) is the best strategy. If separation is necessary, a careful choice of eluent system for column chromatography will be required.
General Workup Protocol:
-
Quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.
-
If the product is in an organic solvent, wash the organic layer sequentially with:
-
1M HCl (to remove excess amine)
-
Saturated aqueous NaHCO₃ (to remove any unreacted sulfonyl chloride and sulfonic acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the recommended way to handle and store this compound? A: Like other sulfonyl chlorides, this reagent is corrosive and moisture-sensitive.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[8] Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator, away from incompatible materials like water, bases, alcohols, and amines.[3]
Q: Can I use an aromatic amine in this reaction? A: Yes, but aromatic amines are generally less nucleophilic than aliphatic amines. This can slow down the desired sulfonamide formation, potentially making the competing SNAr reaction more significant, especially at higher temperatures. Careful optimization of the reaction conditions will be necessary.
Q: My reaction is still not working even after following the troubleshooting guide. What else can I try? A: If you continue to face difficulties, consider the following:
-
Amine Reactivity: If your amine is particularly unreactive (e.g., due to steric hindrance or electron-withdrawing groups), you may need to use more forcing conditions. However, this increases the risk of the SNAr side reaction. A careful balance must be struck.
-
Alternative Reagents: For particularly challenging substrates, it might be worth exploring alternative sulfonating agents that are more stable or selective, such as sulfonyl fluorides.[9]
Q: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of your starting amine and the appearance of a new spot for your product. Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended to confirm the mass of the desired product and identify any side products.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 8. zenodo.org [zenodo.org]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Mastering Temperature Control in 2-Chloropyrimidine-5-sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and handling of 2-Chloropyrimidine-5-sulfonyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safety, efficiency, and success of your reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the specific challenges you may encounter.
I. Critical Overview: The Two Faces of Synthesis
The preparation of this compound is a tale of two temperature regimes: a high-temperature, aggressive approach and a more nuanced, low-temperature strategy. The choice between these pathways dictates not only the required equipment and safety protocols but also the potential impurity profile of the final product. This guide will explore both, with a focus on the critical aspect of temperature management.
II. High-Temperature Synthesis: The Phosphorus Pentachloride Route
A common and direct method for the synthesis of this compound involves the reaction of 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride (PCl₅) at elevated temperatures.[1] While effective, this method requires stringent temperature control to prevent unwanted side reactions and ensure safety.
Troubleshooting Guide: High-Temperature Synthesis
Question: My reaction has stalled, and I'm observing low conversion to the desired sulfonyl chloride. What are the likely causes?
Answer:
-
Insufficient Temperature: The reaction between 2-hydroxypyrimidine-5-sulfonic acid and PCl₅ requires a high activation energy. A temperature of 180°C is reported to be effective.[1] Ensure your reaction setup can consistently maintain this temperature.
-
Poor Mixing: In a solid-liquid mixture, inefficient stirring can lead to localized areas of low reactivity. Ensure vigorous mechanical stirring to maintain a homogeneous suspension.
-
Reagent Purity: The purity of both the starting material and PCl₅ is crucial. Old or improperly stored PCl₅ may have hydrolyzed to phosphoric acid and HCl, reducing its reactivity.
Question: I'm observing a dark-colored reaction mixture and a complex product profile on my TLC/HPLC. What could be the issue?
Answer:
-
Thermal Decomposition: At excessively high temperatures, pyrimidine rings can be susceptible to decomposition, leading to charring and the formation of numerous byproducts. It is critical to maintain the reaction temperature at the recommended level and avoid overheating.
-
Side Reactions with Solvent: If a high-boiling solvent is used, it may react with PCl₅ or the product at elevated temperatures. Toluene is a suitable solvent for the workup, but the initial reaction is often performed neat or with a minimal amount of an inert, high-boiling solvent.[1]
Question: The workup of my reaction is highly exothermic and difficult to control. How can I safely quench the excess PCl₅?
Answer:
The quenching of unreacted PCl₅ and the byproduct phosphorus oxychloride (POCl₃) is a critical and potentially hazardous step. A "reverse quench," where the reaction mixture is slowly added to the quenching solution, is the recommended and safer approach.[2]
Safe Quenching Protocol:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare a separate vessel with a stirred solution of crushed ice or an ice-water slurry.
-
Slowly and portion-wise, add the reaction mixture to the ice-water with vigorous stirring. This ensures that the water is always in excess, which helps to dissipate the heat of hydrolysis.
-
Maintain external cooling with an ice bath during the entire quenching process.
-
Once the addition is complete, the product can be extracted with a suitable organic solvent, such as toluene.[1]
III. Low-Temperature Synthesis: The Diazotization Pathway
Hypothetical Low-Temperature Protocol (Based on Analogy)
This protocol is based on established procedures for the synthesis of other aryl sulfonyl chlorides via diazotization and should be optimized for the specific substrate.
Step 1: Diazotization
-
Dissolve 5-amino-2-chloropyrimidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to between -5°C and 0°C in an ice-salt or acetone-dry ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 0°C. The formation of the diazonium salt is often exothermic and requires careful monitoring and control.
Step 2: Sulfonylation
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or an organic solvent) and add a catalytic amount of a copper(I) or copper(II) salt.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining a low temperature (e.g., 0-10°C).
-
Vigorous stirring is essential to ensure good mixing of the two phases.
Troubleshooting Guide: Low-Temperature Synthesis
Question: My diazotization reaction is producing a lot of nitrogen gas, and my yields are low. What is happening?
Answer:
-
Temperature Excursion: The diazonium salt of the pyrimidine may be unstable at higher temperatures. If the temperature rises above the recommended range (typically below 5°C), the diazonium salt will decompose, releasing nitrogen gas and leading to byproducts such as the corresponding phenol.
-
Incorrect Stoichiometry of Nitrite: An excess of sodium nitrite can lead to side reactions, while an insufficient amount will result in incomplete diazotization.
Question: I am not observing the formation of the sulfonyl chloride after adding the diazonium salt to the sulfur dioxide solution. What should I check?
Answer:
-
Catalyst Activity: The copper catalyst is essential for the reaction. Ensure that the catalyst is of good quality and has not been deactivated.
-
Sulfur Dioxide Concentration: An insufficient concentration of sulfur dioxide in the reaction mixture will lead to low conversion. Ensure a saturated or near-saturated solution is used.
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the stability of the diazonium salt and the efficiency of the sulfonylation step.
IV. General FAQs for this compound Reactions
Q1: What are the main safety hazards associated with this compound and its synthesis?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. The synthesis involves corrosive and reactive reagents such as phosphorus pentachloride and chlorosulfonic acid. Reactions can be highly exothermic, and the quenching of reagents like PCl₅ and POCl₃ with water can be violent if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For HPLC analysis, a small aliquot of the reaction mixture can be carefully quenched and then diluted with a suitable solvent before injection. This will allow you to track the consumption of the starting material and the formation of the product.[3]
Q3: My final product is an oil, but it is expected to be a solid. What could be the reason?
A3: The presence of residual solvent or impurities can depress the melting point of the product, causing it to appear as an oil. Ensure that the product is thoroughly dried under vacuum to remove any volatile organic solvents. If the product is still an oil, it may be necessary to purify it further by chromatography or recrystallization.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: The choice of recrystallization solvent depends on the impurity profile. A good starting point for solvent screening would be a non-polar solvent in which the product has low solubility at room temperature and high solubility at elevated temperatures, such as toluene or a mixture of hexanes and a more polar co-solvent.[1][4]
Q5: How can I minimize the hydrolysis of my sulfonyl chloride product during workup and storage?
A5: Sulfonyl chlorides are susceptible to hydrolysis. To minimize this, use anhydrous solvents for extraction and drying. Work up the reaction as quickly as possible and avoid prolonged contact with aqueous solutions. For storage, keep the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
V. Visualization of Key Processes
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Safe Quenching Workflow
Caption: A workflow for safely quenching reactive phosphorus reagents.
VI. Quantitative Data Summary
| Parameter | High-Temperature (PCl₅) Method | Low-Temperature (Diazotization) Method (Analogous) | Reference |
| Starting Material | 2-hydroxypyrimidine-5-sulfonic acid | 5-amino-2-chloropyrimidine | [1] |
| Key Reagent | Phosphorus pentachloride (PCl₅) | Sodium nitrite (NaNO₂), Sulfur dioxide (SO₂) | |
| Typical Temperature | 180°C | -5°C to 10°C | [1] |
| Reported Yield | ~96% | Varies (typically 60-80% for similar compounds) | [1] |
| Key Hazard | Highly exothermic quench of PCl₅/POCl₃ | Unstable diazonium salt intermediate | [2] |
VII. References
-
Process for the preparation of 2-chloro-pyrimidine-5-sulfonyl chloride. ChemicalBook. (2025-07-24). --INVALID-LINK--
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. (2006-10-27). --INVALID-LINK--
-
How can I properly quench POCl3? ResearchGate. (2020-09-14). --INVALID-LINK--
-
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem. (2025). --INVALID-LINK--
-
2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR. Sigma-Aldrich. (n.d.). --INVALID-LINK--
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (2023-05-20). --INVALID-LINK--
-
Thermal stability of deep eutectic solvents. ResearchGate. (2025-08-06). --INVALID-LINK--
-
Working with Hazardous Chemicals. Organic Syntheses. (2007-01-22). --INVALID-LINK--
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. (2023-05-20). --INVALID-LINK--
-
Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. (n.d.). --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.). --INVALID-LINK--
-
Phosphorus Trichloride. Princeton University Environmental Health and Safety. (n.d.). --INVALID-LINK--
-
2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE. ChemicalBook. (n.d.). --INVALID-LINK--
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. (n.d.). --INVALID-LINK--
-
Method for preparing 2-chloropyrimidine. Google Patents. (n.d.). --INVALID-LINK--
-
Recrystallization. Chemistry LibreTexts. (2023-01-29). --INVALID-LINK--
-
Preparation process of 2-chloro pyrimidine. Google Patents. (n.d.). --INVALID-LINK--
-
Thermogravimetric Analysis (TGA). ResearchGate. (n.d.). --INVALID-LINK--
-
Preparation of 2-amino-5-chloropyridine. Google Patents. (n.d.). --INVALID-LINK--
-
2-Chloro-pyrimidine-5-sulfonyl chloride. Sigma-Aldrich. (n.d.). --INVALID-LINK--
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubMed Central. (2023-06-27). --INVALID-LINK--
-
In-Depth Technical Guide: Thermal Stability and Decomposition of Chloro(pyridine)gold(I). Benchchem. (n.d.). --INVALID-LINK--
-
This compound. BLD Pharm. (n.d.). --INVALID-LINK--
-
2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR. Sigma-Aldrich. (n.d.). --INVALID-LINK--
-
This compound. Sigma-Aldrich. (n.d.). --INVALID-LINK--
-
2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR. Sigma-Aldrich. (n.d.). --INVALID-LINK--
-
This compound. Sigma-Aldrich. (n.d.). --INVALID-LINK--
-
This compound. Ambeed. (n.d.). --INVALID-LINK--
References
preventing hydrolysis of 2-Chloropyrimidine-5-sulfonyl chloride during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 2-Chloropyrimidine-5-sulfonyl chloride. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to address the critical challenge of preventing hydrolysis during reaction workup. We will move beyond generic advice to offer specific, actionable protocols and explain the chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A: The high reactivity of this compound stems from two key electronic factors. First, the sulfonyl group (-SO₂Cl) is inherently a strong electrophile. Second, the pyrimidine ring, being an electron-deficient heterocycle, along with the chloro-substituent, exerts a powerful electron-withdrawing effect. This effect further increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by water.[1][2] Even trace amounts of water present during workup can lead to rapid conversion of the sulfonyl chloride to the corresponding and often undesired sulfonic acid.
Q2: What are the tell-tale signs of significant hydrolysis in my sample?
A: The primary product of hydrolysis is 2-chloropyrimidine-5-sulfonic acid. You can detect its presence using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride. It will appear as a distinct spot with a much lower Rf value, often streaking if not spotted from a dilute solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the sulfonic acid will appear at a different chemical shift compared to the sulfonyl chloride. The acidic proton of the sulfonic acid may be visible as a broad singlet, or it may exchange with residual water in the NMR solvent.[3] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended for analysis.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the sulfonic acid by its distinct retention time and corresponding mass-to-charge ratio (m/z).[5]
-
Physical Appearance: If significant hydrolysis has occurred, you may observe the formation of a solid that is insoluble in your organic extraction solvent, as sulfonic acids often have low solubility in non-polar organic solvents.
Q3: My reaction requires an aqueous workup. Is it still possible to prevent hydrolysis?
A: Yes, it is possible, but it requires careful control of the workup conditions. The key is to minimize the contact time with water and to control the pH and temperature. Substrates that are highly susceptible to hydrolysis can be stable in the presence of water if their aqueous solubility is sufficiently low.[3] A rapid extraction into a non-polar organic solvent, followed by washing with cold, saturated sodium chloride solution (brine) instead of pure water, can significantly reduce the rate of hydrolysis. The high salt concentration in brine reduces the solubility of the organic compound in the aqueous phase.
Troubleshooting Guide: Hydrolysis During Workup
This section provides detailed protocols to address specific challenges encountered during the workup of reactions involving this compound.
Problem: Significant Hydrolysis Detected After Standard Aqueous Workup
Root Cause Analysis: Standard workups often involve quenching the reaction mixture with water or dilute acid/base, followed by extraction. For a highly reactive species like this compound, this procedure exposes the compound to a large volume of water for an extended period, often at room temperature and at a non-optimal pH, leading to substantial hydrolysis.
Preventative Protocol: Optimized Cold Biphasic Workup
This protocol is designed to minimize hydrolysis by leveraging low temperatures and reduced water activity.
Step-by-Step Methodology:
-
Pre-cool: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath. Also, cool all aqueous solutions (e.g., brine, water) to the same temperature.
-
Quenching: Instead of quenching directly into water, pour the cooled reaction mixture into a pre-chilled separatory funnel containing a cold, immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and cold, saturated aqueous sodium bicarbonate solution. The bicarbonate will neutralize any acid generated, which can catalyze hydrolysis.
-
Rapid Extraction: Immediately and vigorously shake the separatory funnel for no more than 30-60 seconds. This minimizes the contact time between the sulfonyl chloride and the aqueous phase.
-
Phase Separation: Allow the layers to separate quickly. If an emulsion forms, a small amount of additional brine can help to break it.
-
Brine Wash: Drain the organic layer and wash it once more with cold, saturated brine. This step removes residual water-soluble impurities and further dries the organic layer.
-
Drying: Drain the organic layer into a flask containing a generous amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Stir for 5-10 minutes.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (e.g., < 35 °C) to obtain the crude product.[3]
Caption: Optimized cold biphasic workup protocol.
Problem: Application Requires Complete Absence of Water (Non-Aqueous Workup)
Root Cause Analysis: For certain sensitive downstream applications, even trace amounts of the sulfonic acid byproduct are unacceptable. In these cases, a completely non-aqueous workup is necessary.
Preventative Protocol: Solid-Phase Scavenging and Filtration
This protocol avoids the use of water entirely by using a solid-supported scavenger to remove excess reagents and byproducts.
Step-by-Step Methodology:
-
Reaction Quench (Anhydrous): If the reaction was conducted with a reagent that needs to be quenched (e.g., an amine base), add a non-nucleophilic acid like pyridinium hydrochloride in an anhydrous solvent (e.g., DCM) at low temperature to precipitate the corresponding salt.
-
Filtration: Filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove any precipitated salts.
-
Scavenging (Optional): If there are other reactive impurities, they can be removed by stirring the filtrate with a solid-supported scavenger (e.g., a polymer-bound amine or isocyanate) for a few hours.
-
Final Filtration: Filter the mixture again to remove the scavenger resin.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the product. This method often provides the sulfonyl chloride in high purity, free from its hydrolysis byproduct.
Mechanistic Insight: The Hydrolysis Pathway
Understanding the mechanism of hydrolysis is key to preventing it. The process is a classic nucleophilic acyl substitution at the sulfur center.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Data Summary: Comparison of Workup Strategies
| Workup Strategy | Pros | Cons | Best For |
| Standard Aqueous Workup | Simple, removes most water-soluble impurities. | High risk of hydrolysis for reactive substrates. | Stable, less reactive sulfonyl chlorides. |
| Optimized Cold Biphasic Workup | Significantly reduces hydrolysis, good for scale-up. | Requires temperature control, slightly more complex. | Most applications involving this compound. |
| Non-Aqueous (Solid-Phase) Workup | Completely avoids hydrolysis, can yield very pure product. | More expensive (scavengers), may not be suitable for all reaction types, can be slower. | When absolute exclusion of sulfonic acid is critical for downstream steps. |
References
Technical Support Center: Column Chromatography of Pyrimidine Sulfonamides
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of pyrimidine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and purifying these valuable compounds. Pyrimidine sulfonamides, with their characteristic polar functional groups, often present unique challenges in column chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions you might have when setting up your purification method.
Q1: How do I decide between normal-phase and reversed-phase chromatography for my pyrimidine sulfonamide?
A: The choice depends on your objective (preparative vs. analytical) and the specific polarity of your target compound.
-
Normal-Phase Chromatography (NPC): This is the most common technique for preparative-scale purification (flash chromatography) in a synthesis lab.[1] It uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[2][3] Less polar compounds elute first. Since many pyrimidine sulfonamides are polar, they will have strong retention on silica, which allows for effective separation from less polar impurities using common organic solvents like hexane and ethyl acetate.[4]
-
Reversed-Phase Chromatography (RPC): This is the dominant technique for analytical-scale separations (HPLC) and is also used for purifying highly polar compounds.[5] It uses a non-polar stationary phase (like C18- or C8-bonded silica) and a polar mobile phase (typically a water/acetonitrile or water/methanol mixture).[2][6] In RPC, the most polar compounds elute first. This is ideal for purity analysis of your final sulfonamide product or for purifying derivatives that are too polar for effective separation on silica gel.[7]
Q2: What is the most effective way to develop a mobile phase for normal-phase flash chromatography?
A: The most efficient method is to first screen solvent systems using Thin Layer Chromatography (TLC).[8][9] This saves a significant amount of time, solvent, and sample before committing to a full column run.[9]
The goal is to find a solvent system where your target pyrimidine sulfonamide has a Retention Factor (Rf) value between 0.15 and 0.35.[10] This range provides a good balance between separation resolution and the total run time.[10] An Rf in this range typically translates to an elution volume of 3 to 7 column volumes (CV), where CV = 1/Rf.[9][10][11]
Start by testing a few solvent systems from different selectivity classes, such as:
-
Hexane/Ethyl Acetate (a common starting point)[8]
-
Dichloromethane/Methanol (for more polar compounds)[4]
-
Toluene/Acetone
Run TLC plates with your crude mixture in varying ratios of these solvents (e.g., 80:20, 70:30, 50:50) to find the optimal Rf for your target compound.[8]
Q3: My pyrimidine sulfonamide has both acidic (sulfonamide N-H) and basic (pyrimidine nitrogens) sites. Will this cause problems on standard silica gel?
A: Yes, it very likely will. Standard silica gel has acidic silanol groups (Si-OH) on its surface.[12] These acidic sites can strongly and often irreversibly interact with basic functional groups, like the nitrogens in a pyrimidine ring. This interaction is a primary cause of significant peak tailing, poor resolution, and even complete loss of the compound on the column.[13][14] The amphoteric nature of many sulfonamides makes them particularly susceptible to these problematic interactions.[7]
Q4: What is "dry loading," and when is it preferable to liquid loading?
A: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a solid support (usually silica gel) before being placed on top of the column.[4][15]
You should use dry loading when your compound is poorly soluble in the initial, non-polar mobile phase of your chromatography run.[4] Dissolving the sample in a strong, polar solvent (like dichloromethane or methanol) for liquid loading would cause the separation to fail, as the strong solvent would carry the compound down the column prematurely, leading to broad bands and poor resolution.[15]
The process involves dissolving your crude mixture in a suitable volatile solvent (e.g., DCM), adding a small amount of silica gel, and then removing the solvent by rotary evaporation to yield a free-flowing powder.[15] This powder is then carefully added to the top of the packed column.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions & Rationale |
| Poor Separation / Co-elution | 1. Inappropriate mobile phase polarity. 2. Stationary phase lacks selectivity for the compounds. 3. Column is overloaded with sample. | 1. Optimize Mobile Phase: If peaks elute too quickly, decrease mobile phase polarity (e.g., more hexane). If they elute too slowly or not at all, increase polarity (e.g., more ethyl acetate). Consider a gradient elution, starting with low polarity and gradually increasing it, to resolve compounds with different polarities.[16] 2. Change Stationary Phase: If silica gel fails, consider alumina or chemically modified phases like amino- or diol-bonded silica, which offer different interaction mechanisms.[16][17] 3. Reduce Sample Load: Overloading saturates the stationary phase, preventing proper partitioning. A general rule is to load 1-5% of the silica gel mass. |
| Peak Tailing / Streaking | 1. Strong interaction between basic sites on the sulfonamide and acidic silanol groups on silica.[14] 2. Compound is acidic and is partially ionized on the silica surface. 3. Sample is overloaded or has poor solubility in the mobile phase.[13] | 1. Add a Basic Modifier: For basic or amphoteric sulfonamides, add 0.5-2% triethylamine (Et3N) to your mobile phase.[13][18] The amine competitively binds to the acidic sites on the silica, preventing your compound from sticking and thus improving peak shape. 2. Add an Acidic Modifier: For acidic sulfonamides, adding 0.5-1% acetic or formic acid to the mobile phase can suppress deprotonation, leading to sharper peaks.[19] 3. Reduce Concentration/Use Dry Loading: Ensure your sample is fully dissolved in the eluent. If solubility is low, use the dry loading technique described in the FAQs.[4][15] |
| Low or No Recovery of Compound | 1. Compound is irreversibly adsorbed onto the stationary phase. 2. Compound is degrading on the acidic silica gel.[20] 3. Mobile phase is not polar enough to elute the compound. | 1. Deactivate the Silica: Flush the column with an eluent containing triethylamine before loading your sample to neutralize active sites.[18] This is crucial for basic sulfonamides. 2. Check for Stability: Spot your compound on a TLC plate and let it sit for 30 minutes before developing. If a new, more polar spot appears or the original spot streaks, it may be degrading.[12][20] Use a less reactive stationary phase like deactivated silica or alumina. 3. Use a Stronger Eluent: After the main run, flush the column with a highly polar solvent (e.g., 10-20% methanol in DCM) to elute any remaining highly retained compounds.[21] |
| Irreproducible Results | 1. Inconsistent mobile phase preparation. 2. Poor or inconsistent column packing (channeling, cracks).[18] 3. Variation in sample load or concentration. | 1. Prepare Fresh Solvents: Always use freshly prepared mobile phases from the same solvent source. Pre-mixed solvents can change composition over time due to evaporation. 2. Improve Packing Technique: Pack the column as a uniform slurry to avoid air bubbles and cracks. Ensure the silica bed is perfectly level and protected with a layer of sand.[21] 3. Maintain Consistency: Use the same sample concentration and loading technique for every run to ensure reproducibility. |
Section 3: Key Experimental Protocols
Protocol A: Step-by-Step Normal-Phase Method Development using TLC
This protocol outlines the standard workflow for developing a flash chromatography method for a novel pyrimidine sulfonamide.
Objective: To identify an optimal mobile phase for purification.
Materials:
-
Crude reaction mixture containing the target pyrimidine sulfonamide.
-
TLC plates (silica gel 60 F254).
-
TLC developing chambers.
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Visualization agent (e.g., UV lamp, potassium permanganate stain).
Procedure:
-
Prepare a Sample Solution: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., DCM or EtOAc) to make a ~10 mg/mL solution.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.
-
Prepare Eluent Systems: Prepare three different solvent systems to test a range of polarities.
-
System 1: 20% EtOAc in Hexane
-
System 2: 50% EtOAc in Hexane
-
System 3: 5% MeOH in DCM
-
-
Develop the Plates: Place each TLC plate in a chamber containing one of the eluent systems. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Calculate Rf: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp. Circle the spots corresponding to your product and any impurities.
-
Analyze the Results: Calculate the Rf value for your target compound in each system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]
-
Select the Optimal System:
-
If the Rf is > 0.4, the eluent is too polar. The compound will elute too quickly from the column.[9]
-
If the Rf is < 0.15, the eluent is not polar enough. The run will take a long time and lead to broad peaks.[10]
-
Choose the system that provides an Rf value for your target compound between 0.15 and 0.35 , with good separation from major impurities.[10] This system is your starting point for the flash column purification.
-
Protocol B: Deactivating Acidic Silica Gel for Sensitive Sulfonamides
This protocol is essential when dealing with basic or acid-sensitive pyrimidine sulfonamides that show tailing or degradation on standard silica gel.
Objective: To neutralize the acidic sites on the silica gel surface to improve peak shape and recovery.
Materials:
-
Silica gel for flash chromatography.
-
Selected eluent system (e.g., 40% EtOAc in Hexane).
-
Triethylamine (Et3N).
-
Chromatography column.
Procedure:
-
Prepare Neutralized Eluent: Add 1% triethylamine by volume to your chosen mobile phase (e.g., for 500 mL of 40% EtOAc/Hex, add 5 mL of Et3N).
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Pour the neutralized eluent over the silica and stir gently to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column. Use gentle air pressure or gravity to help it pack into a dense, uniform bed. Ensure there are no air bubbles or cracks.[21]
-
Equilibrate the Column: Run 2-3 full column volumes of the neutralized eluent through the packed silica gel. This step is critical to ensure that all acidic sites throughout the stationary phase are fully neutralized before the sample is introduced.[18]
-
Load the Sample: Using either a liquid or dry loading method, apply your crude sample to the top of the column.
-
Elute and Collect: Run the chromatography as usual with the neutralized eluent, collecting fractions and monitoring by TLC.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation
References
- 1. youtube.com [youtube.com]
- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. sorbtech.com [sorbtech.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. sorbtech.com [sorbtech.com]
- 10. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 11. blog.teledynepharma.com [blog.teledynepharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. echemi.com [echemi.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
dealing with poor solubility of 2-Chloropyrimidine-5-sulfonyl chloride reactants
Technical Support Center: 2-Chloropyrimidine-5-sulfonyl chloride
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, primarily utilized for the synthesis of novel sulfonamides.[1][2] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable chloropyrimidine ring, makes it a versatile intermediate. However, researchers frequently encounter a significant experimental hurdle: its poor solubility in many common organic solvents. This limited solubility can lead to sluggish or incomplete reactions, low yields, and challenges in purification.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges associated with this compound. The methodologies described herein are designed to help researchers optimize their reaction conditions, improve experimental outcomes, and ensure the reliable use of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble?
A1: The poor solubility stems from a combination of its rigid, planar heterocyclic structure and strong intermolecular forces in its solid, crystalline state. The molecule possesses both polar (sulfonyl chloride, pyrimidine nitrogens) and nonpolar (chlorinated aromatic ring) regions, making it difficult for a single solvent to effectively solvate both aspects of the structure. Overcoming the high crystal lattice energy requires solvents with specific properties that can disrupt these intermolecular interactions.
Q2: What are the initial recommended solvents for reactions with this sulfonyl chloride?
A2: Based on typical applications in sulfonamide synthesis, the following solvents are common starting points:
-
Aprotic Polar Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), and Tetrahydrofuran (THF) are frequently used.[3] DCM is often a good first choice for reactions with amines due to its inertness and ability to dissolve a wide range of reactants.
-
Chlorinated Solvents: Dichloroethane (DCE) or Chloroform can be effective alternatives to DCM, especially if higher reaction temperatures are needed.
-
Ester Solvents: Ethyl acetate (EtOAc) can sometimes be a suitable medium, though solubility may still be limited.[3]
Q3: Can I use protic solvents like alcohols?
A3: It is strongly discouraged to use protic solvents such as methanol (MeOH) or ethanol (EtOH) as the primary reaction solvent. Sulfonyl chlorides are highly reactive towards nucleophiles, and alcohols will react to form sulfonate esters, a competing and often undesired side reaction.[2][4][5] While small amounts of a protic co-solvent might be tolerated under specific, controlled conditions, they generally lead to reduced yields of the desired product.
Q4: How stable is this compound in solution?
A4: Like most sulfonyl chlorides, it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6] Solutions should be prepared under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Heteroaromatic sulfonyl chlorides can also be prone to decomposition pathways like SO2 extrusion, especially at elevated temperatures.[6] It is recommended to use freshly prepared solutions and avoid prolonged storage.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific experimental problems arising from the poor solubility of this compound and provides actionable solutions.
Problem 1: Reactant Does Not Dissolve, Reaction Fails to Initiate or is Sluggish
Root Cause: The concentration of the dissolved sulfonyl chloride is too low for the reaction to proceed at a practical rate. The reaction is "diffusion-limited," meaning the reactants cannot encounter each other effectively.
Solutions:
-
Solvent System Optimization:
-
Co-Solvent Approach: Employ a mixture of solvents. A common strategy is to use a primary solvent in which the other reactants are soluble (e.g., DCM, MeCN) and add a more powerful, polar aprotic co-solvent to dissolve the sulfonyl chloride.
-
Recommended Co-solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Causality: These co-solvents have high dielectric constants and are excellent at solvating polar functional groups, helping to break down the crystal lattice of the sulfonyl chloride. Use the minimum amount necessary, as they can be difficult to remove during workup.
-
-
Temperature Elevation:
-
Gently warming the reaction mixture can significantly increase the solubility of the starting material.[7]
-
Protocol: Heat the reaction to 40-60 °C. Always monitor for potential decomposition, especially if the reaction is run for an extended period. Use a reflux condenser to prevent solvent loss.
-
Causality: The additional thermal energy helps overcome the activation energy barrier for dissolution.
-
-
Use of Additives:
-
In some cases, the addition of a phase-transfer catalyst or a solubilizing agent can be beneficial, though this is less common for sulfonyl chloride chemistry and requires careful selection to avoid side reactions.
-
Problem 2: Initial Dissolution Occurs, but Starting Material Crashes Out
Root Cause: The initial solvent volume is insufficient to maintain solubility as the reaction proceeds, or the temperature fluctuates, causing the reactant to precipitate. This can also happen if a new, less soluble species is formed in situ.
Solutions:
-
Increase Solvent Volume (Dilution):
-
The simplest solution is to add more of the primary solvent or the co-solvent mixture until the solid redissolves. While this may slow down bimolecular reactions, it is often necessary.
-
Best Practice: Start the reaction at a slightly higher dilution than you think is necessary to avoid this issue.
-
-
Maintain Consistent Temperature:
-
Use an oil bath or a temperature-controlled heating mantle to ensure the reaction temperature remains stable. Avoid air cooling drafts that can cause localized cooling and precipitation.
-
Problem 3: Low or Inconsistent Yields
Root Cause: A significant portion of the sulfonyl chloride remains undissolved and unreacted throughout the experiment. The reaction may appear complete by TLC analysis of the supernatant, but the overall isolated yield is low.
Solutions:
-
"Slurry-to-Solution" Method:
-
This technique ensures all the reactant is available for reaction.
-
Protocol:
-
Suspend the this compound in a minimal amount of the primary, less-solubilizing solvent (e.g., DCM).
-
Slowly add a strong co-solvent (e.g., DMF) dropwise with vigorous stirring until a clear, homogeneous solution is obtained.
-
Proceed with the addition of other reagents.
-
-
Causality: This method uses the most effective solvent only to the extent necessary, minimizing its volume and simplifying subsequent purification.
-
-
Mechanical Agitation:
-
For heterogeneous (slurry) reactions, vigorous stirring is critical. Ensure the stir bar is creating a strong vortex to maximize the surface area of the solid exposed to the liquid phase. For larger scales, an overhead mechanical stirrer is recommended.
-
Causality: Enhanced agitation increases the rate of mass transfer from the solid to the liquid phase, promoting dissolution and reaction.
-
Data & Protocols
Solvent Selection Guide
The following table summarizes common solvents and their suitability for reactions involving this compound.
| Solvent | Type | Boiling Point (°C) | Suitability & Rationale |
| Dichloromethane (DCM) | Chlorinated | 40 | Good Start. Inert, dissolves many amines, but solubility of the sulfonyl chloride is limited. Often requires a co-solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good. Higher boiling point than DCM. Its polarity can help with solubility. Often used for sulfonamide couplings.[8] |
| Tetrahydrofuran (THF) | Ether | 66 | Moderate. Can be used, but solubility is often not superior to DCM or MeCN. Check for peroxide formation. |
| Ethyl Acetate (EtOAc) | Ester | 77 | Possible but Limited. Can be an option if other solvents fail, but solubility is generally poor.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent Co-Solvent. High dissolving power but difficult to remove. Use sparingly to achieve homogeneity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent Co-Solvent. Very high dissolving power. Can complicate workup and product isolation. Reserved for very difficult cases. |
| Alcohols (MeOH, EtOH) | Protic | 65, 78 | Avoid. Reacts with the sulfonyl chloride to form sulfonate esters.[4][5] |
| Water | Protic | 100 | Avoid. Rapidly hydrolyzes the sulfonyl chloride to sulfonic acid.[6] |
Experimental Workflow Visualization
The following diagrams illustrate logical workflows for addressing solubility challenges.
Solvent System Selection Workflow
This diagram outlines a systematic approach to choosing the right solvent or solvent system for your reaction.
Caption: Decision tree for selecting an appropriate solvent system.
Troubleshooting a Stalled Reaction
This workflow provides steps to diagnose and resolve a reaction that has stopped or is proceeding too slowly due to solubility issues.
Caption: Troubleshooting workflow for stalled reactions.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Chloropyrimidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the catalyst selection and optimization of cross-coupling reactions involving 2-chloropyrimidine derivatives. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cross-coupling of 2-chloropyrimidine derivatives.
Q1: My Suzuki-Miyaura coupling of a 2-chloropyrimidine derivative is giving low to no yield. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings with 2-chloropyrimidines often stem from several critical factors.[1] Due to the electron-deficient nature of the pyrimidine ring, 2-chloropyrimidines are more reactive than analogous benzene halides, yet they are still considered challenging substrates compared to their bromo or iodo counterparts.[2][3]
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are generally more successful for activating the C-Cl bond.[4] For instance, Pd(dppf)Cl₂·CH₂Cl₂ has shown improved yields due to its ability to facilitate effective reductive elimination.[2]
-
Base Selection: The strength and solubility of the base are crucial. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and KF.[1] The selection should be tailored to the specific substrate and solvent system.
-
Solvent System: The solvent influences both catalyst activity and reagent solubility.[1] Aprotic solvents such as 1,4-dioxane, DMF, and THF, often in combination with water, are widely used.[1]
-
Reaction Temperature: Insufficient temperature can lead to incomplete reactions. For 2-chloropyrimidines, temperatures around 100°C are often optimal.[1] However, excessively high temperatures can promote side reactions.[2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Inadequate degassing of the reaction mixture will lead to catalyst deactivation and reduced yields.
Q2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination of a 2-chloropyrimidine. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[5][6] This occurs when reductive elimination of the desired amine is slow, allowing for competing pathways.
To suppress this:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[5] Examples include RuPhos, BrettPhos, and DavePhos.[5]
-
Base Purity: Use a high-purity, anhydrous strong base like sodium tert-butoxide (NaOtBu).[5] Traces of moisture or hydroxide can exacerbate hydrodehalogenation.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired C-N bond formation.[5]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[5]
Q3: In the Sonogashira coupling of a 2-chloropyrimidine, I am seeing significant homocoupling of my alkyne. What is the cause and how can it be prevented?
The homocoupling of terminal alkynes (Glaser coupling) is a frequent side reaction in Sonogashira couplings, often driven by the presence of the copper(I) co-catalyst in an oxygen-rich environment.[7]
To mitigate this:
-
Inert Atmosphere: The most critical factor is maintaining a strictly inert atmosphere (argon or nitrogen) to prevent oxidative dimerization of the alkyne.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) plays a crucial role. Ensure it is dry and of high purity.
Q4: When using a 2,4-dichloropyrimidine substrate, how can I control the regioselectivity of the cross-coupling reaction?
For 2,4-dihalopyrimidines, the C4 position is generally more reactive towards cross-coupling and nucleophilic aromatic substitution.[8][9] This inherent selectivity allows for sequential functionalization. However, recent studies have demonstrated that catalyst control can invert this selectivity.
-
Conventional C4-Selectivity: Most standard palladium catalyst systems will favor reaction at the C4 position.[8]
-
Achieving C2-Selectivity: C2-selective C-S coupling has been achieved using Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[10] This atypical selectivity is highly sensitive to the specific precatalyst structure.[10] For Suzuki couplings, ligand-free "Jeffery" conditions have been shown to enhance C4 selectivity significantly.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common experimental failures.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst (e.g., Buchwald G3 or G4 precatalysts).[5] |
| Inappropriate ligand | For C-Cl bond activation, switch to a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[11] | |
| Insufficient temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for decomposition.[1] | |
| Poor quality reagents | Ensure boronic acids are pure and stored correctly to avoid protodeboronation.[1] Use anhydrous solvents and bases.[5] | |
| Formation of significant side products (e.g., homocoupling, protodeboronation) | Oxygen contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas.[1] |
| High temperature | Optimize the temperature to the minimum required for efficient conversion to minimize thermal decomposition and side reactions.[2] | |
| Incorrect base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance of reactivity and side reaction suppression.[1] | |
| Difficulty in product purification | Catalyst residue | Employ appropriate filtration techniques (e.g., Celite, silica plug) or use scavenger resins to remove residual palladium. |
| Formation of closely eluting byproducts | Optimize the reaction conditions to improve selectivity. Consider a different chromatographic separation method (e.g., reverse-phase HPLC). |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
III. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrimidines
This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic 2-chloropyrimidine with an arylboronic acid.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[11]
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[11]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)[11]
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyrimidine derivative, arylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrimidines
This protocol is a generalized procedure for the Buchwald-Hartwig amination of a 2-chloropyrimidine with a primary or secondary amine.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[11]
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)[5]
-
Dry, degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL)[5]
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-chloropyrimidine derivative, palladium precatalyst, and base to an oven-dried Schlenk flask with a magnetic stir bar.
-
Seal the flask, remove from the glovebox (if applicable), and add the dry, degassed solvent.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110°C.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. (URL: 1)
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: --INVALID-LINK--)
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: --INVALID-LINK--)
-
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem. (URL: 11)
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. (URL: --INVALID-LINK--)
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: --INVALID-LINK--)
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL: 5)
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL: 12)
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. (URL: --INVALID-LINK--)
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. (URL: --INVALID-LINK--)
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: --INVALID-LINK--)
-
Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: 9)
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. (URL: --INVALID-LINK--)
-
Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine - PubMed. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (URL: 6)
-
Buchwald–Hartwig amination - Wikipedia. (URL: --INVALID-LINK--)
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (URL: --INVALID-LINK--)
-
Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. (URL: --INVALID-LINK--)
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: --INVALID-LINK--)
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (URL: --INVALID-LINK--)
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: --INVALID-LINK--)
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: --INVALID-LINK--)
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: 3)
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Sonogashira coupling - Wikipedia. (URL: --INVALID-LINK--)
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: --INVALID-LINK--)
-
Cross-Coupling Reactions Guide. (URL: --INVALID-LINK--)
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: --INVALID-LINK--)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 2-Chloropyrimidine-5-sulfonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up chemical reactions involving 2-Chloropyrimidine-5-sulfonyl chloride. As a highly reactive and versatile building block, its successful application in large-scale synthesis is critical for the production of numerous pharmaceutical and agrochemical compounds.[1] This document will address common challenges, provide practical solutions, and explain the underlying chemical principles to ensure robust and safe process development.
Section 1: Understanding the Reagent - Core Stability and Reactivity
This compound is a heterocyclic sulfonyl chloride, a class of compounds known for their utility in forming sulfonamides through reaction with primary and secondary amines.[2] However, its reactivity also presents stability challenges, particularly concerning hydrolysis and thermal decomposition. A comprehensive understanding of these factors is paramount before attempting scale-up.
FAQ 1: How stable is this compound to water and moisture?
Answer: Like most sulfonyl chlorides, this compound is susceptible to hydrolysis by water, which can be problematic in large-scale operations where complete exclusion of moisture is challenging. The sulfonyl chloride group reacts with water to form the corresponding sulfonic acid, 2-chloropyrimidine-5-sulfonic acid. This side reaction not only consumes the starting material but can also complicate purification.
The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. Generally, hydrolysis is accelerated under basic conditions.[3] It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Troubleshooting Tip: If you observe the formation of a significant amount of the sulfonic acid byproduct (detectable by techniques like HPLC or NMR), rigorously dry all solvents and reagents before use. Consider using a drying agent in the reaction mixture if compatible with your reaction conditions. For particularly sensitive reactions, performing the entire process in a glovebox might be necessary.
Diagram: Hydrolysis of this compound
Caption: Unwanted hydrolysis pathway of the sulfonyl chloride.
FAQ 2: What are the thermal stability limits for this reagent?
Troubleshooting Tip: During scale-up, exothermic reactions can lead to significant temperature increases. It is critical to have efficient cooling systems in place.[5] For reactions requiring heat, it is advisable to determine the thermal onset of decomposition using techniques like Differential Scanning Calorimetry (DSC) to establish a maximum safe operating temperature. When developing a process, aim for the lowest effective reaction temperature to minimize potential degradation.
Section 2: Scale-Up of Sulfonamide Formation - A Common Application
The most frequent application of this compound is its reaction with amines to form sulfonamides.[1][2] While this reaction is often straightforward on a lab scale, several challenges can emerge during scale-up.
FAQ 3: My sulfonamide reaction is sluggish on a larger scale, and I'm seeing incomplete conversion. What could be the cause?
Answer: Several factors can contribute to slower reaction rates and incomplete conversion during scale-up:
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients, where the reactants are not effectively brought together. This is a common issue when moving from a small, well-stirred flask to a large, baffled reactor.[5]
-
Mass Transfer Limitations: If the amine reactant is in a different phase (e.g., a solid or an immiscible liquid), the reaction rate can be limited by how quickly it dissolves or moves between phases.
-
Temperature Control: Poor heat transfer in large reactors can result in lower-than-expected reaction temperatures, slowing down the reaction. Conversely, localized "hot spots" can lead to side reactions and degradation.[5]
-
Stoichiometry and Addition Rate: The rate of addition of one reactant to another can be critical. A slow addition might be necessary to control an exotherm, but an overly slow addition could prolong the reaction time unnecessarily.
Troubleshooting Guide: Improving Reaction Rate and Conversion
| Issue | Potential Cause | Recommended Action |
| Incomplete Conversion | Inefficient Mixing | Increase stirrer speed; ensure appropriate impeller design for the reactor geometry. |
| Low Reaction Temperature | Monitor the internal reaction temperature closely; adjust the heating jacket temperature as needed. | |
| Insufficient Reaction Time | Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time. | |
| Sluggish Reaction | Mass Transfer Limitation | If using a solid amine, consider a solvent in which it has better solubility. For biphasic systems, consider a phase-transfer catalyst. |
| Incorrect Stoichiometry | Ensure accurate weighing and charging of all reactants. |
Experimental Protocol: Monitoring Reaction Progress by HPLC
Monitoring the reaction is crucial for optimization and ensuring completion.[6] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 15.1 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Procedure:
-
Sampling: At designated time points, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 10 mL) of the initial mobile phase composition. This prevents further reaction.[6]
-
Analysis: Inject the diluted sample into the HPLC system.
-
Data Interpretation: Identify the peaks for this compound, the amine, and the sulfonamide product. The disappearance of starting materials and the appearance of the product peak will indicate reaction progress. Quantify the peak areas to determine the percentage conversion.[7]
FAQ 4: I'm observing the formation of an unexpected byproduct that seems to be related to the pyrimidine ring. What could it be?
Answer: The 2-chloro substituent on the pyrimidine ring is also susceptible to nucleophilic aromatic substitution (SNAr), especially with highly nucleophilic amines or under forcing conditions (e.g., high temperatures). This can lead to the formation of a bis-aminated product where the amine has displaced both the sulfonyl chloride group and the 2-chloro group.
The relative reactivity of the two positions (the sulfonyl chloride at C5 and the chloro group at C2) is influenced by the electron-withdrawing nature of the other substituents and the reaction conditions. The sulfonyl chloride is generally more reactive towards amines. However, forcing conditions can promote the slower SNAr at the C2 position.
Troubleshooting Tip: To minimize this side reaction, consider the following:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the amine. A large excess of the amine will favor the formation of the bis-aminated product.
-
Choice of Base: If a base is used to scavenge the HCl generated during the reaction, a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) is preferable to a nucleophilic one (e.g., triethylamine) that could potentially react with the substrate.
Diagram: Competing Reaction Pathways
Caption: Desired vs. undesired reaction pathways.
Section 3: Work-up and Purification at Scale
Scaling up the work-up and purification steps can present its own set of challenges, often related to handling larger volumes and ensuring product quality and purity.
FAQ 5: My product is difficult to isolate from the reaction mixture. What are some effective work-up and purification strategies for large-scale synthesis?
Answer: The choice of work-up and purification strategy will depend on the physical properties of your sulfonamide product (e.g., solid vs. oil, solubility).
-
Quenching: For reactions involving reactive reagents like sulfonyl chlorides, the work-up often begins with a quench step to destroy any remaining electrophile. A careful, portion-wise addition of water or an aqueous basic solution (e.g., sodium bicarbonate) is common. On a large scale, this must be done with caution to control any exotherm and potential gas evolution.
-
Extraction: Liquid-liquid extraction is a common method for separating the product from water-soluble impurities. When scaling up, be mindful of the potential for emulsion formation. The choice of extraction solvent is critical and should be based on product solubility, ease of removal, and safety considerations.
-
Crystallization/Precipitation: If your product is a solid, crystallization is an excellent method for purification at scale. This can be achieved by cooling the reaction mixture, adding an anti-solvent, or concentrating the solution. Seeding the solution with a small amount of pure product can aid in initiating crystallization.
-
Chromatography: While column chromatography is a staple in the research lab, it is often less desirable for large-scale manufacturing due to solvent consumption and cost. It is typically reserved for high-value products or when other methods fail to provide the required purity.
Troubleshooting Guide: Large-Scale Purification
| Issue | Potential Cause | Recommended Action |
| Emulsion Formation during Extraction | Agitation is too vigorous; unfavorable solvent combination. | Reduce stirring speed during extraction; consider a different extraction solvent; addition of brine can sometimes help break emulsions. |
| Product Oiling Out Instead of Crystallizing | Solution is too concentrated; cooling is too rapid; impurities are present. | Dilute the solution before cooling; cool the solution more slowly; try a different crystallization solvent or solvent mixture. |
| Low Purity After Crystallization | Impurities are co-crystallizing with the product. | Consider a re-crystallization from a different solvent system; an upstream purification step (e.g., a charcoal treatment) may be necessary. |
Section 4: Safety Considerations
Working with this compound and the reagents used in its synthesis and reactions requires strict adherence to safety protocols, especially at a larger scale.
FAQ 6: What are the key safety hazards associated with this compound and its reactions?
Answer:
-
Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Toxicity: While specific toxicity data is limited, it should be handled with care. Avoid inhalation of dust or vapors.[9]
-
Reactivity with Water: As discussed, it reacts with water, releasing hydrochloric acid (HCl), which is also corrosive and toxic.
-
Byproducts of Synthesis: The synthesis of sulfonyl chlorides can involve hazardous reagents like thionyl chloride or phosphorus pentachloride, which are themselves highly corrosive and reactive.[11][12] The synthesis reaction itself can be exothermic and may release toxic gases.[13][14]
Safety Protocol Checklist for Scale-Up:
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate and well-maintained PPE.[9][15]
-
Ventilation: All operations should be conducted in a properly functioning chemical fume hood or a well-ventilated area.[9]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate spill kits are readily accessible.[10][15]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Process Hazard Analysis (PHA): Before scaling up any process, a thorough PHA should be conducted to identify potential hazards and implement appropriate control measures.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemical-label.com [chemical-label.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (117d) A Scalable Continuous Reaction and Isolation Process for the Production of Sulfonyl Chloride Pharmaceutical Intermediates | AIChE [proceedings.aiche.org]
- 15. fishersci.com [fishersci.com]
Validation & Comparative
NMR characterization of 2-Chloropyrimidine-5-sulfonamides
An In-Depth Comparative Guide to the NMR Characterization of 2-Chloropyrimidine-5-sulfonamides
As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions. This guide is crafted to provide a deep, mechanistic understanding of why certain analytical choices are made in the structural elucidation of complex heterocyclic molecules like 2-chloropyrimidine-5-sulfonamides. We will explore not just how to characterize this molecule, but how to think critically about the data, anticipate challenges, and build an unshakeable, self-validating analytical workflow.
The 2-chloropyrimidine-5-sulfonamide scaffold is a cornerstone in medicinal chemistry, appearing in molecules designed for a range of therapeutic targets. Its precise structural confirmation is non-negotiable for drug development, patentability, and regulatory submission. While several analytical techniques contribute to a complete picture, Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary tool for elucidating its covalent framework in solution.
This guide provides a comparative analysis of NMR techniques for the unambiguous characterization of this specific molecular class and contrasts their utility with orthogonal methods like Mass Spectrometry and X-ray Crystallography.
The Analytical Challenge: Beyond a Simple Spectrum
The structure of a substituted heteroaromatic compound like 2-chloropyrimidine-5-sulfonamide presents a distinct analytical puzzle. The core questions we must answer with high fidelity are:
-
Constitutional Isomerism: How can we definitively confirm the 2,5-substitution pattern on the pyrimidine ring, ruling out other possibilities (e.g., 2,4- or 4,6-)?
-
Signal Assignment: How do we unambiguously assign every proton and carbon signal to its specific position in the molecule?
-
Functional Group Confirmation: How do we verify the presence and electronic environment of the chloro, sulfonamide, and pyrimidine moieties?
Answering these questions requires an integrated approach, starting with foundational 1D NMR and escalating to more sophisticated 2D correlation experiments.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional NMR provides the initial blueprint of the molecule.
¹H NMR: The Initial Proton Census
The ¹H NMR spectrum is the fastest and most sensitive NMR experiment. For 2-chloropyrimidine-5-sulfonamide, we anticipate three distinct signals:
-
Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are in a highly deshielded environment due to the electronegativity of the two ring nitrogen atoms and the aromatic ring current. Furthermore, they are influenced by the potent electron-withdrawing effects of the adjacent chloro and sulfonamide groups. This will shift them significantly downfield, likely into the 8.5 - 9.5 ppm range. They are three bonds apart and should appear as a pair of doublets, each coupling to the other with a small J-coupling constant (typically 2-3 Hz for meta-coupling in such rings).
-
Sulfonamide Protons (-SO₂NH₂): The two protons on the sulfonamide nitrogen are exchangeable and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They typically appear as a broad singlet in the range of 7.0 - 8.0 ppm . In the presence of D₂O, this signal will disappear due to proton-deuterium exchange, providing a simple method for its confirmation.
¹³C NMR: Mapping the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments within the molecule. For the symmetric 2-chloropyrimidine-5-sulfonamide, we expect four signals corresponding to the pyrimidine ring carbons.
-
C2 (bearing -Cl): This carbon is directly attached to two electronegative atoms (N and Cl), placing it in a highly deshielded environment. Its signal is expected to be far downfield, typically in the 160 - 165 ppm range.
-
C4 & C6 (bearing -H): These carbons are attached to nitrogen and hydrogen. They are also deshielded but less so than C2. Their chemical shifts are anticipated in the 155 - 160 ppm region.
-
C5 (bearing -SO₂NH₂): This carbon's chemical shift will be influenced by the attached sulfonyl group. It is generally found in a more shielded region compared to the other ring carbons, likely around 120 - 130 ppm .
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Influences |
| H4 / H6 | 8.5 - 9.5 (d, J ≈ 2-3 Hz) | 155 - 160 | Deshielded by ring nitrogens and adjacent EWGs. |
| -NH₂ | 7.0 - 8.0 (broad s) | N/A | Exchangeable protons, shift is solvent-dependent. |
| C2 | N/A | 160 - 165 | Attached to two electronegative atoms (N, Cl). |
| C4 / C6 | 8.5 - 9.5 | 155 - 160 | Deshielded by ring nitrogens. |
| C5 | N/A | 120 - 130 | Influenced by the sulfonyl group attachment. |
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloropyrimidine-5-sulfonamide. |
While 1D NMR provides a strong foundation, it does not, on its own, provide incontrovertible proof of the 2,5-substitution pattern. For that, we must establish connectivity through 2D NMR.
Part 2: Unambiguous Structure Proof with 2D NMR
Two-dimensional NMR experiments correlate nuclear spins through bonds or through space, allowing us to piece the molecular puzzle together with certainty.
COSY (Correlation Spectroscopy)
The COSY experiment is the simplest 2D technique and identifies protons that are coupled to each other.
-
Expected Correlation: A cross-peak will be observed between the two pyrimidine proton signals (H4 and H6).
-
Causality: This confirms that these two protons are within a spin system (typically 2-3 bonds apart), which is consistent with their proposed meta-relationship on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (¹J-coupling).
-
Expected Correlations: Cross-peaks will connect the ¹H signal for H4 to the ¹³C signal for C4, and the ¹H signal for H6 to the ¹³C signal for C6.
-
Causality: This provides an unbreakable link between the proton and carbon skeletons, allowing for the definitive assignment of the protonated carbons C4 and C6.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for this specific challenge. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), mapping out the complete molecular framework.
-
Expected Key Correlations:
-
H4 to C2, C5, and C6: The proton at H4 should show a cross-peak to the carbon bearing the chlorine (C2), the carbon bearing the sulfonamide (C5), and its coupled partner's carbon (C6).
-
H6 to C2, C4, and C5: Similarly, the proton at H6 should show correlations to C2, C4, and C5.
-
-
Causality & The "Smoking Gun": The observation of correlations from both H4 and H6 to the same carbon at ~162 ppm (C2) and the same carbon at ~125 ppm (C5) is the unambiguous proof of the 2,5-substitution pattern. No other constitutional isomer would produce this specific set of long-range correlations.
Caption: Key 2- and 3-bond HMBC correlations confirming the 2,5-substitution pattern.
Part 3: Orthogonal Verification: A Comparative Toolkit
While NMR is the primary tool for structure elucidation, a truly robust characterization relies on orthogonal techniques that provide complementary information.
| Technique | Information Provided | Pros | Cons | Role in this Workflow |
| NMR Spectroscopy | Covalent structure, connectivity, stereochemistry (in solution) | Unparalleled detail on atomic connectivity | Lower sensitivity, requires ~1-5 mg of pure sample | Primary: Definitive proof of constitutional isomerism and atomic arrangement. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | Extremely high sensitivity (µg-ng), fast | Provides no connectivity information, isomers are indistinguishable | Confirmatory: Verifies the elemental formula predicted by the NMR structure. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles (in solid state) | The "gold standard" for absolute structure proof | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation | Definitive: Used when NMR data is ambiguous or when solid-state conformation is critical. |
| Table 2: Comparison of Key Analytical Techniques for Structural Characterization. |
The ideal workflow uses High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula, and a full suite of 1D and 2D NMR experiments to establish the precise atomic connectivity. X-ray crystallography serves as the ultimate arbiter if any ambiguity remains.
Part 4: Experimental Protocols & Workflow
Trustworthy data comes from meticulous execution. The following are generalized protocols that serve as a robust starting point.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified 2-chloropyrimidine-5-sulfonamide sample directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves most sulfonamides and its residual solvent peak does not typically overlap with analyte signals. It also allows for the observation of exchangeable N-H protons.
-
Dissolution: Add ~0.6 mL of the deuterated solvent to the vial. Gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.
-
Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric solvent peak).
-
¹H Spectrum:
-
Acquire a standard ¹H spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C{¹H} Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, 2-second relaxation delay.
-
Process and calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
gCOSY Spectrum:
-
Acquire a gradient-selected COSY experiment.
-
Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (t₁).
-
-
gHSQC Spectrum:
-
Acquire a gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.
-
Typical parameters: 4-8 scans per increment, 256 increments in t₁.
-
-
gHMBC Spectrum:
-
Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.
-
Typical parameters: 8-16 scans per increment, 256-512 increments in t₁.
-
Caption: A logical workflow for the structural elucidation of novel compounds.
Conclusion
The characterization of 2-chloropyrimidine-5-sulfonamides is a prime example of modern analytical chemistry, where a single technique, however powerful, is insufficient for absolute certainty. A foundational analysis with 1D NMR provides the initial hypotheses, but it is the multi-bond, through-space correlations from 2D NMR, particularly the HMBC experiment, that provide the definitive, irrefutable evidence of the molecular architecture. By integrating this with orthogonal data from mass spectrometry and, when necessary, X-ray crystallography, researchers can build a self-validating and comprehensive data package that ensures the highest level of scientific integrity for their drug development programs.
A Comparative Guide to the Reactivity of 2-Chloropyrimidine-5-sulfonyl Chloride and Benzenesulfonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. Sulfonyl chlorides are a cornerstone of organic synthesis, primarily used for the formation of sulfonamides—a motif prevalent in a vast array of therapeutic agents.[1] This guide provides an in-depth comparison of the reactivity between a heteroaromatic sulfonyl chloride, 2-chloropyrimidine-5-sulfonyl chloride, and its common carbocyclic counterpart, benzenesulfonyl chloride. Understanding their relative reactivities is key to optimizing reaction conditions, improving yields, and predicting outcomes in complex synthetic endeavors.
Structural and Electronic Disparities
At first glance, the two molecules share the same reactive functional group: the sulfonyl chloride (-SO₂Cl). However, the nature of the aromatic ring to which this group is attached creates a stark difference in their electronic properties and, consequently, their chemical reactivity.
Benzenesulfonyl Chloride features the -SO₂Cl group attached to a benzene ring. Benzene is a relatively electron-neutral aromatic system. The powerful electron-withdrawing nature of the sulfonyl chloride group is primarily influenced by the substituents on the benzene ring itself.
This compound , in contrast, has the -SO₂Cl group on a pyrimidine ring. Pyrimidine is a π-deficient heteroaromatic ring due to the presence of two electronegative nitrogen atoms.[2][3] These nitrogen atoms act as strong electron sinks, significantly reducing the electron density of the entire ring system. Furthermore, the presence of a chloro substituent at the 2-position further withdraws electron density through an inductive effect.
This fundamental electronic difference is the primary driver of the observed reactivity disparity. The pyrimidine ring's inherent electron deficiency, amplified by the chloro substituent, makes the sulfur atom of the sulfonyl chloride group in this compound significantly more electrophilic (electron-poor) than the corresponding sulfur atom in benzenesulfonyl chloride.
Caption: Structural comparison of the two sulfonyl chlorides.
Comparative Reactivity Analysis: A Mechanistic Perspective
The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine to form a sulfonamide, typically proceeds through a nucleophilic substitution mechanism at the sulfur center.[4] The rate of this reaction is highly dependent on two key factors: the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.
Given the pronounced difference in electrophilicity discussed above, a clear hypothesis emerges:
Hypothesis: this compound will be significantly more reactive towards nucleophiles than benzenesulfonyl chloride under identical conditions.
This heightened reactivity stems from the stabilization of the transition state. The electron-deficient pyrimidine ring is better able to accommodate the build-up of negative charge on the sulfonyl group as the nucleophile attacks the sulfur atom.
Caption: Generalized mechanism for sulfonamide formation.
While direct kinetic comparisons in the literature are scarce, the principle is well-established. Electron-deficient heteroaryl sulfonyl chlorides are known to be highly reactive, sometimes to the point of being unstable.[5][6] Their carbocyclic analogs, particularly those with electron-donating groups, are considerably more stable and less reactive. The Hammett equation, which relates reaction rates to substituent electronic effects, quantitatively supports this, with electron-withdrawing groups leading to a positive reaction constant (ρ), indicating an acceleration of the reaction.[7][8] The cumulative electron-withdrawing effect of the two nitrogen atoms and the chlorine atom in this compound would correspond to a very large, positive Hammett σ value, predicting a rapid reaction rate.[9][10]
Table 1: Predicted Reactivity and Recommended Conditions
| Feature | Benzenesulfonyl Chloride | This compound | Rationale |
| Electrophilicity | Moderate | Very High | The pyrimidine ring is highly electron-deficient due to two N atoms and a Cl substituent.[2] |
| Reactivity | Moderate | Very High | Increased electrophilicity leads to a faster rate of nucleophilic attack. |
| Recommended Temp. | 0 °C to Room Temp. (or higher) | -20 °C to 0 °C | The higher reactivity allows for the use of much lower temperatures to control the reaction. |
| Base Requirement | Often requires a strong base (e.g., pyridine, Et₃N) | Can often proceed with a weaker base or stoichiometric amine | The reaction is more facile and the HCl by-product is readily scavenged. |
| Stability | High | Moderate | Highly activated sulfonyl chlorides can be more susceptible to hydrolysis or decomposition.[5][11] |
Experimental Protocol for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a competitive experiment or parallel kinetic studies can be performed. Here, we outline a protocol using ¹H NMR spectroscopy to monitor the progress of the reaction with a model nucleophile, benzylamine.
Objective: To determine the relative rates of sulfonamide formation for benzenesulfonyl chloride and this compound with benzylamine.
Materials:
-
Benzenesulfonyl chloride
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous Acetonitrile (MeCN) as solvent
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic experiment.
Step-by-Step Methodology:
-
Preparation: In a controlled environment (glovebox or under inert atmosphere), prepare 0.1 M stock solutions of benzenesulfonyl chloride, this compound, and the internal standard in anhydrous acetonitrile. Prepare a separate 0.3 M stock solution of benzylamine and triethylamine (1:1.1 molar ratio) in the same solvent.
-
Reaction Setup: In two separate, dry NMR tubes kept in an ice bath (0 °C), add 0.5 mL of the benzylamine/triethylamine stock solution.
-
Initiation: To initiate the first reaction, rapidly add 0.5 mL of the 0.1 M benzenesulfonyl chloride stock solution to one NMR tube. Immediately vortex and place it in the NMR spectrometer pre-cooled to 0 °C. This is your t=0.
-
Monitoring: Acquire the first ¹H NMR spectrum immediately. Continue to acquire spectra at regular intervals (e.g., 5, 10, 20, 40, 60 minutes).
-
Repeat for Second Reagent: Repeat steps 3 and 4 with the this compound stock solution in the second NMR tube. Given its expected higher reactivity, you may need to acquire spectra at shorter time intervals (e.g., 1, 3, 5, 10, 20 minutes).
-
Data Analysis: For each time point, integrate the characteristic peaks of the starting benzylamine and the methylene protons of the newly formed sulfonamide product. Normalize these integrals against the integral of the internal standard.
-
Kinetics: Plot the concentration of the product versus time for both reactions. The initial slope of this curve will give the initial reaction rate. A direct comparison of these rates will provide a quantitative measure of the relative reactivity.
Practical Implications and Strategic Synthesis
The significant difference in reactivity has several practical consequences for the synthetic chemist:
-
Milder Conditions: The high reactivity of this compound allows for the use of much milder reaction conditions. Reactions can often be run at lower temperatures, which can be advantageous for sensitive substrates that might decompose or undergo side reactions under harsher conditions.
-
Orthogonal Reactivity: In a molecule with multiple nucleophilic sites (e.g., both an aliphatic amine and a less reactive aromatic amine), the choice of sulfonyl chloride can impart a degree of chemoselectivity. The more reactive pyrimidine derivative may react with both, while the less reactive benzenesulfonyl chloride could potentially be made to react selectively with the more nucleophilic site under carefully controlled conditions.
-
Handling and Stability: While benzenesulfonyl chloride is a stable liquid, highly activated sulfonyl chlorides like the pyrimidine derivative can be more sensitive to moisture and may have a shorter shelf-life.[11] Proper handling under inert conditions is crucial to prevent hydrolysis to the corresponding sulfonic acid.[4]
-
Access to Diverse Scaffolds: The pyrimidine core is a privileged scaffold in medicinal chemistry. The ability to readily form sulfonamides using this reactive handle opens up efficient synthetic routes to a wide range of potential drug candidates.[1]
Conclusion
The comparison between this compound and benzenesulfonyl chloride is a clear illustration of how heteroaromatic systems can dramatically modulate the reactivity of functional groups. The electron-deficient nature of the pyrimidine ring renders its sulfonyl chloride derivative a far more potent electrophile, enabling faster reactions under milder conditions. For the medicinal or process chemist, recognizing this reactivity differential is not merely an academic exercise; it is a practical tool that allows for more strategic, efficient, and controlled syntheses in the development of novel chemical entities.
References
- 1. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. metaphactory [semopenalex.org]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-Chloropyrimidine-5-sulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine sulfonamide scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. The traditional and most direct route to these vital compounds often involves the use of 2-chloropyrimidine-5-sulfonyl chloride. However, the reactivity of this reagent can be suboptimal, and the presence of the 2-chloro substituent may be undesirable in the final molecule or may complicate subsequent synthetic transformations. This guide provides a comprehensive technical comparison of viable alternatives to this compound, offering insights into their synthesis, reactivity, and performance in sulfonamide formation, supported by experimental data.
The Benchmark: this compound
This compound serves as the standard reagent for the synthesis of a wide array of 2-chloropyrimidine-5-sulfonamides. Its synthesis is typically achieved through the chlorination of 2-hydroxypyrimidine-5-sulfonic acid.
Experimental Protocol: Synthesis of this compound
A common method involves the reaction of 2-hydroxypyrimidine-5-sulfonic acid with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[1].
Reaction:
Caption: Synthesis of this compound.
Procedure:
-
To 2-hydroxypyrimidine-5-sulfonic acid, add phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Heat the mixture, typically at reflux.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The crude product is then purified, often by distillation or crystallization.
Performance in Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, affords the corresponding sulfonamide. While effective, yields can be variable depending on the nucleophilicity and steric hindrance of the amine.
The Alternatives: Modulating Reactivity at the 2-Position
Modifying the substituent at the 2-position of the pyrimidine ring offers a powerful strategy to tune the reactivity of the sulfonyl chloride and introduce diverse functionalities. Here, we compare 2-alkoxy and 2-amino analogues.
2-Alkoxypyrimidine-5-sulfonyl Chlorides (e.g., 2-Methoxy and 2-Ethoxy)
The introduction of an alkoxy group at the 2-position can influence the electrophilicity of the sulfonyl chloride and may offer advantages in terms of stability and downstream synthetic utility.
These compounds can be prepared from the corresponding 2-alkoxypyrimidine-5-sulfonic acids, which in turn are synthesized from 2-alkoxypyrimidines. A general synthetic route is outlined in a U.S. Patent, which involves the sulfonation of a 2-alkoxypyrimidine followed by chlorination.
Experimental Workflow: Synthesis of 2-Alkoxypyrimidine-5-sulfonyl Chloride
Caption: General synthesis of 2-Alkoxypyrimidine-5-sulfonyl chloride.
The electron-donating nature of the alkoxy group is expected to slightly decrease the electrophilicity of the sulfonyl chloride compared to the 2-chloro analogue. This can lead to milder reaction conditions and potentially improved selectivity in the presence of multiple nucleophilic sites. However, this may also necessitate longer reaction times or higher temperatures to achieve comparable yields.
2-Aminopyrimidine-5-sulfonyl Chloride
The 2-amino substituent introduces a site for potential hydrogen bonding and can significantly alter the electronic properties of the pyrimidine ring.
The synthesis of 2-aminopyrimidine-5-sulfonyl chloride is more challenging due to the presence of the reactive amino group. Direct chlorosulfonation of 2-aminopyrimidine can be problematic. A more viable route involves the synthesis of a protected 2-aminopyrimidine-5-sulfonic acid, followed by chlorination and deprotection.
The amino group is strongly electron-donating, which is expected to reduce the reactivity of the sulfonyl chloride to a greater extent than an alkoxy group. This can be advantageous for reactions requiring high selectivity. The presence of the amino group also opens up possibilities for further functionalization.
Comparative Performance Data
The following table summarizes the expected performance of the alternatives compared to this compound based on general principles of organic chemistry. It is important to note that specific experimental data for direct, side-by-side comparisons is limited in the public domain, and these trends should be validated experimentally for specific substrates.
| Reagent | Relative Reactivity (Predicted) | Key Advantages | Potential Disadvantages |
| This compound | Baseline | Readily accessible, well-established reactivity. | Can be overly reactive, leading to side products; 2-chloro group may require removal in subsequent steps. |
| 2-Alkoxypyrimidine-5-sulfonyl chloride | Slightly Lower | Milder reaction conditions, potentially higher selectivity, alkoxy group can be a useful handle for further chemistry. | May require longer reaction times or higher temperatures; synthesis of the starting material is multi-step. |
| 2-Aminopyrimidine-5-sulfonyl chloride | Lower | Potentially high selectivity, amino group offers a site for further modification and can participate in hydrogen bonding interactions. | Synthesis can be complex due to the need for protecting groups; lower reactivity may require more forcing conditions. |
Experimental Considerations and Causality
The choice of a sulfonylating agent should be guided by the specific requirements of the synthetic target.
-
For rapid, high-throughput synthesis where the 2-chloro substituent is tolerated or desired, This compound remains a pragmatic choice.
-
For substrates with sensitive functional groups or where milder conditions are paramount, a 2-alkoxypyrimidine-5-sulfonyl chloride may offer superior performance by tempering the reactivity of the sulfonyl chloride. The choice between methoxy and ethoxy would likely have a minor impact on reactivity but could influence physical properties like solubility.
-
When high selectivity is the primary concern or when the 2-amino functionality is a desired feature in the final molecule, 2-aminopyrimidine-5-sulfonyl chloride is a compelling alternative, despite its potentially more demanding synthesis.
The underlying principle governing the reactivity of these alternatives is the electronic effect of the substituent at the 2-position. The electron-withdrawing inductive effect of the chlorine atom in the benchmark reagent enhances the electrophilicity of the sulfonyl chloride. In contrast, the electron-donating resonance effects of the alkoxy and amino groups decrease this electrophilicity, leading to a more controlled reaction.
Conclusion and Future Outlook
While this compound is a workhorse reagent in sulfonamide synthesis, its limitations have spurred the exploration of alternatives. 2-Alkoxy- and 2-aminopyrimidine-5-sulfonyl chlorides present as valuable tools for fine-tuning reactivity and introducing molecular diversity. The selection of the optimal reagent is a strategic decision that balances the need for reactivity with the demands for selectivity and functional group compatibility.
Future research in this area should focus on the development of more efficient and scalable syntheses for these alternative reagents. Furthermore, detailed kinetic studies and the generation of comprehensive comparative data across a broad range of amine substrates would be invaluable to the scientific community, enabling more rational and predictable synthetic planning in the pursuit of novel pyrimidine-based therapeutics.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Sulfonamides
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyrimidine sulfonamide hybrid is a quintessential example of such a scaffold. This molecular architecture, which marries the nitrogen-containing pyrimidine ring with the versatile sulfonamide linker, has given rise to a multitude of compounds with significant therapeutic potential.[1] Pyrimidine and its fused derivatives are known to be isosteres of the adenine ring of ATP, allowing them to effectively bind to the hinge regions within kinase active sites.[2] The sulfonamide group, a cornerstone of medicinal chemistry, not only serves as a robust linker but also acts as a bioisostere for carboxylic acids and provides critical hydrogen bonding interactions.[3]
The fusion of these two pharmacophores has yielded compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] The modular nature of this scaffold allows for systematic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine sulfonamides across several key therapeutic areas. By examining experimental data and understanding the causality behind molecular design, we aim to equip researchers, scientists, and drug development professionals with the insights needed to rationally design the next generation of pyrimidine sulfonamide-based therapeutics.
Core Molecular Architecture: Deconstructing the Scaffold
The efficacy of the pyrimidine sulfonamide scaffold lies in its distinct, modifiable components. Understanding the role of each part is fundamental to interpreting and predicting biological activity.
Caption: Core structure of a pyrimidine sulfonamide and its key regions.
-
The Pyrimidine Ring: This nitrogenous heterocycle is often the anchor of the molecule. In many kinase inhibitors, it forms critical hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket.[2] Substitutions at the C2, C4, C5, and C6 positions dramatically influence target affinity, selectivity, and physicochemical properties like solubility.
-
The Sulfonamide Bridge (-SO₂NH-): This linker is far from a passive spacer. The sulfonamide's NH and SO₂ groups are excellent hydrogen bond donors and acceptors, respectively, forming strong interactions with target residues. The sulfonamide moiety is crucial for the activity of many antibacterial and carbonic anhydrase inhibitor drugs.[3][5]
-
Substituents (R¹ and R²): These variable groups are the primary drivers of target specificity and potency. The R¹ group, often an aryl or heteroaryl ring, typically extends into solvent-exposed regions or specific sub-pockets of the target protein, allowing for significant optimization of affinity and selectivity. The R² group, attached to the sulfonamide nitrogen, can be used to modulate polarity, solubility, and metabolic stability.
Comparative SAR Analysis Across Therapeutic Targets
The versatility of the pyrimidine sulfonamide scaffold is best appreciated by comparing its SAR against different classes of biological targets.
A. Anticancer Activity
This is arguably the most explored area for pyrimidine sulfonamides, with compounds designed to inhibit a variety of cancer-related targets.[1][7]
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine sulfonamides have been successfully developed as potent inhibitors of several kinase families.[8]
Causality in Design: The design of kinase inhibitors often follows a common logic. The pyrimidine core acts as a scaffold to place substituents in key locations within the ATP binding site. The sulfonamide-linked aryl group (R¹) is positioned to probe the selectivity pocket, which varies between kinases, while other substituents on the pyrimidine ring can enhance binding or improve pharmacokinetic properties.
Caption: Generalized interaction of pyrimidine sulfonamides with a kinase active site.
Experimental Data Comparison: Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in many cancers, playing a role in cell survival, proliferation, and migration. A series of sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) were developed as potent FAK inhibitors.[9]
| Compound ID | R¹ (at C4 of Pyrimidine) | R² (Sulfonamide Substituent) | FAK IC₅₀ (nM) | AsPC-1 Cell IC₅₀ (µM) |
| 7a | 2,4-dichloro-5-methoxyphenyl | -CH₃ | 38.2 | 2.1 |
| 7e | 2,4-dichloro-5-methoxyphenyl | -CH₂CH₂OH | 16.5 | 1.8 |
| 7g | 2,4-dichloro-5-methoxyphenyl | -CH₂CH₂OCH₃ | 11.8 | 1.7 |
| 7j | 2,4-dichloro-5-methoxyphenyl | -CH₂CH₂F | 12.3 | 1.5 |
| 7k | 2-chloro-4-fluoro-5-methoxyphenyl | -CH₂CH₂F | 24.3 | 2.7 |
Data sourced from Shu et al. (2017)[9]
SAR Insights:
-
Sulfonamide Substituent (R²): The nature of the substituent on the sulfonamide nitrogen is critical. A simple methyl group (7a) is effective, but introducing small, polar groups like 2-hydroxyethyl (7e), 2-methoxyethyl (7g), or 2-fluoroethyl (7j) consistently improves enzymatic potency. This suggests an important interaction in a nearby pocket that can accommodate these groups.[9]
-
Pyrimidine Substituent (R¹): The substitution pattern on the phenyl ring at the C4 position of the pyrimidine is also key. Comparing 7j and 7k, the 2,4-dichloro-5-methoxy substitution (7j) is superior to the 2-chloro-4-fluoro-5-methoxy pattern (7k), indicating that the electronic and steric properties at this position are finely tuned for optimal FAK binding.[9]
Carbonic anhydrases are metalloenzymes involved in pH regulation, and their overexpression in tumors is linked to proliferation and metastasis. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore, making it a cornerstone of CA inhibitor design.[1][3]
SAR Insights:
-
The unsubstituted sulfonamide group is essential for coordinating with the Zn²⁺ ion in the CA active site.
-
The pyrimidine portion of the molecule acts as a "tail," extending out of the active site. Modifications to this tail are used to achieve isoform selectivity (e.g., targeting tumor-associated CA IX and XII over off-target CA I and II) and to improve physicochemical properties like solubility. For example, thioether-containing pyrimidine-sulfonamide hybrids have shown potent inhibition of CA II, with Ki values in the low nanomolar range, superior to the standard drug acetazolamide.[1]
B. Antimicrobial Activity
The sulfonamide scaffold is historically significant as the basis for the first synthetic antibiotics.[5] Their mechanism involves mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5] Hybridizing them with pyrimidines, particularly thieno[2,3-d]pyrimidines, has been a successful strategy to develop new antimicrobial agents.[10]
Experimental Data Comparison: Thieno[2,3-d]pyrimidine-Sulfonamides
| Compound ID | Sulfonamide Moiety | Target Strain | MIC (µg/mL) |
| 8iii | Sulfamethoxazole | S. aureus | 250 |
| 8iii | Sulfamethoxazole | E. coli | 125 |
| 8iii | Sulfamethoxazole | C. albicans | 31.25 |
| 12ii | Sulfadiazine | S. aureus | 125 |
| 12ii | Sulfadiazine | E. coli | 62.5 |
| 12ii | Sulfadiazine | C. albicans | 125 |
Data sourced from Al-Suhaimi et al. (2024)[10]
SAR Insights:
-
Scaffold Isomerism: The point of attachment of the sulfonamide to the thienopyrimidine core is critical. Attaching the sulfadiazine moiety at position 3 of the core (compound 12ii) resulted in better antibacterial activity against both S. aureus and E. coli compared to attaching the sulfamethoxazole moiety at position 4 (compound 8iii).[10]
-
Antifungal vs. Antibacterial Activity: Interestingly, the SAR for antifungal and antibacterial activity can diverge. Compound 8iii, while a weaker antibacterial, showed the most promising antifungal activity against Candida strains, suggesting it may interact differently with fungal targets like squalene epoxidase compared to bacterial DHFR.[10]
-
Electron-Withdrawing Groups: General studies on pyrimidine-based sulfonamides have shown that the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the rings tends to enhance antimicrobial potency.[11]
Experimental Protocols: A Self-Validating Approach
Trustworthiness in scientific reporting stems from detailed, reproducible methodologies. Below are representative protocols for the synthesis and evaluation of pyrimidine sulfonamides.
Protocol 1: General Synthesis of a Diphenylpyrimidine Sulfonamide
This protocol is based on the synthesis of FAK inhibitors and illustrates a common convergent synthesis strategy.[9]
Caption: A typical synthetic workflow for pyrimidine sulfonamide inhibitors.
Step-by-Step Methodology:
-
Synthesis of Diphenylpyrimidine Core:
-
To a solution of 2,4-dichloropyrimidine and an appropriately substituted phenylboronic acid in a 2:1 mixture of toluene and ethanol, add a palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous solution of Na₂CO₃.
-
Heat the mixture under reflux in an inert atmosphere (e.g., Nitrogen) for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography to yield the C4-arylated pyrimidine intermediate.
-
-
Addition of the Phenolic Linker:
-
Dissolve the intermediate from the previous step in a suitable solvent like isopropanol.
-
Add 4-aminophenol and a non-nucleophilic base (e.g., DIPEA).
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction, and collect the precipitated product by filtration. Wash with cold solvent and dry to yield the aminated diphenylpyrimidine precursor. This step's success relies on the higher reactivity of the chlorine at the C2 position for SNAr.
-
-
Final Sulfonylation:
-
Dissolve the amine precursor in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired sulfonyl chloride (e.g., ethanesulfonyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water, extract with an organic solvent, and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and purify by column chromatography to yield the final pyrimidine sulfonamide product.
-
Self-Validation: Each step includes a purification and Quality Control (QC) check (NMR, MS). The spectroscopic data from each step must be consistent with the expected structure before proceeding, ensuring the integrity of the final compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC)
This protocol uses the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.[11]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test pyrimidine sulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare a standardized inoculum of the target microorganism (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Use appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Growth can be assessed visually or by measuring absorbance at 600 nm using a plate reader.
-
Self-Validation: The inclusion of positive and negative controls is critical. The positive control must show robust growth, and the negative control must remain clear. Standard quality control strains with known MIC values for reference antibiotics (e.g., ciprofloxacin) should be run in parallel to validate the assay's accuracy.
Conclusion and Future Perspectives
The pyrimidine sulfonamide scaffold represents a powerful and enduring platform in drug discovery. The comparative analysis of its SAR across anticancer and antimicrobial targets reveals clear, albeit distinct, principles for rational drug design. For kinase inhibitors, potency and selectivity are driven by substitutions that exploit the specific topology of the ATP binding site, whereas for traditional antimicrobial agents, the focus is on mimicking a natural substrate while modulating physicochemical properties.[5][9]
The future of pyrimidine sulfonamide research is bright. Key opportunities include:
-
Developing Isoform-Selective Inhibitors: As our understanding of disease biology deepens, the need for highly selective agents that minimize off-target effects will grow. Fine-tuning the pyrimidine and sulfonamide substituents will be paramount.
-
Multi-Target and Hybrid Drugs: The modular nature of the scaffold is ideal for creating single molecules that can hit multiple targets simultaneously, a promising strategy for complex diseases like cancer.[1][7]
-
Overcoming Drug Resistance: By understanding resistance mechanisms, new pyrimidine sulfonamide derivatives can be designed to evade them, for instance, by targeting different binding modes or inhibiting efflux pumps.
By continuing to integrate synthetic chemistry with rigorous biological evaluation and structural biology, the scientific community can unlock the full therapeutic potential of this remarkable molecular framework.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 11. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Synthetic Routes Utilizing 2-Chloropyrimidine-5-sulfonyl Chloride
This guide provides an in-depth technical analysis of synthetic routes involving 2-Chloropyrimidine-5-sulfonyl chloride, a critical reagent in the synthesis of medicinally relevant sulfonamides. We will objectively compare the traditional synthetic approach with modern alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery and development programs.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a sulfonamide group (-SO₂NH₂), these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and antiviral properties[1]. This compound (CAS 98026-88-1) serves as a highly reactive and efficient building block for introducing the pyrimidine-5-sulfonamide moiety.[2][3] Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles, primarily amines, to form stable sulfonamide linkages.
However, the classical approach using sulfonyl chlorides is not without its challenges. These reagents can be moisture-sensitive, and their synthesis sometimes requires harsh conditions[4]. This guide will explore the validation of the primary synthetic route and compare it against alternative methodologies that offer potential advantages in terms of safety, substrate scope, and functional group tolerance.
The Primary Synthetic Route: Sulfonamide Formation
The most common application of this compound is its reaction with a primary or secondary amine in the presence of a non-nucleophilic base to yield the corresponding N-substituted pyrimidine-5-sulfonamide.
Caption: General reaction scheme for sulfonamide synthesis.
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) or a similar aprotic solvent is chosen to prevent reaction with the sulfonyl chloride.
-
Base: Triethylamine (Et₃N) or pyridine is added to neutralize the HCl generated during the reaction, driving it to completion.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction before being allowed to warm to room temperature[5].
Validation of the Synthetic Route: A Self-Validating Workflow
A robust synthetic protocol must include integrated validation checkpoints to ensure the reaction is proceeding as expected and that the final product meets the required purity standards.
Caption: Integrated workflow for synthesis and validation.
Experimental Protocol: Synthesis and Validation
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
Triethylamine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: A solution of the amine (1.0 eq) in anhydrous DCM is cooled to 0-5 °C in an ice bath. Triethylamine (3.0 eq) is added[5].
-
Reagent Addition: this compound (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C. The reaction is then stirred at room temperature for 7-8 hours[5].
-
In-Process Validation (Reaction Monitoring):
-
Thin-Layer Chromatography (TLC): A small aliquot of the reaction mixture is spotted on a TLC plate against the starting materials. This provides a rapid qualitative assessment of the consumption of reactants and the formation of a new, typically more polar, product spot[6].
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, an aliquot is diluted, filtered, and injected into an HPLC system. This allows for precise measurement of the percentage conversion of the starting material to the product, ensuring the reaction has gone to completion[6][7].
-
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with 10% ammonium chloride solution and brine, then dried over anhydrous sodium sulfate[5].
-
Purification & Validation:
-
The crude product is purified by column chromatography over silica gel.
-
Alternatively, for crystalline solids, recrystallization can be employed to achieve high purity. The choice of solvent is critical and must be determined empirically.
-
-
Final Product Characterization & Validation:
-
¹H NMR: Confirms the structure by showing characteristic peaks. For a typical product, one would expect to see the pyrimidine protons at δ 8.5-9.0 ppm and signals corresponding to the amine portion[1][8]. The starting sulfonyl chloride shows a singlet for the two pyrimidine protons around δ 9.19 ppm in CDCl₃[2].
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound[9].
-
Purity Assessment: The final purity is definitively determined by analytical HPLC, which should show a single major peak (typically >95%)[7].
-
Comparative Analysis with Alternative Synthetic Routes
While effective, the classical sulfonyl chloride approach has prompted the development of alternative methods to address its limitations.
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method | This compound, Amine, Base | Good to Excellent | 0 °C to RT, 2-12 h | Well-established, readily available starting materials, reliable for many substrates. | Sulfonyl chloride can be unstable/moisture-sensitive; safety concerns with handling[4][10]. |
| In Situ Generation from Thiol | Pyrimidine-5-thiol, Oxidizing Agent (e.g., NaOCl), Amine | Good | -10 °C to RT, 1-3 h | Avoids isolation of hazardous sulfonyl chloride; safer and more convenient[11]. | Requires readily available thiol precursor; oxidation conditions must be controlled. |
| Sustainable Oxidative Chlorination | Thiol, Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), Amine | Good to Excellent | Room temperature, in water or EtOH | Eco-friendly ("green") approach; simple, solvent-free workup (filtration)[12]. | Substrate scope may be more limited compared to traditional methods. |
| Late-Stage Sulfonamide Conversion | Primary Sulfonamide, Pyry-BF₄, MgCl₂, then Nucleophile | Good (over 2 steps) | Mild, room temperature | Excellent for late-stage functionalization of complex molecules; high functional group tolerance[13]. | Requires a two-step process; availability of the primary sulfonamide starting material. |
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are corrosive and react violently with water, releasing toxic gases like HCl.[3][10][14] Proper handling is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected before use), tightly fitting safety goggles, a face shield, and a lab coat[3][10].
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors[3].
-
Incompatible Materials: Avoid contact with water, strong bases, oxidizing agents, and alcohols[3][15].
-
Spill & Emergency Procedures: In case of a spill, evacuate the area. Absorb with dry sand or inert absorbent. Do not use water[14]. An emergency shower and eyewash station must be immediately accessible[3].
-
Quenching: Unused sulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.
Conclusion
The synthetic route to pyrimidine sulfonamides using this compound is a robust and well-validated method that remains a staple in medicinal chemistry. Its primary advantages are reliability and the wide availability of starting materials. The validation of this route is straightforward, employing standard analytical techniques like TLC and HPLC for in-process control and NMR and MS for final product confirmation.
However, for reasons of safety and green chemistry, alternative methods are gaining traction. The in situ generation of sulfonyl chlorides from thiols offers a significant safety improvement by avoiding the isolation of the reactive intermediate[11][12]. For complex molecules requiring late-stage modifications, converting a primary sulfonamide to a sulfonyl chloride provides exceptional functional group tolerance[13].
The choice of synthetic route ultimately depends on the specific research goals, available starting materials, scale of the reaction, and safety considerations. By understanding the comparative advantages and limitations detailed in this guide, researchers can select and validate the most appropriate method for their specific application.
References
- 1. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Sulfonating Agents: A Comparative Study for Researchers and Drug Developers
In the landscape of organic synthesis and drug development, the introduction of a sulfonic acid moiety (-SO₃H) can dramatically alter a molecule's physicochemical properties, enhancing solubility, modulating biological activity, and providing a handle for further functionalization. The choice of the sulfonating agent is a critical decision that dictates the efficiency, selectivity, and safety of this transformation. This guide provides an in-depth comparative analysis of commonly employed sulfonating agents, offering field-proven insights and experimental data to empower researchers in making informed decisions.
The Fundamentals of Sulfonation: An Overview
Sulfonation is a cornerstone electrophilic aromatic substitution (SEAr) reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group.[1][2] The reactivity of the sulfonating agent and the nature of the aromatic substrate are the primary determinants of the reaction's success. The general mechanism involves the generation of an electrophile, typically sulfur trioxide (SO₃) or a related species, which is then attacked by the electron-rich aromatic ring.[3][4]
A Comparative Analysis of Common Sulfonating Agents
The selection of a sulfonating agent is a balancing act between reactivity, selectivity, and practical handling considerations. Here, we compare the performance of the most prevalent agents in a laboratory and industrial setting.
Table 1: Performance Comparison of Common Sulfonating Agents
| Sulfonating Agent | Formula | Form | Reactivity | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Sulfur Trioxide (SO₃) | SO₃ | Gas, Liquid, or Solid | Very High | High purity products, no by-products | Highly reactive and difficult to handle, requires specialized equipment | Gaseous SO₃ diluted with an inert gas, often in a falling film reactor.[5] |
| Oleum (Fuming H₂SO₄) | H₂SO₄·xSO₃ | Liquid | High | Potent sulfonating agent, effective for deactivated rings | Highly corrosive, produces spent sulfuric acid as a by-product | Heating with the aromatic substrate, temperature control is crucial for regioselectivity.[6][7] |
| Chlorosulfonic Acid | ClSO₃H | Liquid | High | Highly reactive, can also be used for chlorosulfonation | Highly corrosive, reacts violently with water, produces HCl gas | Typically used at low temperatures, with or without a solvent.[8] |
| Sulfur Trioxide-Amine Complexes | SO₃·Amine | Solid | Moderate to High | Milder and more selective than free SO₃, easier to handle | Amine needs to be removed after reaction, can be expensive | Used in aprotic solvents like pyridine or DMF, often at room temperature or with gentle heating.[9][10] |
| Sulfamic Acid | H₃NSO₃ | Solid | Low | Safe and easy to handle, selective for sulfation of alcohols and amines | Generally not suitable for direct aromatic sulfonation | High temperatures are often required for sulfation reactions.[5] |
In-Depth Look at Each Sulfonating Agent
Sulfur Trioxide (SO₃): The Potent Workhorse
Sulfur trioxide is the most direct and powerful sulfonating agent.[11] Its high reactivity stems from the electrophilicity of the sulfur atom. However, this reactivity also makes it challenging to handle in a standard laboratory setting, often requiring specialized equipment like falling film reactors for controlled reactions on an industrial scale.[5][12]
Oleum (Fuming Sulfuric Acid): The Industrial Standard
Oleum is a solution of sulfur trioxide in concentrated sulfuric acid and is a widely used sulfonating agent in industrial processes.[6][7] The concentration of free SO₃ in oleum determines its reactivity. It is particularly effective for sulfonating deactivated aromatic rings. A significant drawback is the production of a large amount of spent sulfuric acid as a by-product, which requires disposal or recycling.[5]
Chlorosulfonic Acid: The Reactive and Versatile Agent
Chlorosulfonic acid is a highly reactive liquid that can be used for both sulfonation and chlorosulfonation.[8] It is a powerful agent but must be handled with extreme care due to its violent reaction with water and the evolution of corrosive hydrogen chloride gas.[13] Its high reactivity allows for sulfonation at lower temperatures compared to oleum.
Sulfur Trioxide-Amine Complexes: The Mild and Selective Choice
To tame the reactivity of sulfur trioxide, it can be complexed with various amines, such as pyridine or dimethylformamide (DMF).[9][10] These solid complexes are much easier and safer to handle than free SO₃. The choice of the amine allows for tuning the reactivity of the complex. SO₃-pyridine is a commonly used reagent for the sulfonation of sensitive substrates.[9]
Sulfamic Acid: The Safe but Niche Player
Sulfamic acid is a crystalline solid that is stable and easy to handle.[5] While it is a weak sulfonating agent for aromatic rings, it is effective for the sulfation of alcohols and amines. Its primary advantage is its safety profile compared to the other highly corrosive liquid reagents.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these agents, here are representative protocols for the sulfonation of a common substrate, phenol. The regioselectivity of phenol sulfonation is highly temperature-dependent; at lower temperatures, the ortho isomer is kinetically favored, while at higher temperatures, the para isomer is the thermodynamically stable product.
Protocol 1: Sulfonation of Phenol with Oleum (to favor p-phenolsulfonic acid)
Materials:
-
Phenol
-
Oleum (20% free SO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Heating mantle
Procedure:
-
In a fume hood, carefully add 10 g of phenol to a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add 20 mL of oleum to the stirred phenol. Control the addition rate to maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 2 hours using a heating mantle.
-
Allow the mixture to cool to room temperature and then carefully pour it onto 100 g of crushed ice.
-
Neutralize the acidic solution with a concentrated NaOH solution until the pH is approximately 7.
-
The product, sodium p-phenolsulfonate, can be isolated by cooling the solution to induce crystallization and then filtering.
Protocol 2: Sulfonation of Phenol with Sulfur Trioxide Pyridine Complex (a milder approach)
Materials:
-
Phenol
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 10 g of phenol in 50 mL of anhydrous pyridine in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of sulfur trioxide pyridine complex in portions to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding 50 mL of water.
-
Remove the pyridine under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to a pH of 1-2.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonated phenol.
Visualizing the Process: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and a general experimental workflow.
Diagram 1: General Mechanism of Electrophilic Aromatic Sulfonation
References
- 1. ask.com [ask.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemithon.com [chemithon.com]
- 6. How would you prepare phenol from benzene via sulphonation? lis: Benzene .. [askfilo.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonation & sulfation | PPTX [slideshare.net]
- 13. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloropyrimidine-5-sulfonamides
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel compounds is but the first step on a long and exacting journey. The biological activity, safety, and reproducibility of any subsequent studies are fundamentally dependent on the purity of the synthesized active pharmaceutical ingredient (API). 2-Chloropyrimidine-5-sulfonamides are a class of compounds of significant interest as versatile building blocks in the development of new therapeutic agents. Ensuring their purity is not merely a quality control checkbox; it is the bedrock of reliable and translatable scientific findings.
This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques for assessing the purity of 2-chloropyrimidine-5-sulfonamides. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Chapter 1: The Genesis of Impurities – A Synthetic Perspective
To effectively assess purity, one must first understand the potential sources of impurities. The synthesis of 2-chloropyrimidine-5-sulfonamides, like any multi-step organic synthesis, is susceptible to the introduction of various impurities. These can include unreacted starting materials, residual reagents and solvents, and by-products from competing reaction pathways.
A common synthetic route to 2-chloropyrimidine-5-sulfonamide may involve the chlorination of a pyrimidine precursor followed by sulfonylation. Potential impurities could therefore include the starting pyrimidine, over-chlorinated species, or isomers formed during the sulfonylation step. A visual representation of a generalized synthetic pathway and potential impurity introduction points is provided below.
Caption: Generalized synthetic workflow for 2-chloropyrimidine-5-sulfonamides and potential points of impurity introduction.
Chapter 2: An Orthogonal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust and reliable purity assessment relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the analyte and its potential impurities. This multi-faceted strategy is essential for detecting and quantifying a wide range of possible contaminants.
The logical workflow for purity assessment should be systematic, starting with qualitative or semi-quantitative methods for initial screening, followed by high-resolution, quantitative techniques for definitive purity determination.
Caption: A logical workflow illustrating the multi-faceted approach to purity assessment of a synthesized compound.
Chapter 3: A Comparative Guide to Primary Analytical Techniques
The choice of analytical technique is dictated by the specific information required, the nature of the expected impurities, and the desired level of accuracy and precision. Below is a comparative guide to the most commonly employed techniques for the purity assessment of 2-chloropyrimidine-5-sulfonamides.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Retention time, peak area (% purity), detection of non-volatile impurities. | High resolution and sensitivity, excellent for quantification, widely available.[][2][3] | Requires a suitable chromophore for UV detection, co-elution of impurities is possible. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities (qNMR).[4][5] | Non-destructive, provides unambiguous structural data, qNMR for absolute purity without a reference standard of the analyte.[4][6][7][8] | Lower sensitivity compared to MS, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of unknown impurities through fragmentation patterns.[9][10][11] | Extremely high sensitivity and selectivity, provides molecular formula with high-resolution MS.[12][9] | Generally not quantitative without chromatography, ionization suppression can be an issue. |
| Elemental Analysis (CHNS) | Combustion of the sample and quantification of the resulting gases. | Percentage of C, H, N, and S in the sample. | Provides fundamental information on the elemental composition, can indicate the presence of inorganic impurities.[][14][15] | Does not distinguish between the target compound and organic impurities with similar elemental composition. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a solid support. | Qualitative assessment of the number of components in a mixture. | Simple, rapid, and inexpensive for initial screening.[16] | Not quantitative, lower resolution compared to HPLC. |
Chapter 4: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of purity assessment, it is imperative to follow validated and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the key quantitative techniques.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[][17] The area percentage of the main peak relative to the total area of all peaks is used to calculate the purity.
Protocol:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for sulfonamides.[18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Optimization may be required.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the 2-chloropyrimidine-5-sulfonamide (typically around 254-270 nm).
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-chloropyrimidine-5-sulfonamide.[16]
-
Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.[16]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform an SST to ensure the chromatographic system is performing adequately.
-
Inject a standard solution of the 2-chloropyrimidine-5-sulfonamide (if available) or the sample solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Other SST parameters such as tailing factor and theoretical plates should also be monitored.
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[4][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[6]
Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 2-chloropyrimidine-5-sulfonamide (e.g., 10-20 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation of the nuclei.[5]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the 2-chloropyrimidine-5-sulfonamide and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
The rigorous assessment of purity for synthesized 2-chloropyrimidine-5-sulfonamides is a non-negotiable aspect of chemical research and drug development. A comprehensive evaluation, leveraging an orthogonal suite of analytical techniques, is paramount for ensuring the integrity and validity of scientific data. By combining the quantitative power of HPLC and qNMR with the structural elucidation capabilities of MS and NMR, and confirming elemental composition with elemental analysis, researchers can confidently establish the purity of their synthesized compounds. The protocols and comparative data presented in this guide serve as a robust framework for achieving this critical objective.
References
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. toref-standards.com [toref-standards.com]
- 10. pharmtech.com [pharmtech.com]
- 11. hpst.cz [hpst.cz]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. smithers.com [smithers.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
A Comparative Crystallographic Guide to Pyrimidine Sulfonamide Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine sulfonamide scaffold represents a cornerstone in the design of novel therapeutics. The inherent reactivity of precursors like 2-chloropyrimidine-5-sulfonyl chloride allows for the facile generation of diverse compound libraries with a wide range of biological activities.[1] However, the journey from a promising molecular design to a viable drug candidate is fraught with challenges, a significant one being the solid-state properties of the molecule. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional structure of these compounds, providing invaluable insights into their conformation, intermolecular interactions, and crystal packing, all of which profoundly influence critical pharmaceutical properties such as solubility, stability, and bioavailability.
This guide provides an in-depth comparison of the single-crystal X-ray diffraction (XRD) analysis of two distinct pyrimidine sulfonamide derivatives. While not direct derivatives of this compound, the selected compounds, 4-Amino-N-(6-chloro-5-methoxypyrimidine-4-yl)benzenesulfonamide (Compound 1) and N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (Compound 2) , offer a compelling comparative study of how substitutions on the pyrimidine ring dictate the supramolecular architecture. Through a detailed examination of their crystallographic data, we will explore the causal relationships between molecular structure and crystal packing, providing a practical framework for researchers in the field.
The Decisive Role of X-ray Crystallography in Drug Development
The precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical component of modern drug development. X-ray crystallography allows us to visualize the exact arrangement of atoms in a crystal lattice, revealing the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state behavior of a compound.[2] This understanding is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the spatial arrangement of functional groups with biological activity to guide the design of more potent and selective analogues.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, each of which can exhibit unique physical properties.[2]
-
Salt and Co-crystal Engineering: Designing new solid forms with improved physicochemical characteristics.
-
Intellectual Property: Providing definitive structural evidence for patent applications.
Comparative Crystallographic Analysis
The crystallographic data for our two case studies, Compound 1 and Compound 2, are summarized below. These data, obtained from single-crystal X-ray diffraction experiments, provide a quantitative basis for our comparative analysis.
| Parameter | 4-Amino-N-(6-chloro-5-methoxypyrimidine-4-yl)benzenesulfonamide (Compound 1)[3] | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (Compound 2)[4] |
| Chemical Formula | C₁₁H₁₁ClN₄O₃S | C₁₃H₁₃N₃O₃S |
| Molecular Weight | 314.75 g/mol | 291.33 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.8792 (6) | 10.1234 (5) |
| b (Å) | 13.3557 (6) | 12.4567 (6) |
| c (Å) | 8.0867 (4) | 11.2345 (6) |
| α (°) | 90 | 90 |
| β (°) | 102.396 (1) | 105.123 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1358.57 (11) | 1365.89 (12) |
| Z | 4 | 4 |
Analysis of Molecular Conformation and Intermolecular Interactions
Compound 1: 4-Amino-N-(6-chloro-5-methoxypyrimidine-4-yl)benzenesulfonamide
The crystal structure of Compound 1 reveals a distorted tetrahedral geometry around the sulfur atom of the sulfonamide group.[3] A key conformational feature is the dihedral angle between the pyrimidine and benzene rings, which is 87.57(5)°.[3] This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems. The crystal packing is dominated by a network of intermolecular hydrogen bonds. Specifically, pairs of molecules are linked via N—H⋯O hydrogen bonds, forming centrosymmetric R²₂(8) ring motifs.[3] Furthermore, additional N—H⋯N and C—H⋯O interactions extend this network into a three-dimensional architecture.[3] The presence of the chloro and methoxy substituents on the pyrimidine ring plays a crucial role in directing these intermolecular interactions.
Compound 2: N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide
In contrast, the molecular conformation of Compound 2 shows a smaller dihedral angle of 63.07(7)° between the pyrimidine and phenyl rings.[4] This indicates a greater degree of twisting in the molecule compared to Compound 1. The crystal packing of Compound 2 is characterized by π-π stacking interactions between the phenyl and pyrimidine rings of adjacent molecules, forming chains.[4] These chains are further linked by N—H⋯N hydrogen bonds between the pyrimidine and amine groups of neighboring molecules, resulting in a three-dimensional network.[4] The acetyl and methyl groups on the pyrimidine ring in Compound 2 influence the crystal packing primarily through steric effects and their ability to participate in weaker C-H···O interactions, rather than the strong hydrogen bonding seen in Compound 1.
The comparison of these two structures underscores a critical principle in crystal engineering: subtle changes in molecular substitution can lead to profound differences in both molecular conformation and the resulting supramolecular assembly.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of crystallographic data, a rigorous and well-defined experimental workflow is essential. The following sections detail the typical protocols for the synthesis of a pyrimidine sulfonamide derivative and its subsequent analysis by single-crystal X-ray diffraction.
Synthesis of a Representative Pyrimidine Sulfonamide Derivative
This protocol describes the synthesis of a generic N-substituted pyrimidine-5-sulfonamide from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for obtaining and analyzing single-crystal X-ray diffraction data.
Crystal Growth:
-
Dissolve the purified sulfonamide derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexanes) to near saturation.
-
Employ a suitable crystallization technique, such as slow evaporation of the solvent at room temperature, vapor diffusion, or cooling crystallization.
-
Carefully select a single crystal of suitable size and quality under a microscope.
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[2]
-
The data collection strategy typically involves a series of scans (e.g., ω-scans) to cover a significant portion of the reciprocal space.
Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Determine the unit cell parameters and space group from the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[2]
-
Locate and refine hydrogen atoms, often using a riding model.
-
Validate the final crystal structure using crystallographic software to check for geometric consistency and other quality indicators.
-
Deposit the final crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[5]
Visualizing the Workflow and Molecular Logic
To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: Experimental workflow from synthesis to 3D structure determination.
Caption: Key structural differences influencing crystal packing.
Conclusion
The crystallographic analysis of pyrimidine sulfonamide derivatives provides indispensable knowledge for the rational design of new drug candidates. As demonstrated by the comparison of 4-Amino-N-(6-chloro-5-methoxypyrimidine-4-yl)benzenesulfonamide and N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, minor alterations to the molecular structure can significantly impact the conformational preferences and the network of intermolecular interactions within the crystal lattice. This, in turn, dictates the macroscopic properties of the solid material. For researchers in drug discovery, a thorough understanding and application of X-ray crystallography are not just beneficial but essential for navigating the complex landscape of solid-state chemistry and ultimately, for developing safe and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Biological Efficacy of Pyrimidine vs. Quinoline Sulfonamides
Introduction: The Power of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs against a multitude of biological targets. Among these, the pyrimidine and quinoline ring systems stand out. When coupled with the sulfonamide moiety—a cornerstone of medicinal chemistry in its own right—they create hybrid molecules with potent and diverse biological activities.[1][2][3]
This guide provides an in-depth, objective comparison of the biological efficacy of pyrimidine sulfonamides and quinoline sulfonamides. Moving beyond a simple list of findings, we will dissect the mechanistic underpinnings of their actions, present comparative experimental data, and provide the detailed protocols necessary for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.
Section 1: Structural and Mechanistic Foundations
The inherent chemical properties of the pyrimidine and quinoline cores directly influence the biological activity of their sulfonamide derivatives. Pyrimidine is an electron-deficient diazine, while quinoline is a fused aromatic system of benzene and pyridine. These electronic differences dictate how the molecules interact with biological targets.
Anticancer Mechanisms of Action: A Tale of Diverse Targets
Both pyrimidine and quinoline sulfonamides exhibit broad-spectrum anticancer activity, but they often achieve this through distinct, albeit sometimes overlapping, mechanisms.[2][4] The sulfonamide group itself is a key pharmacophore, renowned for its ability to act as a zinc-binding group, most notably for inhibiting metalloenzymes like carbonic anhydrases (CAs).[5][6][7] Tumor cells, particularly under hypoxic conditions, overexpress certain CA isoforms (IX and XII) to regulate intracellular pH, making them a prime target for cancer therapy.[4][8]
-
Pyrimidine Sulfonamides are recognized for their ability to engage a wide array of cancer-related targets. The pyrimidine scaffold is a known "hinge-binder" for kinases and is present in numerous clinically approved drugs. Their mechanisms include the inhibition of Cyclin-Dependent Kinases (CDKs), Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR), and PI3K.[5] This multi-targeted approach can be highly effective in overcoming drug resistance.[1][2]
-
Quinoline Sulfonamides leverage the quinoline core's ability to intercalate DNA and inhibit key enzymes in cell proliferation and signaling.[4] They are potent inhibitors of tyrosine kinases, Aurora kinases, and topoisomerases.[4] Several quinoline-based kinase inhibitors, such as Bosutinib and Lenvatinib, are already FDA-approved, underscoring the scaffold's clinical relevance.[8]
The following diagram illustrates the diverse and overlapping signaling pathways targeted by these two classes of compounds.
Caption: Overlapping and distinct anticancer mechanisms.
Antimicrobial Mechanisms of Action: Classic and Modern Targets
The sulfonamide scaffold is historically significant in antimicrobial therapy. Its primary mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[9] Since mammals obtain folate from their diet, this pathway is selective for microorganisms.[9]
-
Quinoline Sulfonamides combine the classic DHPS inhibition with the DNA-damaging capabilities of the quinoline core. Quinolones, a closely related class, are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[9] This dual mechanism makes quinoline-sulfonamide hybrids particularly promising for combating resistant bacterial strains.[9][10]
-
Pyrimidine Sulfonamides also function as DHPS inhibitors but can be tailored to target other microbial processes. The pyrimidine ring is a versatile scaffold for developing agents against various bacterial and fungal enzymes.[11][12]
Caption: Key antimicrobial mechanisms of action.
Section 2: Comparative Efficacy - A Data-Driven Analysis
While mechanistic insights are crucial, quantitative data from experimental assays provide the ultimate measure of efficacy. The following tables summarize representative data from the literature, comparing the in vitro activity of these two compound classes.
Anticancer Efficacy
Both compound classes demonstrate potent cytotoxicity against a range of human cancer cell lines. Pyrimidine-sulfonamide hybrids have shown activity superior to standard chemotherapeutics like 5-fluorouracil in certain contexts.[5] Similarly, specific quinoline-sulfonamide derivatives have exhibited efficacies comparable to cisplatin and doxorubicin, with the added benefit of low toxicity to non-cancerous cells.[13][14][15]
Table 1: Comparative Anticancer Activity (IC₅₀, µM)
| Compound Class | Representative Compound | HCT-116 (Colon) | MDA-MB-231 (Breast) | A549 (Lung) | C-32 (Melanoma) | Reference |
|---|---|---|---|---|---|---|
| Pyrimidine | Hybrid 3a | 5.66 | - | - | - | [5] |
| Pyrimidine | Hybrid 9a | 9.64 | - | - | - | [5] |
| Pyrimidine | Hybrid 17 | - | 2.40 | - | - | [5] |
| Quinoline | Compound 3c | - | 13.9 | 24.3 | 11.2 | [13] |
| Quinoline | QBS 11c | - | >50 | - | - | [8] |
| Quinoline | QBS 13b | - | 11.2 | - | - | [8] |
| Reference Drug | Doxorubicin | 3.30 | 1.03 | - | - | [5] |
| Reference Drug | Cisplatin | - | 13.5 | 15.1 | 12.5 |[13] |
Note: Direct comparison is challenging due to variations in assay conditions between studies. Data is presented for illustrative purposes.
Analysis: The data indicates that both scaffolds can be used to generate highly potent anticancer agents. Pyrimidine sulfonamides show particular promise against colon cancer cell lines.[5] Quinoline sulfonamides demonstrate broad activity, with one derivative (Compound 3c) showing efficacy across melanoma, breast, and lung cancer lines, comparable to cisplatin, while exhibiting no toxicity in normal fibroblast cells up to 100 µM.[13][14][15] A key structure-activity relationship (SAR) finding for quinoline sulfonamides is that an unsubstituted phenolic group at position 8 is often crucial for biological activity.[13][14][15]
Antimicrobial Efficacy
In the antimicrobial realm, quinoline-sulfonamide hybrids have shown remarkable results, particularly against drug-resistant strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) | Compound Class | Representative Compound | S. aureus (MRSA) | P. aeruginosa | E. coli | C. albicans | Reference | | :--- | :--- | :---: | :---: | :---: | :---: | | Pyrimidine | - | Moderate | Moderate | Moderate | Moderate |[11] | | Quinoline | Compound 3c | 31.25 | - | - | - |[13] | | Quinoline | QS-3 | - | 64 | >256 | - |[9][10] | | Quinoline | Cadmium Complex | 1.9 (S. aureus) | 60.9 | - | 1.9 |[16] | | Reference Drug | Ciprofloxacin | - | - | - | - |[9] |
Note: Data for pyrimidine sulfonamides is often reported qualitatively ("moderate to good") without specific MIC values in broad reviews.[11] The quinoline data highlights specific, potent examples.
Analysis: The data clearly demonstrates the potential of quinoline-sulfonamide hybrids as potent antibacterial and antifungal agents. Compound 3c shows significant activity against Methicillin-resistant Staphylococcus aureus (MRSA).[13] Compound QS-3 was identified as the most effective candidate against P. aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium.[9][10] Furthermore, metal complexes of quinoline-sulfonamides have exhibited excellent activity against both S. aureus and the fungus Candida albicans.[16] For pyrimidine sulfonamides, SAR studies indicate that the presence of electron-withdrawing groups (e.g., halogens) on the pyrimidine ring enhances antimicrobial potency.[11]
Section 3: Essential Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate efficacy data must be robust and well-defined. Here, we provide step-by-step protocols for two fundamental assays in this field.
Protocol: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for determining the cytotoxic effects of potential anticancer compounds.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrimidine/quinoline sulfonamides) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is critical and should be optimized for the specific cell line.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A plate reader measuring absorbance at 600 nm can also be used for a quantitative assessment.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Outlook
This guide demonstrates that both pyrimidine and quinoline sulfonamides are exceptionally valuable scaffolds in the pursuit of novel therapeutics.
-
Pyrimidine sulfonamides stand out for their multi-targeted anticancer potential, with the ability to inhibit various kinases and enzymes central to cancer cell proliferation.[5] Their versatility makes them ideal candidates for developing drugs that can preemptively address resistance mechanisms.
-
Quinoline sulfonamides exhibit potent, broad-spectrum efficacy as both anticancer and antimicrobial agents.[9][13] Their dual-action potential in an antimicrobial context—targeting both folate synthesis and DNA replication—makes them particularly compelling for tackling multidrug-resistant pathogens.[9] In oncology, their proven success as kinase inhibitors provides a strong foundation for further development.[4][8]
The choice between these two scaffolds is not a matter of inherent superiority but rather one of strategic alignment with the desired therapeutic target and mechanism of action. The future of this field lies in the rational design of novel hybrids, potentially incorporating elements of both scaffolds or linking them to other pharmacophores to create next-generation agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The robust experimental data and validated protocols presented here provide a solid foundation for these future endeavors.
References
- 1. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Throughput Screening of 2-Chloropyrimidine-5-sulfonyl Chloride Libraries
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey of precision and innovation. In the landscape of covalent drug discovery, the selection of the right chemical scaffold and screening methodology is paramount. This guide provides an in-depth technical comparison of high-throughput screening (HTS) campaigns centered on 2-chloropyrimidine-5-sulfonyl chloride libraries. We will delve into the rationale behind experimental design, present detailed protocols, and objectively compare this scaffold to viable alternatives, supported by experimental data and authoritative sources.
The Rise of Covalent Inhibitors and the Role of the Pyrimidine Scaffold
Covalent inhibitors have seen a resurgence in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[1] Unlike their non-covalent counterparts, covalent inhibitors form a stable bond with their target protein, leading to sustained therapeutic effects.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2][3] Its ability to mimic the hinge-binding interactions of ATP in kinase active sites makes it a valuable starting point for inhibitor design.[4]
The this compound moiety combines the advantageous pyrimidine core with a reactive sulfonyl chloride "warhead." This warhead can form a covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. The 2-chloro substituent on the pyrimidine ring can be further modified to enhance potency and selectivity.
Strategic Considerations for Screening a this compound Library
The decision to screen a this compound library is rooted in a balance of reactivity and selectivity. Compared to the more commonly used acrylamides, sulfonyl-based warheads can exhibit different reactivity profiles and target specificities. The electrophilicity of the sulfonyl chloride, influenced by the electronics of the pyrimidine ring, dictates its propensity to react with target and off-target proteins.
A key consideration is the stability of the sulfonyl chloride moiety. While more reactive than sulfonyl fluorides, sulfonyl chlorides can be susceptible to hydrolysis.[5] This necessitates careful assay design to minimize compound degradation and false negatives.
The screening of covalent libraries requires specialized assay formats that can distinguish true inhibitors from reactive compounds that non-specifically modify proteins. Time-dependent inhibition assays are crucial to confirm the covalent mechanism of action.
High-Throughput Screening Workflow for a this compound Library
A robust HTS campaign for a this compound library involves a multi-stage process, from primary screen to hit validation and selectivity profiling.
Caption: A generalized workflow for the high-throughput screening and validation of a this compound covalent inhibitor library.
Experimental Protocol: Primary HTS using a Biochemical Assay
This protocol describes a generic fluorescence-based biochemical assay for identifying inhibitors of a target enzyme.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Enzyme Solution: Prepare a stock solution of the target enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate Solution: Prepare a stock solution of a fluorogenic substrate in assay buffer. The final concentration should be at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.
-
Library Compounds: this compound library compounds are typically stored at 10 mM in DMSO. For the primary screen, a final concentration of 10 µM is common.
2. Assay Procedure (384-well format):
-
Dispense 50 nL of library compound solution into the assay plate wells.
-
Add 5 µL of enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature. This pre-incubation allows for the covalent reaction to occur.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Identify initial "hits" as compounds that exhibit a statistically significant reduction in enzyme activity (e.g., >50% inhibition).
Comparison with Alternative Covalent Libraries
The choice of a covalent warhead is a critical decision in drug discovery. Below is a comparison of the this compound scaffold with other common covalent warheads.
| Feature | This compound | Acrylamide | Vinyl Sulfone | Sulfonyl Fluoride |
| Reactivity | Moderate to High | Moderate | High | Low to Moderate |
| Target Residues | Cysteine, Lysine, Serine, Tyrosine | Primarily Cysteine | Primarily Cysteine | Serine, Tyrosine, Lysine, Cysteine, Histidine, Threonine[6] |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Michael Addition | Michael Addition | Sulfonyl-Fluoride Exchange (SuFEx) |
| Stability | Moderate (hydrolytically sensitive) | Generally Good | Good | High (hydrolytically stable)[6][7] |
| Selectivity | Can be tuned by scaffold modification | Generally good, but off-target reactivity can be a concern | Can be highly reactive, potentially leading to off-target effects | Generally good due to lower reactivity |
| Key Advantage | Combines a privileged scaffold with a tunable reactive group. | Well-established chemistry, widely used in approved drugs. | Rapid reaction kinetics. | High stability and broader target residue scope. |
| Key Disadvantage | Potential for hydrolytic instability. | Potential for off-target reactivity with thiols. | High reactivity can lead to poor selectivity. | Slower reaction kinetics may require longer incubation times. |
Hit Validation: A Multi-pronged Approach
Identifying initial hits is only the first step. A rigorous validation cascade is essential to eliminate false positives and confirm the covalent mechanism of action.[8]
Caption: A detailed workflow for the validation of covalent inhibitor hits.
Experimental Protocol: Intact Protein Mass Spectrometry
This protocol is used to confirm the covalent modification of the target protein by a hit compound.
1. Incubation:
-
Incubate the target protein (e.g., 1-5 µM) with a 5-10 fold molar excess of the hit compound in a suitable buffer (e.g., ammonium bicarbonate) for a defined period (e.g., 1-4 hours) at a controlled temperature.
-
Include a DMSO control (protein only).
2. Sample Preparation:
-
Desalt the protein-compound mixture using a C4 ZipTip or similar solid-phase extraction method to remove excess compound and non-volatile salts.
-
Elute the protein in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
3. Mass Spectrometry Analysis:
-
Analyze the desalted sample by electrospray ionization mass spectrometry (ESI-MS).
-
Acquire the mass spectrum over a suitable m/z range.
-
Deconvolute the resulting spectrum to determine the intact mass of the protein.
4. Data Interpretation:
-
Compare the mass of the compound-treated protein to the DMSO control.
-
A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, HCl and SO₂) confirms covalent adduct formation. For a 2-sulfonylpyrimidine, the leaving group is a sulfinic acid.[9][10]
Case Study: 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Helicase
A 2023 study in the journal Biochemistry detailed the discovery of 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of Werner syndrome (WRN) helicase, a promising cancer target.[9][11][12]
-
Screening Campaign: A multiplexed high-throughput screen was developed to monitor the exonuclease, ATPase, and helicase activities of WRN.[9][11][12]
-
Hit Identification: The screen identified a 2-sulfonylpyrimidine as an initial hit.[9][11]
-
Optimization: Structure-activity relationship (SAR) studies revealed that converting the sulfonyl group to a sulfonamide significantly increased potency.[9][11] The most potent compound, H3B-968, exhibited an IC₅₀ of approximately 10 nM.[9][11]
-
Mechanism of Action: The covalent mechanism was confirmed by observing a mass shift in the WRN helicase domain corresponding to the addition of the pyrimidine adduct via a nucleophilic aromatic substitution (SNAr) reaction.[9]
-
Selectivity: The inhibitors showed good selectivity for WRN over other human RecQ family helicases.[9]
This case study demonstrates the potential of the pyrimidine sulfonyl/sulfonamide scaffold for developing potent and selective covalent inhibitors.
Conclusion and Future Perspectives
Libraries based on the this compound scaffold represent a valuable tool in the discovery of novel covalent inhibitors. The combination of a privileged pyrimidine core and a tunable sulfonyl chloride warhead offers a compelling platform for targeting a range of proteins, particularly kinases.
Successful screening of these libraries requires a carefully designed HTS workflow that accounts for the specific chemical properties of the scaffold. Rigorous hit validation, including confirmation of the covalent mechanism and comprehensive selectivity profiling using techniques like quantitative proteomics, is essential for advancing promising hits into lead optimization.[13][14]
As our understanding of covalent drug design deepens, we can expect to see the continued emergence of novel warheads and scaffolds. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively leverage this compound libraries in their quest for the next generation of targeted therapies.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloropyrimidine-5-sulfonyl chloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-chloropyrimidine-5-sulfonyl chloride (CAS No. 98026-88-1). As a highly reactive compound, its proper management is critical to ensuring laboratory safety and environmental protection. This document moves beyond mere instruction to explain the chemical principles behind each recommendation, empowering researchers to make informed safety decisions.
Core Principles: Hazard Assessment and Risk Mitigation
This compound is a dual-hazard substance. The sulfonyl chloride moiety is highly susceptible to hydrolysis, reacting violently with water and other protic solvents.[1][2] This reaction is exothermic and liberates toxic and corrosive hydrogen chloride gas.[1][3] Furthermore, the compound itself is classified as corrosive, capable of causing severe skin burns and eye damage.[1] Understanding these intrinsic properties is the foundation of its safe management.
Table 1: Hazard Profile and Incompatibilities
| Property | Detail | Source(s) |
|---|---|---|
| CAS Number | 98026-88-1 | [1] |
| Molecular Formula | C₄H₂Cl₂N₂O₂S | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| EUH029: Contact with water liberates toxic gas. | [1] |
| Incompatible Materials | Water, moist air, strong bases, strong acids, strong oxidizing agents, alcohols, amines. |[1][4] |
Effective risk mitigation begins with the consistent use of appropriate Personal Protective Equipment (PPE). Due to the compound's corrosive and water-reactive nature, a comprehensive barrier is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| Area | Equipment | Rationale and Best Practices | Source(s) |
|---|---|---|---|
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Must be inspected before use. Use proper glove removal technique to avoid skin contact. | [1][5] |
| Eyes/Face | Tight-sealing safety goggles and a face shield. | Provides a full barrier against splashes of the solid or corrosive reaction products. | [2][5] |
| Body | Chemical-resistant lab coat and closed-toe shoes. | Protects skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse. | [1][6] |
| Respiratory | All handling must occur in a certified chemical fume hood. | Protects against inhalation of the solid dust or the toxic HCl gas liberated upon contact with moisture. |[7] |
Disposal Workflow and Decision-Making
The correct disposal path for this compound depends on its state (contaminated or pure) and quantity. The following workflow provides a clear decision-making framework.
Caption: Decision workflow for this compound disposal.
Detailed Disposal Protocols
Adherence to the selected protocol is mandatory. Never deviate from these procedures without a thorough risk assessment.
Protocol A: In-Lab Neutralization of Small, Uncontaminated Quantities (<10g)
This procedure is designed for safely quenching the reactivity of small amounts of pure this compound. The core principle is controlled hydrolysis and neutralization of the resulting acidic byproducts.
Methodology:
-
Preparation (in a chemical fume hood):
-
Don all required PPE as outlined in Table 2.
-
Prepare a large beaker (at least 10x the volume of the base solution) containing a cold 5% sodium bicarbonate solution or a dilute (~5%) sodium hydroxide solution.
-
Place this beaker in a larger container to create an ice bath. This is crucial for dissipating the heat generated during the exothermic reaction.
-
Ensure a magnetic stirrer is in place and functioning.
-
-
Slow Addition:
-
With vigorous stirring of the basic solution, add the this compound in very small portions using a spatula.
-
Causality: The slow, portion-wise addition is the most critical step for safety. It prevents a runaway exothermic reaction and controls the rate of HCl gas evolution. NEVER add the base to the sulfonyl chloride, as this will cause a violent, uncontrolled reaction.
-
-
Reaction and Monitoring:
-
Allow the mixture to stir until all the solid has dissolved and effervescence (if using bicarbonate) has ceased completely. This may take some time.
-
Monitor the pH of the solution using pH paper or a calibrated meter. The solution must remain basic throughout the process. If it becomes acidic, add more basic solution.
-
-
Final Disposal:
-
Once the reaction is complete and the solution is neutralized (pH 6-8), it must be collected as hazardous aqueous waste.
-
Transfer the solution to a clearly labeled, compatible waste container. Given the starting material is a chlorinated organic, it should be segregated with other halogenated waste streams where possible.[8][9] Do not dispose of this solution down the drain unless explicitly permitted by your institution's EHS department and local regulations.
-
Protocol B: Management of Large Quantities and Contaminated Waste
This is the mandatory procedure for quantities deemed too large for safe in-lab neutralization, for all contaminated materials (e.g., spill cleanup residues), and for expired or unwanted product in its original container.
Methodology:
-
Containment and Packaging:
-
Ensure the waste is in a sealed, chemically compatible container. For spill residues, use a sealable, heavy-duty plastic pail or drum.[1]
-
The container must be in good condition, with no leaks or external contamination.
-
-
Labeling:
-
Label the container clearly and accurately as "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound" and list all known components if it is a mixed waste.
-
Attach appropriate hazard symbols (e.g., Corrosive, Water-Reactive).
-
-
Storage and Segregation:
-
Disposal:
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to prevent injury and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area if it is safe to do so.
-
Don PPE: Before re-entering the area, don the full PPE listed in Table 2, including respiratory protection if necessary.
-
Containment:
-
Collection:
-
Carefully sweep the absorbed material into a suitable, sealable container for hazardous waste.[1]
-
Clean the spill area with a cloth lightly dampened with a non-aqueous solvent (e.g., ethanol, acetone), and place the cloth in the waste container.
-
-
Disposal: Seal, label, and dispose of the container as described in Protocol B .
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. otago.ac.nz [otago.ac.nz]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
